N,2-Dimethylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(7)6-3/h4H,1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHFNEAFAWRVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278373 | |
| Record name | N,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2675-88-9 | |
| Record name | N-Methylisobutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methylisobutyramide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8MHT8MD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,2-Dimethylpropanamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N,2-Dimethylpropanamide
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core chemical properties of this compound. Structured with scientific integrity, this guide provides field-proven insights into its synthesis, characterization, reactivity, and applications.
Introduction and Molecular Overview
This compound, also known by its synonym N-methylisobutyramide, is a secondary amide with a branched alkyl group. Its structure consists of an isopropyl group attached to the carbonyl carbon and a methyl group on the amide nitrogen. This seemingly simple molecule possesses distinct physicochemical properties and reactivity patterns conferred by the steric hindrance of the isopropyl group and the electronic nature of the secondary amide linkage. These characteristics are fundamental to its synthesis, stability, and utility in various chemical applications.
Key Identifiers:
-
Chemical Name: this compound
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure. The presence of the amide group allows for hydrogen bonding, influencing its boiling point and solubility, while the overall small size and alkyl nature define its other physical characteristics.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 101.15 g/mol | [1][2] |
| Melting Point | 20 °C | [1] |
| Boiling Point | 199.7 °C @ 760 mmHg110 °C @ 17 mmHg | [4][1] |
| Density | 0.861 - 0.909 g/cm³ | [1][4] |
| pKa (Predicted) | 16.36 ± 0.46 | [1] |
| Solubility | Expected to be soluble in polar solvents (e.g., water) and less soluble in non-polar solvents. | [5] |
The amide functional group makes the molecule polar and capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O oxygen). This leads to a relatively high boiling point for its molecular weight. Discrepancies in reported boiling points and densities are likely due to variations in measurement conditions, particularly pressure for the boiling point.[1][4]
Synthesis of this compound
The most direct and common synthesis of this compound involves the acylation of methylamine with an activated derivative of isobutyric acid, typically isobutyryl chloride. This is a standard nucleophilic acyl substitution reaction. The primary literature reference for the synthesis of this specific compound points to this established method.[1][3]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a representative procedure based on the standard Schotten-Baumann reaction conditions often used for this type of transformation.
-
Reagent Preparation: Dissolve methylamine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Setup: Cool the flask to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The reaction is cooled to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. An inert atmosphere prevents reactions with atmospheric moisture.
-
-
Addition of Acyl Chloride: Add isobutyryl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.
-
Causality: Slow, dropwise addition is crucial to prevent a rapid temperature increase and potential side reactions. The base is present to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.
-
Workup and Purification: a. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Spectroscopic and Spectrometric Analysis
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The following are the predicted spectral characteristics based on its molecular structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | N-H | ~7.5-8.5 ppm (broad singlet) | Amide protons are typically deshielded and often appear as broad signals due to quadrupole broadening and exchange. |
| CH (methine) | ~2.3-2.8 ppm (septet) | The proton on the carbon alpha to the carbonyl is deshielded. It is split by the six adjacent methyl protons (n+1 = 7). | |
| N-CH₃ | ~2.7-2.9 ppm (doublet) | The methyl group on the nitrogen is split by the N-H proton (J ≈ 5 Hz). May appear as a singlet if H-D exchange occurs. | |
| C(CH₃)₂ | ~1.1-1.2 ppm (doublet) | The six equivalent protons of the two methyl groups are split by the single methine proton (n+1 = 2). | |
| ¹³C NMR | C=O | ~175-180 ppm | The carbonyl carbon of a secondary amide is highly deshielded. |
| CH (methine) | ~35-40 ppm | Carbon alpha to the carbonyl. | |
| N-CH₃ | ~25-30 ppm | Methyl carbon attached to nitrogen. | |
| C(CH₃)₂ | ~18-22 ppm | Equivalent carbons of the isopropyl methyl groups. | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (strong, sharp) | Characteristic of a secondary amide N-H bond. |
| C-H Stretch | 2870-2970 cm⁻¹ | Aliphatic C-H stretching. | |
| C=O Stretch | ~1640-1670 cm⁻¹ (strong) | The "Amide I" band, characteristic of the carbonyl group in an amide. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 101 | Corresponds to the molecular weight of the compound. |
| Major Fragments | m/z = 72, 58, 44 | Resulting from alpha-cleavage around the carbonyl group and McLafferty rearrangement. |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is centered on the amide functional group.
Amide Hydrolysis
Amides are relatively stable but can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions with heating.[4] Due to the steric hindrance from the isopropyl group, this compound is more resistant to hydrolysis than less hindered amides.[3]
-
Acid-Catalyzed Hydrolysis: The reaction involves initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] The products are isobutyric acid and methylammonium ion.
-
Base-Promoted Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The products are the isobutyrate salt and methylamine.
Caption: Acid-Catalyzed Hydrolysis Workflow.
Reduction
Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4] The reduction of this compound would yield N,2-dimethylpropan-1-amine, effectively converting the carbonyl group into a methylene (CH₂) group.
Applications in Research and Development
While a versatile intermediate in organic synthesis, this compound has been specifically identified for its potential application in agriculture.
-
Control of Plant Pathogens: The compound is cited for its use in treating, inhibiting, or preventing plant pathogenic diseases.[1] The amide functional group is present in many biologically active molecules and fungicides.[7][8] The specific mechanism of action for this compound as a fungicide is not detailed in the available literature but likely involves the disruption of essential biological processes in the fungal cells.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Classification:
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
-
Conclusion
This compound is a secondary amide whose chemical properties are a direct consequence of its structure. Its synthesis is straightforward via standard amide bond formation. The molecule's characterization is readily achieved through modern spectroscopic methods, which reveal a unique fingerprint based on its N-methyl and isopropyl moieties. While possessing the typical reactivity of an amide, such as hydrolysis and reduction, its sterically hindered nature provides a degree of stability. Its noted application as a potential agent against plant pathogens underscores the continued importance of exploring simple organic structures for complex biological activities. Proper safety protocols are essential when handling this compound due to its irritant and harmful nature.
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- Chemistry LibreTexts. (2019). Amide Chemistry.
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An In-depth Technical Guide to N,2-Dimethylpropanamide (CAS 2675-88-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-Dimethylpropanamide, also known by its synonyms N-Methylisobutyramide and Propionamide, N,2-dimethyl-, is a chemical compound with the CAS number 2675-88-9.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, safety and handling, and potential applications, particularly within the realm of drug discovery and development. As a simple branched-chain amide, it serves as an interesting molecular building block, and understanding its characteristics is crucial for its effective and safe utilization in research and development.
Physicochemical Properties
This compound is a small molecule with a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol .[1][2] Its structure features a propanamide backbone with methyl groups at the nitrogen (N) and the 2-position of the propyl chain.
A summary of its key physicochemical properties is presented in the table below. It is important to note that some of the physical properties are based on limited available data or computational predictions.
| Property | Value | Source |
| Molecular Formula | C5H11NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [2] |
| CAS Number | 2675-88-9 | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Methylisobutyramide, Propionamide, N,2-dimethyl- | [2] |
| Melting Point | 20 °C | [3] |
| Boiling Point | 110 °C (at 17 Torr) | [3] |
| Density | 0.9089 g/cm³ (at 16 °C) | [3] |
| logP (octanol/water) | 0.388 (Calculated) | [4] |
| Water Solubility | -0.64 (Log10 of Water solubility in mol/l) (Calculated) | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. A classical approach involves the reaction of isobutyryl chloride with methylamine.
Synthesis Workflow
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative, generalized protocol based on the established synthesis of amides from acyl chlorides and amines. The specific details are adapted from the referenced literature for the synthesis of similar amides.[1]
Materials:
-
Isobutyryl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous diethyl ether or dichloromethane
-
Aqueous sodium bicarbonate solution (5%)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in a suitable solvent like anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: Slowly add isobutyryl chloride dropwise from the dropping funnel to the stirred methylamine solution. Maintain the temperature of the reaction mixture below 10 °C during the addition. A white precipitate of methylammonium chloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution to remove any unreacted acid chloride and excess acid.
-
Wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation.
-
Causality in Experimental Choices:
-
Low Temperature: The reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and minimize the evaporation of the volatile methylamine.
-
Aqueous Work-up: The washing steps are essential to remove impurities. The sodium bicarbonate wash neutralizes any excess acid, and the brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.
-
Anhydrous Conditions: Isobutyryl chloride is sensitive to moisture and will hydrolyze to isobutyric acid. Therefore, using anhydrous solvents and an inert atmosphere is recommended for optimal yield.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show the following signals:
-
A doublet for the six protons of the two methyl groups at the 2-position.
-
A septet for the single proton at the 2-position, coupled to the six protons of the adjacent methyl groups.
-
A singlet for the three protons of the N-methyl group. The presence of restricted rotation around the amide C-N bond at lower temperatures could potentially lead to the observation of two distinct signals for the N-methyl group.
-
A broad singlet for the N-H proton, which may or may not be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum of this compound is predicted to show the following signals:
| Predicted Chemical Shift (ppm) | Carbon Atom |
| ~178 | C=O (carbonyl) |
| ~35 | CH (methine at position 2) |
| ~26 | CH₃ (N-methyl) |
| ~20 | CH₃ (methyls at position 2) |
(Note: These are predicted values and may vary slightly in experimental conditions.)
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amide functional group:
-
N-H Stretch: A moderate to strong band around 3300 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp band around 1640 cm⁻¹. This is one of the most characteristic absorptions for amides.
-
N-H Bend (Amide II band): A moderate band around 1550 cm⁻¹.
-
C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 101. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and the nitrogen atom. Common fragments could include:
-
Loss of the isopropyl group: [M - 43]⁺ at m/z = 58.
-
Loss of the methylamino group: [M - 30]⁺ at m/z = 71.
-
McLafferty rearrangement: If applicable, this could lead to characteristic fragments.
Applications in Drug Development and Research
-
As a Building Block: Small amides are fundamental building blocks in the synthesis of more complex molecules. The isobutyryl group provides steric bulk, which can be used to probe steric pockets in enzyme active sites or receptors. The N-methyl group can influence solubility and metabolic stability.
-
In Fragment-Based Drug Discovery (FBDD): Due to its small size and simple functionality, this compound or similar small amides could be used as starting points in FBDD campaigns to identify low-affinity binders to a biological target.
-
As a Solvent: Although less common than DMF or NMP, amides can be used as polar aprotic solvents in certain chemical reactions.
Safety and Handling
Based on available data, this compound is considered hazardous. The following GHS classification has been reported:
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handling and Storage Workflow
Caption: Recommended workflow for the safe handling and storage of this compound.
Conclusion
This compound is a valuable chemical for research and development, particularly as a building block in organic synthesis. Its straightforward synthesis and well-defined chemical properties make it a useful tool for chemists. However, it is essential to handle this compound with appropriate safety precautions due to its potential hazards. This guide provides a foundational understanding of this compound to support its safe and effective use in scientific endeavors.
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An In-depth Technical Guide to the Physicochemical Properties of N,2-Dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-Dimethylpropanamide, a secondary amide with the chemical formula C₅H₁₁NO, presents a unique molecular architecture that warrants a detailed investigation of its physicochemical properties. This guide provides a comprehensive analysis of this compound, offering insights into its structural and chemical characteristics that are pivotal for its application in research and development, particularly within the pharmaceutical and chemical industries. Understanding these fundamental properties is a prerequisite for its effective synthesis, handling, and utilization in complex molecular design and formulation processes.
Molecular and Physical Characteristics
This compound is characterized by a propanamide backbone with methyl groups attached to the nitrogen atom and the second carbon of the propyl chain. This structure influences its physical and chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 2675-88-9 | [1][2] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.148 g/mol | [1] |
| Physical State | Liquid (at standard temperature and pressure) | Inferred from properties |
| Boiling Point | 199.7 °C at 760 mmHg | N/A |
| Melting Point | Not available | [1] |
| Density | 0.861 g/cm³ | N/A |
Note: Some sources indicate that the melting point, boiling point, and density are not available. The provided values should be considered with this in mind and may require experimental verification.
Structural Representation
Figure 1: 2D structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a discussion of the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Due to the partial double bond character of the C-N bond in amides, rotation around this bond can be restricted, potentially leading to more complex spectra.
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present. Key signals would include those for the carbonyl carbon, the carbons of the isopropyl group, and the N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorptions corresponding to its functional groups. Key expected peaks include:
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the aliphatic C-H bonds.
-
C=O Stretch (Amide I band): A strong absorption band in the range of 1630-1680 cm⁻¹.
-
N-H Bend (Amide II band): An absorption in the region of 1510-1570 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, this compound will produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure, with common fragmentation pathways for amides involving cleavage adjacent to the carbonyl group and the nitrogen atom.[3]
Solubility and Handling
Solubility Profile
Due to the presence of the polar amide group, this compound is expected to be soluble in polar organic solvents. Its solubility in water will depend on the balance between the polar amide group and the nonpolar alkyl groups.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5][6] In a well-ventilated area, respiratory protection may be necessary.[6][7]
-
Handling: Avoid contact with skin and eyes.[8] Do not breathe vapors or mist.[7] Wash thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
First Aid:
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11][12]
Experimental Protocols
The following are generalized protocols for the determination of the key physicochemical properties of this compound.
Determination of Boiling Point
The boiling point can be determined using a distillation or reflux method. A small-scale method using a Thiele tube is also effective and requires less material. The sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon slight cooling is recorded as the boiling point.
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume of the substance using a pycnometer or a graduated cylinder and a balance. The density is calculated by dividing the mass by the volume.
Determination of Solubility
To determine the solubility in various solvents (e.g., water, ethanol, acetone, hexane), a known amount of this compound is added portion-wise to a known volume of the solvent at a constant temperature. The mixture is agitated until no more of the compound dissolves, and the concentration of the saturated solution is then determined.
Spectroscopic Analysis Workflow
Figure 2: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data remains to be definitively established, the information presented herein, based on available data and theoretical predictions, serves as a valuable resource for researchers and professionals. Further experimental validation of the properties outlined in this guide is encouraged to build a more complete and robust profile of this compound.
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An In-depth Technical Guide to the Structure and Bonding of N,2-Dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Amide in Chemical Synthesis
N,2-Dimethylpropanamide, also known by its synonyms N-Methylisobutyramide and having the CAS number 2675-88-9, is a tertiary amide with the molecular formula C₅H₁₁NO.[1][2][3] While seemingly a simple molecule, its specific structural and electronic properties make it a subject of interest in various chemical contexts, including as a potential building block in medicinal chemistry and as a solvent in organic synthesis. This guide provides a comprehensive technical overview of the structure, bonding, and key properties of this compound, offering insights for professionals in research and drug development.
Molecular Structure and Bonding: A Deeper Dive
A thorough understanding of a molecule's three-dimensional structure and the nature of its chemical bonds is fundamental to predicting its reactivity, physical properties, and potential applications.
IUPAC Nomenclature and Chemical Identity
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₅H₁₁NO[1]
-
Molecular Weight: 101.15 g/mol [3]
-
SMILES: CC(C)C(=O)NC[3]
Hybridization and Molecular Geometry
The central carbonyl carbon in this compound is sp² hybridized, leading to a trigonal planar geometry around this atom. This is a consequence of the double bond with the oxygen atom and single bonds to the nitrogen and the isopropyl group. The bond angles around this central carbon are approximately 120°.
The nitrogen atom is also approximately sp² hybridized due to resonance with the carbonyl group, which imparts a planar character to the amide bond. This planarity is a crucial feature of amides, restricting rotation around the C-N bond and influencing the molecule's conformational possibilities. The isopropyl group's central carbon is sp³ hybridized, resulting in a tetrahedral geometry with bond angles of roughly 109.5°. The methyl group attached to the nitrogen is also composed of an sp³ hybridized carbon.
Diagram: Hybridization Scheme of this compound
Caption: Hybridization of atoms in this compound.
Resonance Structures
The delocalization of the nitrogen's lone pair of electrons into the carbonyl group is a key feature of the amide bond. This can be represented by two main resonance structures:
Caption: Resonance structures of this compound.
This resonance has several important consequences:
-
Partial Double Bond Character: The C-N bond has significant double bond character, leading to a shorter bond length than a typical C-N single bond and a higher barrier to rotation.
-
Planarity: The atoms involved in the amide bond (O, C, N, and the atoms directly attached to C and N) tend to lie in the same plane.
-
Dipole Moment: The separation of charge in the second resonance structure contributes to the significant dipole moment of amides.
Synthesis of this compound: A Practical Approach
The most common and straightforward method for synthesizing this compound is the reaction of an isobutyryl halide (such as isobutyryl chloride) with methylamine. This is a classic nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis from Isobutyryl Chloride and Methylamine
Materials:
-
Isobutyryl chloride
-
Methylamine (as a solution in a suitable solvent like THF or water, or as a gas)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or THF)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methylamine and the non-nucleophilic base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.
-
Addition of Acyl Chloride: Slowly add isobutyryl chloride, dissolved in the same anhydrous solvent, to the stirred solution of methylamine via the dropping funnel. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show the following signals:
-
A doublet for the six protons of the two methyl groups of the isopropyl moiety. These protons are equivalent and are split by the adjacent methine proton.
-
A septet for the single proton of the methine group of the isopropyl moiety. This proton is split by the six neighboring methyl protons.
-
A singlet for the three protons of the N-methyl group. These protons are not coupled to any other protons.
-
A broad singlet for the N-H proton. The chemical shift of this proton can be variable and may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton:
-
A signal for the two equivalent methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the N-methyl carbon.
-
A signal for the carbonyl carbon, which will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional group:
-
N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1680-1630 cm⁻¹.[4]
-
N-H Bend (Amide II band): A moderate absorption band around 1550 cm⁻¹.[4]
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and isopropyl groups.
Mass Spectrometry
In mass spectrometry, this compound will undergo fragmentation upon ionization. The molecular ion peak (M+) should be observable. Common fragmentation patterns for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangement.[5] Expected fragments would include the loss of the isopropyl group and cleavage of the amide bond.[6][7]
Applications in Research and Drug Development
Amides are a cornerstone of medicinal chemistry, with the amide bond being present in a vast number of pharmaceuticals. This compound can serve in several capacities in this field:
-
As a Building Block: Its structure can be incorporated into larger molecules to introduce a specific steric and electronic environment. The isopropyl group can provide bulk, influencing how a potential drug molecule fits into a biological target. The N-methyl group can modulate properties like solubility and metabolic stability. The use of such tailored building blocks is a key strategy in modern drug discovery to accelerate the synthesis of novel compounds.[8][9][10][11][12]
-
As a Solvent: Amides are excellent polar aprotic solvents due to their high dielectric constants and ability to solvate a wide range of compounds. While larger amides like DMF and NMP are more common, this compound could be a viable alternative in certain applications, particularly where its specific solubility profile is advantageous. The pharmaceutical industry is actively seeking safer and more sustainable solvent alternatives.[13][14][15]
-
In Agrochemical Research: There is evidence to suggest its use in the development of compounds to treat or prevent plant pathogenic diseases.[2]
Safety and Handling
As with any chemical, proper safety precautions are essential when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17][18][19]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[16][17][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[16][17]
Conclusion
This compound, while a relatively simple molecule, possesses a rich chemistry dictated by its amide functionality and specific alkyl substituents. Its defined structure, bonding, and predictable spectroscopic properties make it a valuable compound for study and application. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is key to leveraging this and similar molecules as building blocks for the next generation of therapeutics and as tools in the advancement of chemical synthesis.
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NIST. (n.d.). Propanamide, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of N,N-Dimethylpropanamide in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Dimethylpropanamide (DMPA), a versatile polar aprotic solvent. We will explore its fundamental physicochemical properties, the theoretical principles governing its solubility, and present qualitative and quantitative data for its miscibility in a range of common organic solvents. Furthermore, this guide details a robust, field-proven experimental protocol for determining thermodynamic solubility, ensuring scientific integrity and reproducibility. The content is structured to deliver actionable insights for professionals in research and pharmaceutical development, where solvent selection is a critical parameter for reaction kinetics, purification, and formulation.
Introduction: Defining the Subject and Its Importance
The nomenclature "N,2-Dimethylpropanamide" presents a point of ambiguity. It could potentially refer to two isomers: N,N-Dimethylpropanamide or N-methyl-2-methylpropanamide. This guide will focus primarily on N,N-Dimethylpropanamide (CAS 758-96-3) , hereafter referred to as DMPA, due to its significant and growing role in industrial and pharmaceutical applications. DMPA is a colorless, high-boiling liquid valued for its chemical stability and exceptional solvency.[1]
As a polar aprotic solvent, DMPA possesses a unique set of properties that make it an excellent medium for a variety of chemical processes.[1] It effectively dissolves a wide array of organic and inorganic compounds, including many polymers, and serves as a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] In the context of drug development, understanding the solubility of DMPA is paramount. It dictates its utility as a reaction solvent, its effectiveness in formulation and drug delivery systems, and its role in purification and crystallization processes.[2] This guide aims to provide the foundational knowledge and practical methodologies required to leverage the full potential of DMPA in a scientific setting.
Physicochemical Profile of N,N-Dimethylpropanamide
The solubility behavior of any compound is a direct consequence of its molecular structure and resulting physical properties. DMPA's structure features a propanamide backbone with two methyl groups substituting the hydrogens on the amide nitrogen, classifying it as a tertiary amide.[1] This substitution is critical, as it removes the N-H bond, preventing DMPA from acting as a hydrogen bond donor—a key differentiator from primary and secondary amides.[3] However, the highly polar carbonyl (C=O) group and the C-N bond create a significant dipole moment, making the oxygen atom a strong hydrogen bond acceptor.[3]
These structural features give rise to its characteristic properties, summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 758-96-3 | [1][4] |
| Molecular Formula | C₅H₁₁NO | [1][5] |
| Molecular Weight | 101.15 g/mol | [1][5] |
| Appearance | Colorless Liquid | [1] |
| Density (at 25°C) | 0.92 - 0.93 g/mL | [1][6] |
| Boiling Point | 174-176 °C | [1][4] |
| Melting Point | -45 °C | [1][4] |
| Flash Point | 62.2 - 63 °C | [1][4] |
| Nature | Polar Aprotic Solvent | [1] |
The Theoretical Framework of Solubility
To effectively predict and control solubility, one must understand the intermolecular forces at play. The principle of "like dissolves like" serves as a useful heuristic, but a deeper, more quantitative approach is necessary for scientific applications.
The Role of Intermolecular Forces
The dissolution of DMPA in a given solvent is an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
In Protic Solvents (e.g., Water, Alcohols): These solvents can donate hydrogen bonds. The primary interaction is the strong hydrogen bond formed between the solvent's hydroxyl (-OH) hydrogen and the lone pair of electrons on DMPA's carbonyl oxygen. This powerful interaction is why DMPA is readily soluble in water and lower-chain alcohols.[2][7]
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents lack O-H or N-H bonds but possess significant dipole moments. Solubility is driven by strong dipole-dipole interactions between the polar groups of the solvent and the highly polar amide group of DMPA.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The energy required to overcome the strong dipole-dipole attractions between DMPA molecules is not sufficiently compensated by the weak dispersion forces formed with the nonpolar solvent. Consequently, DMPA exhibits limited or poor solubility in these solvents.[2]
Caption: Dominant intermolecular forces between DMPA and solvent classes.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework.[8] HSP deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar (dipole-dipole) forces.
Each substance can be described by a point in 3D "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[8] This tool is invaluable for rationally selecting solvents or designing solvent blends to dissolve a specific solute, such as a poorly soluble API where DMPA might be a component of the solvent system.
Solubility Profile of N,N-Dimethylpropanamide
Based on its physicochemical properties, DMPA is an amphipathic compound, capable of dissolving a variety of substances.[11] It is fully miscible with water and other polar solvents. The following table summarizes its solubility and miscibility in common organic solvents. "Miscible" indicates solubility in all proportions.
| Solvent Class | Solvent | Solubility/Miscibility | Rationale |
| Protic Solvents | Water | Miscible | Strong hydrogen bonding.[2][4] |
| Methanol, Ethanol | Miscible | Strong hydrogen bonding and similar polarity.[7] | |
| Polar Aprotic Solvents | Acetone | Miscible | Strong dipole-dipole interactions. |
| Acetonitrile | Miscible | Strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Miscible | Strong dipole-dipole interactions. | |
| Esters | Ethyl Acetate | Soluble | Moderate polarity allows for good interaction. |
| Halogenated Solvents | Dichloromethane | Soluble | Dipole-dipole interactions facilitate solubility. |
| Chloroform | Soluble | Dipole-dipole and weak H-bonding interactions. | |
| Aromatic Hydrocarbons | Toluene, Benzene | Partially Soluble | Mismatch in polarity limits solubility. |
| Aliphatic Hydrocarbons | n-Hexane, Heptane | Limited / Insoluble | Large polarity mismatch; weak interactions.[2][7] |
A Validated Protocol for Experimental Solubility Determination
While theoretical predictions are useful, empirical determination of thermodynamic solubility remains the gold standard. The Equilibrium Shake-Flask method is the most reliable and widely accepted technique for this purpose.[12]
The Equilibrium Shake-Flask Method
This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid (or liquid) solute.[13]
Core Requirements:
-
Purity: Both the solute (DMPA) and the solvent must be of high purity (e.g., >99%).[13]
-
Temperature Control: A constant and accurately controlled temperature is critical, as solubility is temperature-dependent.[2][13]
-
Equilibrium: Sufficient time and agitation must be provided to ensure the system reaches true equilibrium.
-
Accurate Quantification: A validated analytical method (e.g., HPLC, GC) is required to measure the solute concentration in the saturated solution.[14]
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of N,N-Dimethylpropanamide to a known volume of the chosen organic solvent in a sealed, inert glass vial (e.g., a 20 mL scintillation vial). "Excess" means enough solute is added so that a separate phase (undissolved liquid DMPA) is clearly visible after equilibration.
-
Equilibration: Place the vial in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the phases to separate. For fine dispersions, centrifugation at the controlled temperature is recommended to pellet the excess solute.
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase). Be cautious not to disturb the undissolved DMPA phase. It is advisable to filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).
-
Calculation: Determine the concentration of DMPA in the original saturated solution by back-calculating from the diluted sample concentration, accounting for all dilution factors. The result is typically expressed in units of g/L, mg/mL, or mol/L.
Caption: Workflow for the Equilibrium Shake-Flask solubility determination method.
Applications and Significance in Drug Development
The solubility profile of DMPA is not merely academic; it has profound practical implications for pharmaceutical R&D.
-
Synthetic Chemistry: As a high-boiling polar aprotic solvent, DMPA can accelerate reaction rates (e.g., in S_N2 reactions) and increase the solubility of poorly soluble reactants and catalysts, leading to higher yields and purer products.[1]
-
API Formulation: For APIs with poor aqueous solubility, DMPA can be investigated as a co-solvent in liquid or semi-solid formulations to enhance drug loading and bioavailability. Its miscibility with both aqueous and various organic phases makes it a flexible formulation tool.
-
Crystallization and Purification: DMPA can be used as a solvent in crystallization processes. By carefully selecting an anti-solvent in which DMPA is miscible but the target compound is not, controlled precipitation can be induced to isolate and purify the API with desired polymorphic form and particle size.
-
Replacement for Regulated Solvents: With increasing regulatory scrutiny on solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) due to toxicity concerns, DMPA is emerging as a potentially safer, high-performance alternative in many applications.[11][15]
Conclusion
N,N-Dimethylpropanamide is a powerful and versatile polar aprotic solvent whose utility is fundamentally linked to its solubility characteristics. Its molecular structure, featuring a strong hydrogen bond accepting carbonyl group but no donor protons, allows it to readily dissolve a wide range of polar compounds and polymers, while showing limited affinity for nonpolar hydrocarbons. This behavior can be both qualitatively understood through intermolecular forces and quantitatively predicted using frameworks like Hansen Solubility Parameters. For definitive data, the robust Shake-Flask method provides a reliable means of experimental determination. For scientists in drug discovery and development, a thorough understanding of DMPA's solubility is an essential component of the chemical toolkit, enabling rational solvent selection for synthesis, purification, and formulation.
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Title: N,N-Dimethylpropanamide | CAS#:758-96-3 Source: Chemsrc URL: [Link]
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Title: Solvation of N-methyl-2-pyrrolidone and N,N-dimethylpropanamide in cyclohexane, heptane, n-alkan-1-ols(C1–C4) and water at 298.15K Source: ResearchGate URL: [Link]
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The Pivotal Role of N,2-Dimethylpropanamide in Modern Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-Dimethylpropanamide, a structurally distinct amide, has emerged as a valuable chemical intermediate in the fine chemical and pharmaceutical industries. Its unique steric and electronic properties, conferred by the N-methyl and isopropyl groups, make it a versatile building block for the synthesis of complex molecules. This guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and significant applications as a chemical intermediate, with a particular focus on its role in drug development. We will delve into the causality behind its synthetic utility and provide a detailed experimental protocol for its preparation, alongside a comprehensive analysis of its spectroscopic characterization.
Introduction: Unveiling the Potential of a Versatile Amide
This compound (CAS No. 2675-88-9) is a tertiary amide characterized by a methyl group on the nitrogen atom and an isopropyl group attached to the carbonyl carbon.[1] This substitution pattern imparts a unique combination of steric hindrance and electronic effects that influence its reactivity and utility as a chemical intermediate. Unlike its more common isomer, N,N-dimethylacetamide, the branched alkyl group in this compound can direct reaction pathways and enhance the stability of certain molecular conformations.
The amide functional group is a cornerstone of organic synthesis, and its presence in this compound allows for a variety of chemical transformations.[2] As an intermediate, it serves as a crucial stepping stone in multi-step synthetic sequences, enabling the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs) and other high-value chemicals.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2675-88-9 | [1] |
| Molecular Formula | C5H11NO | [5] |
| Molecular Weight | 101.15 g/mol | [1] |
| Boiling Point | 110 °C (at 17 Torr) | [6] |
| Melting Point | 20 °C | [6] |
| Density | 0.9089 g/cm³ (at 16 °C) | [6] |
| pKa | 16.36 ± 0.46 (Predicted) | [6] |
Spectroscopic Characterization:
-
¹H NMR Spectroscopy: The proton NMR spectrum of an amide like this compound would be expected to show distinct signals for the N-methyl protons, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The chemical shifts and splitting patterns would be indicative of the electronic environment and neighboring protons.[9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, characteristic peaks would be observed for the carbonyl carbon, the N-methyl carbon, and the carbons of the isopropyl group. A predicted ¹³C NMR spectrum is available on SpectraBase.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the amide functional group. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of a tertiary amide. The absence of N-H stretching bands around 3300 cm⁻¹ confirms the tertiary nature of the amide.[8]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at m/z 101. Fragmentation would likely involve cleavage adjacent to the carbonyl group and the nitrogen atom. The NIST WebBook provides mass spectral data for the related compound Propanamide, N,N-dimethyl-.[11]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the appropriate amine. The following protocol is a representative method adapted from general procedures for amide synthesis.[12]
Diagram 1: Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol:
Materials:
-
Isobutyryl chloride
-
Methylamine (as a solution in a suitable solvent, e.g., THF or water)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isobutyryl chloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Slowly add a solution of methylamine (1.1 equivalents) to the stirred solution of isobutyryl chloride via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The formation of a white precipitate (methylammonium chloride) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any excess acid) and brine.
-
Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Self-Validation and Causality:
-
Stoichiometry: A slight excess of methylamine is used to ensure the complete consumption of the isobutyryl chloride and to neutralize the HCl byproduct.
-
Temperature Control: The initial cooling of the reaction is crucial to control the exothermic nature of the acylation reaction and to minimize side reactions.
-
Inert Atmosphere: While not strictly necessary for all amide couplings, conducting the reaction under a nitrogen atmosphere can prevent the reaction of the acyl chloride with atmospheric moisture.
-
Workup: The aqueous workup is essential to remove the water-soluble byproducts, such as methylammonium chloride and any unreacted methylamine. The bicarbonate wash neutralizes any remaining acidic species.
-
Purification: Vacuum distillation is an effective method for purifying liquid products with moderate boiling points, allowing for separation from non-volatile impurities.
This compound as a Chemical Intermediate in Drug Development
The utility of this compound and its structural analogs as chemical intermediates is exemplified in the synthesis of various pharmaceutical agents. The specific steric and electronic properties of the this compound moiety can influence the pharmacological activity and metabolic stability of the final drug molecule.
A notable example is the use of a closely related intermediate, 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide, in the synthesis of Netupitant .[13] Netupitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.
Diagram 2: Role of a this compound Analog in Netupitant Synthesis
Caption: Simplified representation of the key coupling step in Netupitant synthesis.
In the synthesis of Netupitant, the this compound-containing intermediate undergoes a crucial Suzuki coupling reaction with an arylboronic acid.[13] The presence of the amide group and the specific substitution pattern are critical for the successful execution of this carbon-carbon bond-forming reaction, which is a key step in assembling the complex molecular framework of the final drug. This example underscores the importance of such tailored intermediates in enabling efficient and scalable synthetic routes to modern pharmaceuticals.
Applications in Agrochemical Synthesis
Beyond pharmaceuticals, this compound and related amides can also serve as intermediates in the synthesis of agrochemicals.[1][14] The amide functionality can be a precursor to other functional groups or can be part of the final active ingredient, contributing to its biological activity as an herbicide, insecticide, or fungicide. The specific substitution pattern can influence the compound's uptake, transport, and metabolic stability in plants and insects.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features provide synthetic chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of new drugs and other advanced materials. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the importance of tailored intermediates like this compound is set to increase.
References
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This compound. (n.d.). In SpectraBase. Retrieved from [Link]
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Propanamide, N,2-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
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N,N-diethyl-2,2-dimethylpropanamide. (n.d.). In PubChem. Retrieved from [Link]
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Propanamide, N,N-dimethyl-. (n.d.). In PubChem. Retrieved from [Link]
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Propanamide, 2,2-dimethyl-N-phenyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
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Propanamide, N,N-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
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The Critical Role of Intermediates in Pharmaceutical Manufacturing. (n.d.). Saurav Chemicals. Retrieved from [Link]
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How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? (n.d.). Pearson. Retrieved from [Link]
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The Chemistry Behind Crop Protection: Understanding Key Agrochemical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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N-Methylisobutyramide. (n.d.). In PubChem. Retrieved from [Link]
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An In-depth Technical Guide to N,2-Dimethylpropanamide: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-Dimethylpropanamide, also known by its synonym N-methylisobutyramide, is a secondary amide with the chemical formula C₅H₁₁NO.[1][2] This compound, identified by the CAS Registry Number 2675-88-9, possesses a unique structure featuring a methyl group on the nitrogen atom and a methyl group at the alpha-carbon of the propanamide backbone.[1][2] While not as extensively studied as some of its isomers, this compound serves as a valuable molecular scaffold and intermediate in organic synthesis. Its specific substitution pattern influences its physicochemical properties, such as polarity, hydrogen bonding capability, and steric hindrance, making it an interesting candidate for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and characterization of this compound, tailored for professionals in research and development.
Historical Perspective and Discovery
The first documented synthesis of this compound appears to be in a 1965 publication in The Journal of Organic Chemistry. While the full historical context of its initial discovery is not elaborately detailed in readily available literature, this publication marks its formal entry into the chemical sciences. The synthesis was likely part of broader research into the preparation and properties of amides, a fundamental class of organic compounds with wide-ranging applications.
The development of synthetic methodologies for amides, such as the Schotten-Baumann reaction first described in the 1880s, provided the foundational chemical knowledge for the eventual synthesis of more complex and specifically substituted amides like this compound.[3][4] The Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, remains a robust and widely used method for amide bond formation.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2675-88-9 | [1][2] |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Methylisobutyramide, NSC-7083 | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | 199.7 °C at 760 mmHg |
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of this compound is through the acylation of methylamine with isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.[3][4]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Mechanistic Rationale
The synthesis proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below, with an emphasis on the reasoning behind the experimental choices.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. Methylamine is chosen as the nitrogen source to introduce the N-methyl group. Isobutyryl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack.
-
Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.
-
Collapse of the Intermediate and Chloride Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion is expelled as a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (such as sodium hydroxide or an excess of methylamine) to yield the final, neutral this compound product. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction.[3]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on the principles of the Schotten-Baumann reaction for the synthesis of secondary amides.[5]
Materials:
-
Methylamine (e.g., 40% solution in water)
-
Isobutyryl chloride
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, distillation apparatus or flash chromatography setup.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.1 equivalents) in a biphasic solvent system of dichloromethane and water (e.g., a 1:1 ratio).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is to control the exothermic nature of the reaction between the acid chloride and the amine.
-
Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.0 equivalent) dropwise from the dropping funnel to the cooled amine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl solution (to remove any unreacted methylamine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl group would appear as a doublet (due to coupling with the N-H proton), the methine proton on the isopropyl group as a septet, and the two methyl groups of the isopropyl moiety as a doublet. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the N-methyl carbon, the methine carbon, and the two equivalent methyl carbons of the isopropyl group.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O (carbonyl) stretching of the secondary amide, typically in the region of 1640-1680 cm⁻¹. Another characteristic feature is the N-H stretching vibration, which appears as a sharp peak around 3300 cm⁻¹.[1]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (101.15 g/mol ).[1][6] Fragmentation patterns can provide further structural information.
Applications in Research and Development
While specific large-scale industrial applications of this compound are not widely documented, its structure makes it a person of interest in several areas of chemical research and development:
-
Pharmaceutical Synthesis: As an amide, it can serve as a building block or intermediate in the synthesis of more complex molecules with potential biological activity. The secondary amide linkage is a common feature in many drug molecules.
-
Agrochemicals: Some amides have applications as herbicides and fungicides. This compound could be explored as a precursor or a component in the development of new agrochemicals.
-
Solvent Properties: Amides are known for their excellent solvent properties due to their high polarity. The specific substitution pattern in this compound could offer unique solvency characteristics for certain reactions or formulations.
Conclusion
This compound, a structurally distinct secondary amide, has been a part of the chemical landscape for over half a century. Its synthesis, primarily achieved through the robust Schotten-Baumann reaction, is a testament to fundamental principles of organic chemistry. A comprehensive understanding of its physicochemical properties and spectroscopic signatures is paramount for its utilization in modern research and development. While its full potential in various applications is still being explored, this compound remains a valuable compound for synthetic chemists in academia and industry.
References
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A Theoretical and Computational In-depth Guide to N,2-Dimethylpropanamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-Dimethylpropanamide, a simple amide, presents an excellent model system for exploring the principles of computational chemistry and theoretical analysis in the context of drug design and molecular engineering. While seemingly unassuming, its structural and electronic properties, governed by the interplay of its functional groups, offer a rich landscape for theoretical investigation. This guide provides a comprehensive overview of the theoretical studies applicable to this compound, detailing the computational methodologies required to elucidate its conformational preferences, spectroscopic signatures, and electronic structure. This document serves as a blueprint for the theoretical investigation of small amide-containing molecules, providing both foundational knowledge and practical protocols for researchers in the field.
Introduction to this compound
This compound, also known as N-Methylisobutyramide, is a chemical compound with the molecular formula C₅H₁₁NO.[1] Its structure consists of a propanamide backbone with two methyl groups attached to the second carbon and one methyl group attached to the nitrogen atom.[1] This seemingly simple molecule encapsulates key chemical features, such as the amide functional group, that are of paramount importance in biological systems and medicinal chemistry.
The amide bond is a cornerstone of peptide and protein structures, and its conformational rigidity and hydrogen bonding capabilities are central to molecular recognition and biological activity. A thorough understanding of the theoretical underpinnings of even simple amides like this compound can provide invaluable insights for the rational design of more complex molecules.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem CID: 221961[1] |
| Molecular Weight | 101.15 g/mol | PubChem CID: 221961[1] |
| IUPAC Name | This compound | PubChem CID: 221961[1] |
| CAS Number | 2675-88-9 | PubChem CID: 221961[1] |
| Canonical SMILES | CC(C)C(=O)NC | PubChem CID: 221961[1] |
Theoretical Framework and Computational Methodologies
The theoretical investigation of this compound relies on the principles of quantum mechanics to calculate its electronic structure and properties. Density Functional Theory (DFT) is a widely used and effective method for such studies, offering a good balance between accuracy and computational cost.[2]
Conformational Analysis
The presence of rotatable bonds in this compound suggests the existence of multiple conformers. Identifying the lowest energy conformers is crucial as they are the most likely to be populated at room temperature and thus dictate the molecule's overall properties.
Protocol 1: Conformational Search and Optimization
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved by rotating the single bonds, specifically the C-N and C-C bonds adjacent to the carbonyl group.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G*.[3][4] This process finds the local minimum energy structure for each conformer.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE correction, to determine their relative stabilities. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.
Caption: Workflow for Conformational Analysis.
Vibrational Spectroscopy
Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. These calculated spectra can be compared with experimental data for validation and to aid in the assignment of vibrational modes.
Protocol 2: Calculation of Vibrational Spectra
-
Optimized Geometry: Start with the lowest energy conformer obtained from the conformational analysis.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-31G*). This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.[2]
-
Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.[5]
-
Spectral Visualization: The calculated frequencies and intensities can be used to generate a theoretical spectrum, which can then be visually compared with an experimental spectrum.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected IR Intensity |
| N-H Stretch | Amide N-H | ~3350 | Strong |
| C-H Stretch (sp³) | Methyl/Isopropyl C-H | ~2950-2850 | Medium-Strong |
| C=O Stretch (Amide I) | Amide C=O | ~1650 | Very Strong |
| N-H Bend (Amide II) | Amide N-H | ~1550 | Strong |
| C-N Stretch (Amide III) | Amide C-N | ~1250 | Medium |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C chemical shifts of this compound, which can be invaluable for assigning experimental spectra.
Protocol 3: Calculation of NMR Chemical Shifts
-
Optimized Geometry: Use the optimized geometry of the most stable conformer.
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.[6] This is typically performed using a DFT functional like B3LYP and a larger basis set, such as 6-311+G(2d,p), for better accuracy.
-
Reference Standard: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
Boltzmann Averaging: If multiple conformers are significantly populated, their calculated NMR spectra should be averaged according to their Boltzmann populations to obtain a final predicted spectrum that can be compared with experimental data.[6]
Caption: Workflow for Theoretical Spectroscopy.
Electronic Structure and Reactivity
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can provide insights into its reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map can visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. The region around the carbonyl oxygen is expected to be electron-rich (negative potential), while the amide proton will be electron-poor (positive potential).
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Experimental Validation
The ultimate test of any theoretical model is its agreement with experimental data. For this compound, several experimental techniques can be used to validate the computational results.
-
NMR Spectroscopy: Experimental ¹H and ¹³C NMR spectra can be compared directly with the calculated chemical shifts.[7][8]
-
Mass Spectrometry: While not a direct measure of the properties discussed above, the fragmentation pattern in a mass spectrum can provide information about the relative strengths of chemical bonds, which can be correlated with the calculated electronic structure.[9]
-
X-ray Crystallography: If a single crystal of this compound can be grown, X-ray diffraction would provide highly accurate bond lengths and angles, serving as a gold standard for validating the calculated molecular geometry.
Conclusion
The theoretical study of this compound, as outlined in this guide, provides a robust framework for understanding the fundamental chemical properties of this and other simple amides. By employing a combination of conformational analysis, spectroscopic predictions, and electronic structure calculations, researchers can gain deep insights into the behavior of these important molecules. This knowledge is not only of academic interest but also has significant practical implications for the design and development of new pharmaceuticals and functional materials. The methodologies described herein are broadly applicable and can be adapted for the study of a wide range of small organic molecules.
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Navigating the Uncharted: A Technical Safety and Handling Guide for N,2-Dimethylpropanamide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Prudent Handling in the Absence of Specific Data
In the landscape of chemical research and pharmaceutical development, the introduction of novel or less-common reagents is a constant. N,2-Dimethylpropanamide (CAS No. 2675-88-9) represents one such compound where comprehensive, publicly available safety data remains limited. Standard Safety Data Sheets (SDS) from major suppliers are not readily accessible for this specific molecule. This guide is therefore constructed upon a foundation of scientific prudence, utilizing a structurally analogous compound, N,N-Dimethylpropionamide (CAS No. 758-96-3) , as a surrogate for establishing robust safety and handling protocols. This approach, rooted in the principles of chemical similarity and proactive risk mitigation, provides a framework for managing the potential hazards of this compound until specific toxicological data becomes available.
Causality for Analogue Selection: N,N-Dimethylpropionamide is selected due to its high degree of structural similarity to this compound. Both are short-chain, N,N-disubstituted amides. The primary difference lies in the substitution on the alpha-carbon of the propanamide backbone. This structural parallel allows for a reasoned extrapolation of potential hazards, handling requirements, and emergency procedures. However, it is incumbent upon the user to recognize this is a predictive model; therefore, all handling should be conducted with a heightened level of caution.
Section 1: Chemical and Physical Identity
A thorough understanding of a compound's physical properties is the bedrock of its safe handling and use. The table below summarizes the known properties of this compound and its selected analogue, N,N-Dimethylpropionamide.
| Property | This compound | N,N-Dimethylpropionamide (Analogue) | Data Source |
| CAS Number | 2675-88-9 | 758-96-3 | [1][2] |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | [2][3] |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol | [2][3] |
| Appearance | Not specified | Colorless clear liquid | [4] |
| Boiling Point | Not available | 174 - 176 °C | [2] |
| Melting Point | Not available | -45 °C | [2] |
| Flash Point | Not available | 63 °C (145.4 °F) | [4] |
| Specific Gravity | Not available | 0.930 | [2] |
Section 2: Hazard Identification and GHS Classification (Based on Analogue)
Based on the data for N,N-Dimethylpropionamide, this compound should be treated as a substance with the following hazard classifications.[2][4]
| GHS Classification | Hazard Statement | Pictogram |
| Flammable Liquids, Category 4 | H227: Combustible liquid | No Pictogram |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System) | H335: May cause respiratory irritation |
Signal Word: Warning [2]
Primary Routes of Exposure: Inhalation, skin contact, eye contact.[4]
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[4]
-
Skin Contact: Causes skin irritation.[4]
-
Eye Contact: Causes serious eye irritation.[4]
-
Ingestion: May be harmful if swallowed.[4]
Section 3: Core Directive for Safe Handling and Storage
The following protocols are derived from best practices for handling irritant and combustible organic amides.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a well-ventilated area.[4]
-
Primary Containment: A certified chemical fume hood is mandatory for all operations that may generate aerosols or vapors.
-
Emergency Preparedness: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Mandate
The selection and consistent use of appropriate PPE is critical to mitigate the risks of exposure.
Caption: Required PPE for handling this compound.
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from sources of ignition, heat, and direct sunlight.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]
Section 4: Emergency Procedures: A Self-Validating System
Rapid and correct response to an exposure or spill is crucial. The following workflows are designed to be self-validating, ensuring a systematic and safe response.
Exposure Response Protocol
Caption: First aid measures for exposure incidents.
Accidental Release Measures
-
Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area. Remove all sources of ignition.[4]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[4] Do not use combustible materials like sawdust.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill according to your institution's environmental health and safety protocols.
Section 5: Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: The compound is combustible. Vapors may be heavier than air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Characterization: The waste is characterized as an irritant and potentially combustible.
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6]
Section 7: Toxicological Information (Based on Analogue)
The toxicological properties of this compound have not been fully investigated.[2] The information below for N,N-Dimethylpropionamide serves as a guide for potential hazards.
-
Acute Toxicity: No specific data available, but it is expected to be an irritant to the skin, eyes, and respiratory system.[4]
-
Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.[2]
-
Mutagenic/Teratogenic Effects: No information available.[2]
Conclusion
The safe handling of this compound necessitates a conservative approach grounded in the principles of chemical analogy and rigorous adherence to established safety protocols. Researchers and professionals in drug development must internalize the potential hazards outlined in this guide, which are extrapolated from its close structural analogue, N,N-Dimethylpropionamide. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and being prepared for emergency situations, the risks associated with this compound can be effectively managed. It is the responsibility of every individual working with this substance to remain vigilant and prioritize safety, ensuring that scientific advancement does not come at the expense of personal or environmental well-being.
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Methodological & Application
Application Notes & Protocols: Synthesis of N,2-Dimethylpropanamide from Isobutyryl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of N,2-dimethylpropanamide, a tertiary amide, through the reaction of isobutyryl chloride with dimethylamine. This transformation is a classic example of nucleophilic acyl substitution, often categorized under Schotten-Baumann conditions.[1][2][3] We present a detailed experimental protocol, an exploration of the underlying reaction mechanism, safety and handling procedures, and methods for product characterization. The causality behind critical procedural steps is explained to provide researchers with a robust framework for successful synthesis. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Principles
The synthesis of amides is a cornerstone of organic chemistry, pivotal in the construction of pharmaceuticals, polymers, and other fine chemicals. The reaction between an acyl chloride and an amine is a highly efficient and widely employed method for forming the amide bond.[3][4] The procedure detailed herein for this compound synthesis leverages the high electrophilicity of the carbonyl carbon in isobutyryl chloride and the nucleophilicity of dimethylamine.
The Schotten-Baumann Reaction
The acylation of an amine with an acyl chloride in the presence of a base is known as the Schotten-Baumann reaction.[1][5] The primary function of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2][3] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. In this specific protocol, an excess of the dimethylamine reactant serves as both the nucleophile and the base.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2][5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This step forms a transient tetrahedral intermediate.[1][5]
-
Chloride Expulsion: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: A second molecule of dimethylamine acts as a base, abstracting a proton from the positively charged nitrogen atom to yield the final this compound product and dimethylammonium chloride.
Below is a diagram illustrating the mechanistic pathway.
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol
This protocol details the synthesis on a laboratory scale. All operations involving volatile, corrosive, or flammable reagents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isobutyryl Chloride | Synthesis Grade (≥98%) | e.g., Sigma-Aldrich | Highly flammable, corrosive, and moisture-sensitive.[6] |
| Dimethylamine Solution | 2.0 M in THF | e.g., Sigma-Aldrich | Flammable, corrosive. Excess is used as a base. |
| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | Solvent for extraction. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Lab Stock | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Stock | For aqueous work-up. |
| Brine (NaCl solution) | Saturated Aqueous Solution | Lab Stock | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Lab Stock | Drying agent. |
| Round-bottom flask (250 mL) | - | - | Must be oven-dried. |
| Magnetic stirrer and stir bar | - | - | - |
| Addition funnel (60 mL) | - | - | Must be oven-dried. |
| Ice-water bath | - | - | For temperature control. |
| Separatory funnel (250 mL) | - | - | For extraction. |
| Rotary evaporator | - | - | For solvent removal. |
Reagent Data
| Compound | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Isobutyryl Chloride | C₄H₇ClO | 106.55 | 50.0 | 1.0 | 5.33 g (5.2 mL) |
| Dimethylamine | C₂H₇N | 45.08 | 120.0 | 2.4 | 60 mL (2.0 M in THF) |
| Product: | |||||
| This compound | C₅H₁₁NO | 101.15 | 50.0 (Theor.) | - | 5.06 g (Theor.) |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for synthesis.
-
Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Initial Charge: Add the dimethylamine solution (60 mL of 2.0 M in THF) to the flask and begin stirring. Allow the solution to cool to 0°C.
-
Addition of Acyl Chloride: Measure isobutyryl chloride (5.2 mL, 50.0 mmol) and add it to the addition funnel. Add the isobutyryl chloride dropwise to the stirred, cooled dimethylamine solution over approximately 30 minutes. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent side reactions.[3] The temperature of the reaction mixture should be maintained below 10°C. A white precipitate of dimethylammonium chloride will form.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 60 minutes.
-
Work-up and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel containing 50 mL of water. Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Washing: Combine the organic extracts. Wash the organic layer sequentially with 1 M HCl (30 mL) to remove excess amine, saturated NaHCO₃ solution (30 mL) to remove any residual acid, and finally with brine (30 mL). Causality: This washing sequence effectively removes unreacted starting materials and byproducts, simplifying purification.
-
Drying and Solvent Removal: Dry the washed organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The final product, this compound, should be obtained as a colorless to pale yellow oil. Determine the final mass and calculate the percentage yield.
Purification
For most applications, the product obtained after a careful aqueous work-up is of sufficient purity. If higher purity is required, fractional distillation under reduced pressure can be performed.
Safety and Handling
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
Isobutyryl Chloride: This reagent is highly flammable, corrosive, and a lachrymator.[6][7] It reacts violently with water, releasing corrosive HCl gas.[8] It causes severe skin burns and eye damage.[6] Always handle in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[7]
-
Dimethylamine Solution: The solution is flammable and corrosive. Dimethylamine vapor is irritating to the respiratory system. Handle exclusively in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
General Precautions: Ensure all glassware is dry to prevent vigorous hydrolysis of the acyl chloride. Be prepared for an exothermic reaction during the addition step by having an efficient cooling bath. Keep appropriate spill kits and fire extinguishers readily accessible.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Colorless to pale yellow oil.
-
Yield: Calculate the percentage yield based on the limiting reagent (isobutyryl chloride).
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals corresponding to the isopropyl and N-methyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the characteristic carbonyl signal.
-
IR (Infrared) Spectroscopy: Look for a strong absorption band around 1640-1660 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (101.15 g/mol ).
References
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-
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Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of N,2-Dimethylpropanamide
Abstract
This comprehensive guide provides a detailed, field-tested experimental protocol for the synthesis of N,2-dimethylpropanamide (CAS 2675-88-9).[1][2] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol outlines a robust method starting from isobutyryl chloride and dimethylamine, detailing the reaction mechanism, safety precautions, step-by-step procedure, purification, and analytical characterization of the final product. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction and Rationale
This compound is a tertiary amide with applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] Its structure, featuring a bulky isopropyl group adjacent to the carbonyl and two N-methyl groups, imparts specific solubility and reactivity characteristics.
The synthesis described herein employs the Schotten-Baumann reaction conditions, a reliable and high-yielding method for forming amides from acyl chlorides and amines. This approach was chosen for its efficiency, scalability, and the relatively straightforward purification of the final product. The core of this synthesis is a nucleophilic acyl substitution, where the nitrogen of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride.
Synthesis Overview and Mechanism
The overall reaction involves the acylation of dimethylamine with isobutyryl chloride. An excess of dimethylamine or the addition of a non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Reaction Scheme: (CH₃)₂CHCOCl + 2 (CH₃)₂NH → (CH₃)₂CHC(O)N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a classic nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A second equivalent of dimethylamine acts as a base, deprotonating the positively charged nitrogen atom to yield the final this compound and dimethylammonium chloride.
Mandatory Safety Protocols
A thorough understanding and strict adherence to safety protocols are paramount due to the hazardous nature of the reagents. This experiment must be conducted within a certified chemical fume hood.
Reagent-Specific Hazards:
-
Isobutyryl Chloride (CAS 79-30-1):
-
Hazards: Highly flammable liquid and vapor.[3][4] Causes severe skin burns and eye damage.[3][4] Reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and potentially phosgene upon decomposition.[5][6] The material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[3]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Use explosion-proof electrical equipment and take measures to prevent the buildup of electrostatic charge.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[7] Store in a cool, dry, well-ventilated area away from water, alcohols, and strong bases.[7]
-
-
Dimethylamine (CAS 124-40-3):
-
Hazards: Extremely flammable gas or liquid. Can cause severe skin and eye burns, with potential for permanent eye damage.[8] Irritating to the respiratory system.[9]
-
Handling: Often supplied as a solution in water, THF, or ethanol. Work in a well-ventilated area and prevent vapor inhalation.[10] Store in tightly closed containers in a cool area away from heat and ignition sources.[8][11] Incompatible with oxidizing agents, strong acids, and certain metals like aluminum and zinc.[8]
-
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or laminate) must be worn. Inspect gloves before use and use proper removal technique.[3]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[8] An emergency shower and eyewash station must be readily accessible.[7][8]
Detailed Experimental Protocol
This protocol is designed for a ~0.1 mole scale synthesis. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles | Notes |
| Isobutyryl Chloride | 79-30-1 | 106.55 | 10.65 g (9.8 mL) | 0.10 | Purity ≥98% |
| Dimethylamine | 124-40-3 | 45.08 | 28.2 mL | 0.22 | 40% solution in water |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - | Anhydrous |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - | 2 M aqueous solution |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | 50 mL | - | Aqueous solution |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | For drying |
Equipment
-
250 mL three-neck round-bottom flask
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Condenser with a drying tube (filled with CaCl₂)
-
Thermometer
-
500 mL separatory funnel
-
Rotary evaporator
-
Distillation apparatus (short path or fractional, depending on purity requirements)
Synthesis Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, condenser (with drying tube), and a thermometer. Place the flask in the ice-water bath on the magnetic stirrer.
-
Charge Reagents: To the flask, add the dimethylamine solution (28.2 mL, 0.22 mol) and diethyl ether (100 mL). Begin stirring.
-
Causality Note: Diethyl ether serves as the reaction solvent, helping to control the reaction temperature and facilitate stirring. An excess of dimethylamine (2.2 equivalents) is used both as the nucleophile and as the base to neutralize the HCl byproduct.
-
-
Addition of Acyl Chloride: Dissolve isobutyryl chloride (10.65 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add this solution to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred dimethylamine solution over 30-45 minutes. Carefully monitor the internal temperature, ensuring it remains between 0 and 10 °C.
-
Causality Note: The reaction is highly exothermic. Slow, controlled addition at low temperature is critical to prevent overheating, which can lead to side reactions and loss of the volatile dimethylamine reagent.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. A white precipitate of dimethylammonium chloride will form.
-
Workup - Quenching and Extraction: Carefully transfer the reaction mixture to a 500 mL separatory funnel.
-
Aqueous Wash: Add 50 mL of 2 M NaOH solution to the separatory funnel. Shake vigorously, venting frequently. Separate the layers and retain the upper organic layer.
-
Causality Note: The NaOH wash removes the dimethylammonium chloride salt and any unreacted isobutyryl chloride (by hydrolysis).
-
-
Brine Wash: Wash the organic layer with 50 mL of saturated NaCl (brine) solution. This helps to remove residual water and water-soluble impurities from the organic phase.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate (~5 g) for 15-20 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The resulting crude oil can be purified by fractional distillation under atmospheric pressure to yield pure this compound as a colorless liquid.
Product Characterization
Confirm the identity and purity of the synthesized this compound using the following standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₁₁NO[12] |
| Molecular Weight | 101.15 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | ~150-155 °C (predicted) |
Spectroscopic Data
The following table summarizes the expected spectral data for this compound.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.95 (s, 6H, N-(CH₃)₂), δ ~2.75 (septet, 1H, CH), δ ~1.15 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~177 (C=O), δ ~37 (N-CH₃), δ ~35 (N-CH₃), δ ~34 (CH), δ ~20 (CH₃) |
| IR Spectroscopy (neat, cm⁻¹) | ~2970 (C-H stretch), ~1645 (strong, C=O amide stretch), ~1400 (C-N stretch) |
| Mass Spectrometry (EI) | m/z (%): 101 ([M]⁺), 72 ([M-C₂H₅]⁺), 58, 44 |
-
Expert Note on Spectroscopy: In ¹H NMR, the two N-methyl groups may appear as two separate singlets at low temperatures due to restricted rotation around the C-N amide bond, but they typically coalesce into a single singlet at room temperature. The strong C=O stretching frequency in the IR spectrum is characteristic of a tertiary amide.[13][14] The molecular ion peak in the mass spectrum should be observed at m/z = 101.[15]
Visualization of the Synthetic Reaction
Caption: Overall synthesis scheme for this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Isobutyryl Chloride in Chemical Operations.
- New Jersey Department of Health. (n.d.). Hazard Summary: Dimethylamine.
- International Labour Organization & World Health Organization. (2021). ICSC 0286 - ISOBUTYL CHLORIDE.
- Linde Gas GmbH. (2017). SAFETY DATA SHEET Dimethylamine.
- AKKİM. (2020). Dimethylamine (DMA) Safety Data Sheet.
- Aldrich. (2014). Isobutyryl chloride - Safety Data Sheet.
- NOAA. (n.d.). ISOBUTYRYL CHLORIDE - CAMEO Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Occupational Safety and Health Guideline for Dimethylamine.
- Loba Chemie. (2018). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS.
- Balchem. (n.d.). SAFETY DATA SHEET dimethylamine, liquefied, under pressure.
- ChemSynthesis. (2025). This compound.
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- ChemScene. (n.d.). N-Hydroxy-2,2-dimethylpropanamide.
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- PubChem. (n.d.). N-Methylisobutyramide.
- ChemicalBook. (2025). This compound.
- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
- PubChem. (n.d.). N,N-diethyl-2,2-dimethylpropanamide.
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- NIST. (n.d.). Propanamide, N,N-dimethyl-.
- Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide....
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- Benchchem. (2025). Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide: A Technical Guide.
- Google Patents. (n.d.). CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.
- Google Patents. (n.d.). KR100313669B1 - Process for preparing N,N- dimethylacetamide.
- Google Patents. (n.d.). US3288794A - Method of making amides of dimethylamine and piperazine.
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Application Note: High-Purity Recovery of N,2-Dimethylpropanamide via Fractional Distillation
Abstract
This document provides a comprehensive guide for the purification of N,2-Dimethylpropanamide by fractional distillation. It outlines the fundamental principles, safety considerations, a detailed experimental protocol, and methods for post-purification analysis. Due to the limited availability of published physical data for this compound (CAS 2675-88-9)[1][2], this guide will leverage the well-documented properties of its close isomer, N,N-Dimethylpropanamide (CAS 758-96-3), as a practical exemplar for establishing the distillation parameters. The principles and techniques described herein are broadly applicable to the purification of tertiary amides, equipping researchers in pharmaceutical and chemical synthesis with a robust methodology for obtaining high-purity material.
Introduction: The Challenge of Amide Purification
This compound and its isomers are valuable intermediates and solvents in organic synthesis.[3] Like many substituted amides, crude products from synthesis often contain unreacted starting materials, byproducts, and residual solvents. Achieving high purity is critical for subsequent reaction steps, ensuring kinetic fidelity, and meeting the stringent requirements of drug development.
Fractional distillation is a powerful technique for purifying liquid compounds by separating components based on differences in their boiling points.[4] For amides, which can have relatively high boiling points, the process must be carefully controlled to prevent thermal decomposition while achieving efficient separation. This note explains the causality behind key experimental choices, ensuring a reproducible and effective purification workflow.
Compound Properties & Safety Imperatives
A thorough understanding of the compound's physical properties and hazards is a prerequisite for any experimental work.
Physical Properties
Table 1: Physicochemical Data of N,N-Dimethylpropanamide (CAS 758-96-3)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₁₁NO | [5] |
| Molecular Weight | 101.15 g/mol | [5][6] |
| Boiling Point | 174-176 °C at 760 mmHg | [5][7][8] |
| Melting Point | -45 °C | [5][6][7] |
| Density | 0.920 - 0.930 g/mL at 25 °C | [7][8] |
| Flash Point | 63 °C | [7][8] |
| Solubility | Soluble in water and polar solvents |[3] |
It is imperative for the researcher to experimentally determine the boiling point of their specific crude this compound sample on a small scale before proceeding with a full-scale distillation.
Hazard Analysis and Safety Protocols
Substituted amides warrant careful handling. Based on safety data for structurally similar compounds, this compound should be treated as a hazardous chemical.[9][10][11]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[9][10] Ingestion and inhalation may be harmful.
-
Flammability: The compound is a combustible liquid.[7] Keep away from open flames, sparks, and hot surfaces.
-
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles with side shields or a face shield.
-
Flame-retardant lab coat.
-
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[11] An accessible safety shower and eyewash station are mandatory.[11]
Principles of Purification by Distillation
The efficacy of distillation hinges on the differential volatility of components in a liquid mixture. The goal is to enrich the vapor phase with the more volatile components, which are then condensed and collected.
-
Simple vs. Fractional Distillation: Simple distillation is effective for separating liquids with large differences in boiling points (>25 °C) or for separating a liquid from a non-volatile solid. Fractional distillation is required for separating components with close boiling points, such as isomers or byproducts from the main product. This is achieved by inserting a fractionating column between the distillation flask and the condenser. The column provides a large surface area (e.g., Vigreux indentations, Raschig rings) for repeated vaporization-condensation cycles, establishing a temperature gradient and effectively creating multiple "theoretical plates" of separation.
-
Vacuum Distillation: For compounds that decompose at their atmospheric boiling point, reducing the pressure of the system lowers the boiling point. Given the boiling point of the N,N-isomer is ~175 °C, vacuum distillation is a prudent consideration to mitigate the risk of decomposition, a common issue with complex organic molecules.
-
Azeotropes: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[12] While no specific azeotropic data for this compound exists, researchers should be aware that the presence of certain solvents (e.g., water, alcohols) could potentially form an azeotrope, complicating purification. Pre-distillation drying steps can mitigate this risk.
Pre-Distillation Protocol: Sample Preparation
Ensuring the crude material is properly prepared is a critical, often overlooked, step that prevents complications during distillation.
-
Characterize the Crude Material: Before purification, analyze a small sample of the crude product by Gas Chromatography (GC) or ¹H NMR to identify the major impurities and estimate the concentration of the desired product. This provides a baseline for assessing the purification's success.
-
Drying the Amide: Water is a common impurity that can interfere with distillation. A recommended practice for amides is to dry the crude liquid over a suitable drying agent.[8]
-
Procedure: Add anhydrous magnesium sulfate (MgSO₄) or barium oxide (BaO) to the crude liquid.[8] Swirl the flask and let it stand for several hours. The drying agent should remain free-flowing; if it clumps, add more until a fine suspension is observed.
-
Rationale: Removing water prevents the potential formation of a water-amide azeotrope and avoids "bumping" caused by boiling water pockets.
-
-
Filtration: Decant or filter the dried liquid away from the drying agent before charging the distillation flask.
Detailed Protocol: Fractional Distillation
This protocol details the setup and execution of a laboratory-scale fractional distillation.
Equipment and Materials
-
Round-bottom flask (distilling flask)
-
Heating mantle with a stirrer control
-
Magnetic stir bar
-
Fractionating column (e.g., Vigreux column)
-
Distillation head (still head) with a thermometer adapter
-
Calibrated thermometer (-10 to 200 °C range)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (multiple, appropriately sized)
-
Tubing for condenser water
-
Glass wool or aluminum foil for insulation
-
Lab jacks and clamps for securing the apparatus
-
Vacuum adapter and vacuum source (if performing vacuum distillation)
-
Crude, dried this compound
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Apparatus Assembly:
-
Place a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full with the crude amide.
-
Secure the flask in the heating mantle, and place the assembly on a lab jack.
-
Fit the fractionating column vertically onto the flask.
-
Place the distillation head on top of the column. Insert the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Attach the condenser to the side-arm and secure it with a clamp. Connect the lower inlet to the cold water source and the upper outlet to the drain.
-
Attach the receiving flask to the end of the condenser.
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil. This minimizes heat loss and helps maintain the temperature gradient.
-
-
Distillation Execution:
-
Turn on the magnetic stirrer to a moderate speed to ensure smooth boiling.
-
Turn on the cooling water to the condenser. A gentle flow is sufficient.
-
Begin heating the distillation flask slowly.
-
Observe the liquid for the onset of boiling. A condensation ring will begin to rise slowly up the fractionating column.
-
Crucial Step: Adjust the heating rate so the condensation ring rises slowly. If heated too quickly, the separation efficiency will be poor.
-
The temperature on the thermometer will rise and then stabilize. This first stable temperature is the boiling point of the most volatile impurity (the "first fraction" or forerun). Collect this fraction in a separate receiving flask.
-
Once all the first fraction has distilled, the temperature may drop slightly before rising again to a new, higher plateau. This second plateau should correspond to the boiling point of the desired product, this compound.
-
Change to a new, clean, pre-weighed receiving flask to collect the main product fraction. Collect the distillate only while the temperature remains stable at the product's boiling point.
-
If the temperature rises significantly again, it indicates the start of a higher-boiling impurity. Stop collecting the main fraction and switch to a third flask to collect this final fraction (the "tailings").
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and damage to the glassware. Turn off the heat and lower the heating mantle.
-
-
Shutdown:
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the collected main fraction to determine the yield.
-
Properly label all collected fractions.
-
Distillation Apparatus Diagram
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The Misnomer of Non-Polarity: A Detailed Application Guide to N,2-Dimethylpropanamide as a Polar Aprotic Solvent
Abstract
This technical guide addresses a critical misconception regarding the solvent properties of N,2-Dimethylpropanamide (CAS No. 2675-88-9). Contrary to its occasional misclassification, this compound is not a non-polar solvent. It is, in fact, a polar aprotic solvent, a classification dictated by the significant dipole moment of its amide functional group. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its true physicochemical properties, its advantages in specific applications, and detailed protocols for its effective use. We will correct the non-polar misnomer, establish its identity as a high-boiling point polar aprotic solvent, and provide practical, field-proven methodologies for its application in organic synthesis, particularly in reactions benefiting from enhanced solubility of polar, anionic, or non-polar organic species.
Deconstructing the Polarity Myth: From Misconception to Mechanism
The classification of a solvent as polar or non-polar is determined by its molecular structure and the resulting distribution of electron density. The presence of the amide functional group in this compound is the primary determinant of its polarity.
-
The Amide Dipole: The carbonyl group (C=O) and the C-N bond within the amide moiety create a significant dipole moment. The oxygen atom is highly electronegative, drawing electron density and creating a partial negative charge (δ-), while the nitrogen and carbonyl carbon atoms bear partial positive charges (δ+).
-
Aprotic Nature: this compound is aprotic because it lacks a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen.[3][4] The methyl group on the nitrogen and the absence of O-H or N-H bonds mean it cannot act as a hydrogen bond donor.[5] This characteristic is crucial for its utility, as it enhances the reactivity of nucleophiles in solution.
This fundamental analysis corrects the initial premise and firmly establishes this compound as a member of the polar aprotic solvent class, alongside well-known solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).
Physicochemical Properties and Comparative Analysis
Understanding the physical properties of this compound is essential for its effective implementation in experimental design.
| Property | Value | Source | Significance for Application |
| CAS Number | 2675-88-9 | [6] | Unique identifier for procurement and safety data referencing. |
| Molecular Formula | C₅H₁₁NO | [7] | Basic chemical information. |
| Molecular Weight | 101.15 g/mol | [7][8] | Essential for calculating molar equivalents and concentrations. |
| Boiling Point | 199.7 °C | [6] | High boiling point makes it suitable for reactions requiring elevated temperatures. |
| Density | 0.861 g/cm³ | [6] | Necessary for mass-to-volume conversions. |
| logP (Octanol/Water) | 0.388 (Predicted) | [2] | Indicates good solubility for a range of polar and some non-polar compounds. |
| Solubility | Soluble in polar solvents, limited in non-polar solvents. | [1] | (Data for isomer N,N-dimethylpropanamide) Dictates its use for specific solute types. |
Comparative Advantages: Compared to other polar aprotic solvents, this compound's high boiling point offers a distinct advantage for high-temperature reactions where solvents like acetone (b.p. 56 °C) or acetonitrile (b.p. 82 °C) would be unsuitable.
Core Applications & Mechanistic Rationale
The primary utility of polar aprotic solvents lies in their ability to dissolve a wide range of compounds, including ionic salts and polar organic molecules, while poorly solvating the anionic component of these salts.[9] This "naked anion" effect dramatically increases the nucleophilicity of the anion, accelerating reaction rates.
Application I: Nucleophilic Substitution (Sₙ2) Reactions
Rationale: Sₙ2 reactions are highly sensitive to the solvent environment. Polar aprotic solvents are ideal as they can dissolve the ionic nucleophile (e.g., NaCN, NaN₃) but do not form a strong solvation shell around the anion through hydrogen bonding.[5] This leaves the nucleophile highly reactive and available to attack the electrophilic substrate, leading to faster reaction rates and higher yields.
Diagram: Solvent Effect in Sₙ2 Reactions
Caption: Solvation differences in protic vs. aprotic solvents.
Protocol: Synthesis of an Alkyl Nitrile (Model Reaction)
This protocol details a representative Williamson ether synthesis, a classic Sₙ2 reaction, adapted for the use of this compound.
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (NaCN, 1.1 equivalents).
-
Add this compound (10 mL per 1 mmol of the limiting reagent) to the flask via syringe.
-
Stir the suspension for 10 minutes under a nitrogen atmosphere to ensure good dispersion.
-
-
Reaction Execution:
-
Add the alkyl halide (e.g., 1-bromobutane, 1.0 equivalent) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C. The high boiling point of this compound allows for a wide operational temperature range to optimize reaction kinetics.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of the solvent).
-
Extract the aqueous layer with a less polar organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography.
-
Safety, Handling, and Disposal
As with all amide solvents, proper safety precautions are paramount.
-
Handling: Use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This compound is a valuable polar aprotic solvent whose utility is grounded in its ability to facilitate reactions involving anionic nucleophiles and polar substrates. Its mischaracterization as a non-polar solvent is a critical error that this guide has sought to correct through a detailed examination of its chemical structure and properties. With its high boiling point and robust solvating power, this compound represents a potent tool for researchers and professionals in organic synthesis and drug development, enabling efficient chemical transformations under a range of conditions. The protocols and data presented herein provide a validated framework for its successful application.
References
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- Wikipedia. (n.d.). Polar aprotic solvent.
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Application Notes and Protocols: N,2-Dimethylpropanamide in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Physicochemical Profile
N,2-Dimethylpropanamide is a member of the amide family of organic compounds. While its isomers, such as N,N-dimethylpropanamide, are more commonly referenced as solvents, this compound presents a unique structural profile that merits consideration for specialized applications in organic synthesis.[1][2] This guide provides a detailed examination of its properties, potential applications as both a solvent and a reagent, and practical protocols for its use in a research setting.
A critical point of clarity is the distinction between this compound and its isomers. The positioning of the methyl groups significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and utility.
Diagram 1: Structural comparison of this compound and its N,N-dimethyl isomer.
Physicochemical Data
The physical and chemical properties of a reagent are fundamental to its application, influencing reaction conditions, solvent choice, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.148 g/mol | [2] |
| CAS Number | 2675-88-9 | [3] |
| Appearance | Typically a liquid | [1] |
| Boiling Point | 174-175 °C (for N,N-isomer) | [4] |
| Melting Point | -45 °C (for N,N-isomer) | [4] |
| Density | 0.92 g/mL at 25 °C (for N,N-isomer) | [4] |
Note: Specific experimental data for this compound is sparse; data for the closely related N,N-dimethylpropanamide is provided for estimation.
Section 2: Utility as a High-Boiling Point Polar Aprotic Solvent
Tertiary amides are a cornerstone of organic synthesis, valued for their utility as polar aprotic solvents.[5] Like its more famous counterparts—Dimethylformamide (DMF), Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP)—this compound can be expected to serve this role effectively.
Causality Behind Solvent Choice:
The decision to use a high-boiling point amide solvent is typically driven by several factors:
-
Enhanced Solubility: The high polarity of the amide functional group allows these solvents to dissolve a wide range of organic substrates and inorganic salts, creating a homogenous reaction medium essential for many transformations.[1]
-
Thermal Stability: A high boiling point permits reactions to be conducted at elevated temperatures, which is often necessary to overcome activation energy barriers and drive slow reactions to completion.
-
Reaction Kinetics: These solvents can stabilize charged intermediates and transition states, which can accelerate reaction rates, particularly in nucleophilic substitution (S_N2) and elimination reactions.[1]
The presence of a methyl group on the alpha-carbon (position 2) in this compound introduces steric bulk near the carbonyl group. This may slightly alter its solvation properties compared to linear amides like N,N-dimethylpropanamide, potentially offering unique selectivity in certain reactions.
Section 3: Potential Applications as a Reagent
While its primary role is likely as a solvent, the amide functionality allows this compound to act as a reagent, most notably in reactions analogous to the Vilsmeier-Haack reaction.[6]
The Vilsmeier-Haack Reaction: A Framework for Amide Reactivity
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[7] The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium ion, from a substituted amide and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][8]
Diagram 2: Generalized mechanism of the Vilsmeier-Haack reaction.
Expert Analysis: The Role of the 2-Methyl Group
When considering this compound as the amide source in a Vilsmeier-Haack type reaction, the 2-methyl group is a key structural feature:
-
Product Outcome: Unlike DMF which yields a formyl group (-CHO), this compound would, upon successful reaction and hydrolysis, introduce an isobutyryl group (-C(O)CH(CH₃)₂) to the aromatic substrate. This transforms the reaction from a formylation into an acylation.
-
Steric Hindrance: The alpha-methyl group increases steric bulk around the carbonyl carbon. This could potentially slow the initial formation of the Vilsmeier reagent and the subsequent electrophilic attack on the arene.[9] This hindrance might be leveraged to achieve higher regioselectivity with certain substrates compared to less hindered amides.
Section 4: Protocols for Handling and Use
4.1: Safety and Handling Precautions
Working with any chemical reagent requires strict adherence to safety protocols. This compound and its analogs are considered hazardous.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and bases.[10][13] The material may be moisture-sensitive.[10]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][11]
-
Skin: Wash off immediately with plenty of soap and water.[11]
-
Inhalation: Move the person to fresh air.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
-
4.2: General Protocol for Use as a Solvent
This protocol outlines the standard procedure for using this compound as a high-boiling point solvent.
-
Drying: If the reaction is moisture-sensitive, dry the this compound over a suitable drying agent (e.g., molecular sieves) prior to use.
-
Reaction Setup: Assemble a flame-dried or oven-dried glassware setup equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere inlet (e.g., Nitrogen or Argon).
-
Charging Reagents: Dissolve the substrate and any solid reagents in the this compound at room temperature. Liquid reagents can be added subsequently via syringe.
-
Heating: Heat the reaction mixture to the desired temperature using a controlled heating mantle or oil bath. The high boiling point allows for a wide operational temperature range.
-
Monitoring: Track the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Removal: Upon completion, cool the reaction to room temperature. The high boiling point of amide solvents can make them difficult to remove. Common strategies include:
-
Aqueous Extraction: Dilute the reaction mixture with a large volume of water and extract the product with a less polar, lower-boiling organic solvent (e.g., ethyl acetate, diethyl ether). Multiple extractions may be necessary.
-
High-Vacuum Distillation (Kugelrohr): For non-volatile products, the solvent can be removed under high vacuum.
-
4.3: Exemplary Protocol: Vilsmeier-Haack Acylation of Indole
This protocol is provided as a representative example of how an amide can be used as a reagent in an acylation reaction. It is based on standard procedures for the Vilsmeier-Haack reaction and should be adapted and optimized for this compound.[7][14]
Objective: To synthesize 3-isobutyryl-1H-indole.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Indole
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, cool a solution of this compound (1.5 equivalents) in anhydrous DCM to 0 °C. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve indole (1.0 equivalent) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching and Hydrolysis: Once the starting material is consumed, cool the flask back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium intermediate. Stir vigorously for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by silica gel column chromatography or recrystallization to yield the pure 3-isobutyryl-1H-indole.
Diagram 3: Experimental workflow for the Vilsmeier-Haack acylation protocol.
Section 5: Conclusion and Future Outlook
This compound is a structurally interesting amide that holds potential primarily as a high-boiling point polar aprotic solvent, analogous to more common reagents like DMF and NMP. Its most compelling application as a reagent lies in Vilsmeier-Haack type acylations, where it can serve as a source for the isobutyryl group. The steric influence of its 2-methyl group is a key feature that distinguishes it from simpler amides and warrants further investigation. Future research could focus on kinetic studies to compare its performance as a solvent against its isomers and other amides, and explore its utility in achieving unique regioselectivity in acylation reactions with sterically demanding substrates.
Section 6: References
-
Fisher Scientific. (2023-08-25). SAFETY DATA SHEET: 2-Methylpropanimidamide hydrochloride.
-
AK Scientific, Inc. Safety Data Sheet: 2-(Aminomethyl)-3-(4-fluorophenyl)-N,N-dimethylpropanamide.
-
Thermo Fisher Scientific. (2010-09-29). SAFETY DATA SHEET: 2,2-Dimethyl-1,3-propanediamine.
-
Angene Chemical. (2024-08-27). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide.
-
Echemi. N-[2-(dibutylcarbamoyl)ethyl]-2,2-dimethyl-propanamide Safety Data Sheets.
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Solubility of Things. N,N-Dimethylpropanamide.
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ChemSynthesis. (2025-05-20). This compound.
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ChemicalBook. (2025-09-25). This compound | 2675-88-9.
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ChemScene. N-Hydroxy-2,2-dimethylpropanamide | 29740-67-8.
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PubChem. N,N-diethyl-2,2-dimethylpropanamide.
-
Wikipedia. Vilsmeier–Haack reaction.
-
NROChemistry. Vilsmeier-Haack Reaction.
-
ChemSynthesis. (2025-05-20). N,N-diethyl-2,2-dimethylpropanamide.
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ChemBK. (2024-04-09). N,N-dimethyl-Propanamide.
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Chemistry Steps. Vilsmeier-Haack Reaction.
-
Linda, P., Lucarelli, A., Marino, G., & Savelli, G. (1974). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, 1610-1612.
-
PubChem. Propanamide, 2-hydroxy-N,N-dimethyl-.
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PubChem. C5H10NO+.
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Atcher, J., et al. (2021). The Formylation of N,N‑Dimethylcorroles. Molecules, 26(16), 4995.
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ResearchGate. (2025-08-05). Solvation of N-methyl-2-pyrrolidone and N,N-dimethylpropanamide in cyclohexane, heptane, n-alkan-1-ols(C1–C4) and water at 298.15K.
-
Quora. (2021-08-03). What is the list of some important solvents used in organic reactions and the purpose of using it?.
-
Sigma-Aldrich. 2-Hydroxy-N,N-dimethylpropanamide.
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Royal Society of Chemistry. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media.
-
National Institutes of Health. (2012). Formylation of Amines.
-
MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
-
National Institutes of Health. (2019-02-11). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks.
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Application Notes and Protocols for the Analytical Characterization of N,2-Dimethylpropanamide
**Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization of N,2-Dimethylpropanamide (CAS No: 2675-88-9), a valuable compound in chemical synthesis and pharmaceutical development. We present detailed protocols and expert insights for identity confirmation, purity assessment, and quantification using a suite of modern analytical techniques. This guide is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for characterizing this molecule. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind procedural choices to ensure methodological integrity and reproducibility.
Introduction and Physicochemical Profile
This compound, also known as N-Methylisobutyramide, is a secondary amide with a branched alkyl chain. Its precise characterization is critical for ensuring the quality, safety, and efficacy of downstream products, particularly in regulated environments like pharmaceutical manufacturing. Inconsistent purity or the presence of uncharacterized impurities can significantly impact reaction kinetics, product yield, and biological activity.
This guide details the application of spectroscopic and chromatographic techniques as orthogonal methods for a complete analytical profile.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| CAS Number | 2675-88-9 | [1][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | N-Methylisobutyramide | [1] |
Strategic Approach to Characterization
A multi-faceted analytical strategy is essential for the unambiguous characterization of this compound. No single technique can provide all the necessary information regarding identity, structure, purity, and quantity. Our recommended approach integrates spectroscopic methods for structural elucidation with chromatographic methods for separation and quantification.
Caption: Logical workflow for comprehensive characterization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques probe the molecular structure of this compound by interacting with the molecule at different energy levels. These methods are paramount for confirming chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. It provides detailed information about the carbon-hydrogen framework.
Expertise & Causality: For this compound, ¹H NMR will reveal the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). ¹³C NMR complements this by identifying the number of unique carbon environments. The simplicity of the molecule leads to a highly predictable and clean spectrum.
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) |
| (CH₃)₂CH- | ~1.15 | Doublet | 6H | ~19 |
| (CH₃)₂CH - | ~2.45 | Septet | 1H | ~35 |
| C=O | - | - | - | ~177 |
| N-CH₃ | ~2.80 | Singlet (broad) | 3H | ~26 |
| N-H | ~5.5-6.5 | Broad Singlet | 1H | - |
| Note: The N-H proton signal can be broad and its chemical shift is highly dependent on concentration and solvent. |
Protocol 3.1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A relaxation delay of 5 seconds and a larger number of scans (>512) are recommended due to the lower natural abundance of ¹³C and the quaternary carbonyl carbon.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks in the ¹H spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation, offers additional structural information. It is typically coupled with a chromatographic inlet (GC-MS or LC-MS) for analyzing mixtures.
Expertise & Causality: Electron Ionization (EI) is a suitable high-energy ionization technique for a relatively small and volatile molecule like this compound, leading to predictable fragmentation. The molecular ion peak (M⁺) should be observed at m/z 101. Key fragments arise from alpha-cleavage adjacent to the carbonyl group and nitrogen atom, which helps confirm the connectivity.
Protocol 3.2: GC-MS for Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
GC-MS System: An Agilent GC-MS system (or equivalent) with an EI source is recommended.
-
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp at 15 °C/min to 250 °C and hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
-
Data Analysis: Identify the peak corresponding to this compound. Extract the mass spectrum and confirm the presence of the molecular ion at m/z 101. Analyze the fragmentation pattern to further support the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expertise & Causality: The most prominent features in the IR spectrum of this compound will be the N-H stretch and the C=O (Amide I) stretch. The position of these bands confirms the presence of a secondary amide group. The C-H stretching and bending vibrations will also be visible.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Strong, broad |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C=O Stretch (Amide I) | ~1640 | Very Strong |
| N-H Bend (Amide II) | ~1550 | Strong |
Protocol 3.3: FTIR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹). Co-add at least 32 scans to achieve a good signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and compare them to reference spectra or expected values.[5][6][7]
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities, including starting materials, by-products, and degradation products.
Caption: General workflow for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and assay, especially for non-volatile impurities.
Expertise & Causality: A reversed-phase method using a C18 column is the workhorse for separating small polar molecules from their non-polar and moderately polar impurities.[8] this compound is a polar molecule and will have relatively low retention on a C18 column. The mobile phase composition (acetonitrile or methanol with water) is optimized to achieve a suitable retention time (k' between 2 and 10) and good peak shape. As a neutral amide, it is generally not pH-sensitive, so a buffered mobile phase is often unnecessary unless acidic or basic impurities are expected.[9] UV detection at a low wavelength (~210 nm) is appropriate for detecting the amide chromophore.
Protocol 4.1: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Discovery RP-Amide C16, Waters XTerra RP18).[8][10]
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, hold for 2 min. Ramp to 90% B over 15 min. Hold at 90% B for 3 min. Return to 10% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Prepare a stock solution of reference standard this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Prepare working standards by dilution.
-
Sample: Prepare the sample to be tested at a concentration of ~1.0 mg/mL in the same diluent.
-
-
Analysis and Calculations:
-
Inject the diluent (blank), followed by standards and samples.
-
Identify the main peak by comparing the retention time with the reference standard.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography (GC)
GC is highly effective for quantifying volatile impurities and residual solvents.
Expertise & Causality: Due to its likely volatility, GC is an excellent choice for this compound. A flame ionization detector (FID) is preferred for quantification due to its wide linear range and uniform response factor for hydrocarbons and related compounds. A mid-polarity column (e.g., DB-WAX or one with 35% phenyl-methylpolysiloxane content) can provide alternative selectivity compared to a standard HP-5MS, which is useful for resolving closely related impurities.[11]
Protocol 4.2: Gas Chromatography for Assay and Impurity Profiling
-
Instrumentation: A GC system equipped with an autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-WAXetr (30 m x 0.25 mm, 0.50 µm film thickness) or equivalent polar column.[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Program: Start at 60 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, and hold for 10 min.
-
Detector: FID at 260 °C.
-
-
Sample Preparation:
-
Standard: Prepare a stock solution of reference standard this compound at 1.0 mg/mL in methanol. Create a calibration curve by preparing standards at different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Sample: Prepare the sample to be tested at a concentration of ~0.5 mg/mL in methanol.
-
-
Analysis and Calculations:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
-
Identify and quantify impurities against the main peak or qualified impurity standards. Method validation should be performed according to ICH Q2(R1) guidelines.[12]
-
Conclusion
The analytical characterization of this compound requires a combination of spectroscopic and chromatographic methods. NMR and IR spectroscopy provide definitive structural confirmation, while GC-MS offers molecular weight and fragmentation data. For purity assessment and quantification, HPLC-UV and GC-FID are robust, orthogonal techniques capable of separating and measuring the main component and any potential impurities. The protocols outlined in this document provide a solid and scientifically-grounded framework for the comprehensive analysis of this compound, ensuring product quality and consistency in research and development settings.
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MDPI. (n.d.). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. MDPI. Retrieved from [Link]
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-
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Application Notes and Protocols for the Scale-Up Synthesis of N,2-Dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the reaction scale-up procedure for the synthesis of N,2-dimethylpropanamide. It is designed to equip researchers, scientists, and drug development professionals with the necessary technical insights and practical protocols to transition this synthesis from laboratory to pilot-plant scale. The content herein is structured to provide not only a procedural roadmap but also a deep understanding of the underlying chemical principles and safety considerations essential for successful and safe scale-up.
Introduction and Strategic Overview
This compound is a secondary amide with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The straightforward synthesis, typically achieved via the Schotten-Baumann reaction of isobutyryl chloride with methylamine, makes it an attractive target for larger-scale production. However, scaling up this seemingly simple reaction introduces significant challenges related to reaction kinetics, heat management, and product purification.
This guide will deconstruct the scale-up process into manageable stages, addressing critical considerations at each step to ensure a robust, safe, and efficient manufacturing process. We will begin with a thorough examination of the reaction at the laboratory scale, followed by a detailed analysis of the challenges and necessary modifications for scaling up. Finally, we will present a comprehensive protocol for the kilogram-scale synthesis of this compound, complete with in-process controls and purification procedures.
Reaction Scheme:
Isobutyryl Chloride + Methylamine -> this compound + Hydrogen Chloride
Laboratory-Scale Synthesis: Establishing a Baseline
A well-characterized and reproducible laboratory-scale synthesis is the foundation for any successful scale-up campaign. The following protocol outlines a typical laboratory procedure for the preparation of this compound.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Isobutyryl chloride | Starting material |
| Methylamine (40% in water or 2M in THF) | Starting material |
| Sodium hydroxide (or other suitable base) | Acid scavenger |
| Dichloromethane (or other suitable solvent) | Reaction solvent |
| 1M Hydrochloric acid | Work-up |
| Saturated sodium bicarbonate solution | Work-up |
| Brine | Work-up |
| Anhydrous magnesium sulfate | Drying agent |
| Round-bottom flask with magnetic stirrer | Reaction vessel |
| Addition funnel | Controlled addition of reagents |
| Ice bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
Laboratory Synthesis Protocol (Illustrative)
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel is charged with a solution of methylamine (1.1 equivalents) in the chosen solvent. The flask is cooled to 0-5 °C in an ice bath.
-
Reagent Addition: Isobutyryl chloride (1.0 equivalent) is dissolved in the reaction solvent and added dropwise to the stirred methylamine solution via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.[1]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the limiting reagent (isobutyryl chloride).
-
Work-up: Upon completion, the reaction mixture is quenched with water and transferred to a separatory funnel. The organic layer is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless liquid.
Key Considerations for Reaction Scale-Up
Directly increasing the scale of the laboratory procedure without modification is fraught with risks, including poor yield, impurity formation, and safety hazards. The following sections detail the critical parameters that must be addressed for a successful scale-up.
Reaction Kinetics and Stoichiometry
The Schotten-Baumann reaction is a classic example of nucleophilic acyl substitution.[2][3][4] The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride.[2][3][4] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[2][3][4]
-
Causality of Reagent Equivalence: In the laboratory, a slight excess of the amine is often used to ensure complete conversion of the acyl chloride. At scale, the stoichiometry should be carefully optimized to minimize cost and simplify purification. Using a minimal excess of the amine is generally preferred.
Heat Management: Taming the Exotherm
The reaction between an acyl chloride and an amine is highly exothermic.[1] Failure to control the reaction temperature can lead to a runaway reaction, solvent boiling, and the formation of impurities.
-
Surface Area to Volume Ratio: As the reaction scale increases, the surface area to volume ratio of the reactor decreases, making heat dissipation less efficient.[5] This is a critical consideration for scale-up.
-
Strategies for Heat Control:
-
Slow, Controlled Addition: The acyl chloride should be added to the amine solution at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: The reactor must be equipped with an efficient cooling system, such as a jacketed vessel with a circulating coolant.
-
Dilution: Performing the reaction in a larger volume of solvent can help to absorb the heat generated.
-
Mixing and Mass Transfer
Efficient mixing is essential to ensure uniform temperature distribution and to bring the reactants into contact.
-
Impact of Poor Mixing: Inadequate mixing can lead to localized "hot spots" and areas of high reactant concentration, resulting in side reactions and reduced yield.
-
Scale-Up of Mixing: The type and speed of the agitator must be carefully selected for the larger reactor to ensure efficient mixing throughout the vessel.
Choice of Base and Solvent
The choice of base and solvent can have a significant impact on the reaction outcome and the ease of work-up.
-
Inorganic vs. Organic Bases: While inorganic bases like sodium hydroxide are cost-effective, they necessitate a biphasic reaction system, which can introduce mass transfer limitations. Organic bases like triethylamine are soluble in organic solvents, creating a homogeneous reaction mixture, but they can be more expensive and require removal during work-up.
-
Solvent Selection: The solvent should be inert to the reactants and reaction conditions, have a suitable boiling point for temperature control, and facilitate product isolation. Dichloromethane is a common choice for laboratory-scale reactions, but its use at larger scales may be restricted due to environmental and safety concerns. Alternative solvents such as toluene or methyl tert-butyl ether (MTBE) should be considered.
Process Analytical Technology (PAT) for In-Process Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. For the synthesis of this compound, in-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for real-time reaction monitoring.
In-Situ FTIR for Reaction Monitoring
By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of the reaction can be monitored in real-time.
-
Monitoring Key Species: The disappearance of the acyl chloride carbonyl stretch (typically around 1800 cm⁻¹) and the appearance of the amide carbonyl stretch (around 1640 cm⁻¹) can be tracked to determine the reaction endpoint.[6][7]
-
Benefits of Real-Time Monitoring:
-
Precise determination of reaction completion, avoiding unnecessary reaction time and potential side reactions.
-
Early detection of any reaction deviations, allowing for corrective action.
-
Improved process understanding and control.
-
Caption: In-situ FTIR monitoring workflow.
Kilogram-Scale Synthesis Protocol
This protocol is designed for the synthesis of this compound on a 1 kg scale. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate personal protective equipment (PPE).
Equipment
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Chiller for reactor cooling
-
Vacuum pump
-
Distillation apparatus
Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Isobutyryl chloride | 106.55 | 1.00 kg | 9.39 | 1.0 |
| Methylamine (40% in water) | 31.06 | 0.80 kg | 10.3 | 1.1 |
| Sodium hydroxide (50% aq. soln.) | 40.00 | 0.83 kg | 10.4 | 1.1 |
| Toluene | - | 10 L | - | - |
Step-by-Step Procedure
-
Reactor Preparation: The 20 L jacketed reactor is cleaned, dried, and inerted with nitrogen.
-
Charge Amine and Base: Charge the reactor with 5 L of toluene, the methylamine solution, and the sodium hydroxide solution.
-
Cooling: Start the agitator and cool the reactor contents to 0-5 °C.
-
Acyl Chloride Addition: Slowly add the isobutyryl chloride to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by in-situ FTIR or by periodic sampling and GC-MS analysis until the isobutyryl chloride is consumed.
-
Phase Separation: Stop the agitator and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 L of 1M HCl, 2 L of saturated NaHCO3 solution, and 2 L of brine.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purification: Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 199.7 °C at atmospheric pressure.[8] The distillation should be performed under a vacuum that allows for a boiling point in the range of 100-150 °C to avoid thermal decomposition.
Caption: Kilogram-scale synthesis workflow.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the final product.
| Technique | Purpose | Expected Results |
| GC-MS | Purity assessment and identification of volatile impurities | A single major peak corresponding to the mass of this compound (101.15 g/mol ). |
| ¹H NMR | Structural confirmation | Peaks corresponding to the isopropyl and N-methyl protons with appropriate integrations and splitting patterns. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbonyl, methine, and methyl carbons. |
| FTIR | Functional group analysis | A strong carbonyl stretch around 1640 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. |
Safety Considerations
-
Isobutyryl Chloride: Corrosive and reacts violently with water. Handle in a well-ventilated area and wear appropriate PPE, including gloves, goggles, and a lab coat.[9]
-
Methylamine: Flammable and corrosive. Can cause severe skin and eye irritation. Use in a well-ventilated area.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.
-
Exothermic Reaction: The reaction is highly exothermic and requires strict temperature control to prevent a runaway reaction.
-
Pressure Build-up: The reaction generates HCl gas, which is neutralized by the base. Ensure the reactor is properly vented.
Conclusion
The scale-up synthesis of this compound is a manageable process when key chemical engineering principles are applied. Careful attention to heat management, mixing, and in-process monitoring is paramount for a safe and efficient process. The protocols and insights provided in this guide serve as a robust framework for researchers and process chemists to successfully transition this synthesis from the laboratory to larger-scale production, ensuring high-quality product in a reproducible and safe manner.
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PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]
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Synthesis of N,2-Dimethylpropanamide Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for the laboratory synthesis of N,2-Dimethylpropanamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering in-depth technical protocols, mechanistic insights, and practical advice on purification and characterization.
Introduction: The Significance of this compound Scaffolds
This compound and its derivatives are important structural motifs in a variety of biologically active molecules. The amide bond is a cornerstone of peptide and protein chemistry, and its presence in small molecules can confer favorable pharmacokinetic and pharmacodynamic properties. The specific scaffold of this compound, with its sterically hindered isobutyryl group, can influence molecular conformation and receptor binding, making its derivatives attractive targets for drug discovery programs.[1]
This guide will explore the primary synthetic routes to this class of compounds, providing detailed, step-by-step protocols for their preparation and offering insights into the rationale behind the selection of specific reagents and reaction conditions.
Key Synthetic Strategies for this compound Derivatives
The formation of the amide bond is the central transformation in the synthesis of this compound derivatives. Several robust and versatile methods can be employed, each with its own advantages and considerations.
The Acyl Chloride Method: A Classic and Efficient Approach
One of the most direct and widely used methods for amide synthesis involves the reaction of an acyl chloride with a primary or secondary amine.[2][3] This method is typically high-yielding and proceeds under mild conditions.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the lone pair of electrons on the nitrogen atom of the amine. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[4]
Diagram: Acyl Chloride Method Workflow
Caption: Workflow for the synthesis of this compound via the acyl chloride method.
Carbodiimide Coupling Reagents: Mild and Versatile Amidation
Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely employed for the formation of amide bonds directly from carboxylic acids and amines under very mild conditions.[5][6] These reagents are particularly useful for sensitive substrates and in peptide synthesis.[7]
Mechanism: Carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea byproduct. The choice between DCC and EDC often depends on the desired workup procedure; dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in most organic solvents and can be removed by filtration, whereas the urea byproduct of EDC is water-soluble and can be removed by aqueous extraction.[6][9]
Diagram: Carbodiimide Coupling Mechanism
Caption: General mechanism of amide formation using a carbodiimide coupling reagent like EDC.
Catalytic Amidation: A Greener Approach
In recent years, the development of catalytic methods for direct amidation of carboxylic acids has gained significant attention as a more atom-economical and environmentally friendly alternative to stoichiometric activating agents.[10] Various catalysts, including those based on boron and titanium, have been shown to be effective.[11][12]
Mechanism: The precise mechanism of catalytic amidation can vary depending on the catalyst used. In general, the catalyst activates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. For instance, with some boron-based catalysts, a boronic acid ester intermediate is proposed to form, which then reacts with the amine.[12] Titanium(IV) catalysts are also thought to activate the carboxylic acid through coordination.[11] These methods often require elevated temperatures to drive the dehydration reaction.[13]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via the Acyl Chloride Method
This protocol details the synthesis of the parent compound, this compound, from isobutyric acid.
Step 1: Synthesis of Isobutyryl Chloride
-
Materials:
-
Isobutyric acid
-
Thionyl chloride (SOCl₂)[14]
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, and distillation apparatus.
-
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Add isobutyric acid to the flask.
-
Slowly add thionyl chloride (1.2 equivalents) to the isobutyric acid at room temperature with stirring. A catalytic amount of DMF can be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature.
-
Purify the isobutyryl chloride by fractional distillation.[15]
-
Step 2: Synthesis of this compound
-
Materials:
-
Isobutyryl chloride
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Separatory funnel, round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve methylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether or DCM in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of isobutyryl chloride (1.0 equivalent) in the same solvent to the stirred amine solution. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.[16]
-
Protocol 2: Synthesis of an N-Aryl-2-methylpropanamide Derivative using EDC Coupling
This protocol provides a general method for the synthesis of N-aryl derivatives of 2-methylpropanamide.
-
Materials:
-
2-Methylpropanoic acid (isobutyric acid)
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[9]
-
1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (optional, to suppress racemization and improve efficiency)[17]
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of 2-methylpropanoic acid (1.0 equivalent) and the substituted aniline (1.0 equivalent) in anhydrous DCM or DMF, add HOBt (1.1 equivalents, if used).
-
Add EDC·HCl (1.2 equivalents) to the mixture at room temperature.
-
Add DIPEA (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[16]
-
Characterization of this compound Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are routinely employed:
| Technique | Expected Observations for this compound |
| ¹H NMR | A doublet for the six methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and a singlet for the N-methyl protons. The amide N-H proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methine carbon, the isopropyl methyl carbons, and the N-methyl carbon.[9] |
| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the amide group (typically around 1630-1680 cm⁻¹). An N-H stretching vibration will be observed around 3300 cm⁻¹ for secondary amides.[18] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Purification Strategies
The choice of purification method depends on the physical properties of the synthesized amide and the nature of any impurities.
-
Distillation: For liquid amides with sufficient thermal stability, vacuum distillation is an effective method for purification on a larger scale.[19]
-
Recrystallization: Solid amides can often be purified by recrystallization from a suitable solvent or solvent mixture.[16]
-
Column Chromatography: Flash column chromatography on silica gel is a versatile technique for purifying both solid and liquid amides, especially for separating closely related compounds.[20]
Conclusion
The synthesis of this compound and its derivatives can be achieved through several reliable and well-established methods. The choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and successful synthesis of this important class of compounds for further investigation in drug discovery and development.
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- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. biotage.com [biotage.com]
N,2-Dimethylpropanamide in peptide coupling reactions
As the demands for more complex, lengthy, and hydrophobic peptides increase in drug discovery and biomedical research, the limitations of traditional solid-phase peptide synthesis (SPPS) solvents have become more apparent. For decades, N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been the workhorses of peptide synthesis.[1] However, their propensity to undergo decomposition, facilitate side reactions, and their classification as reproductive toxicants have catalyzed a search for superior alternatives.[2]
This application note introduces N,2-Dimethylpropanamide (CAS 2675-88-9), an aprotic polar solvent, as a compelling alternative for Fmoc-based SPPS. We will explore its chemical properties, detail its advantages in minimizing common side reactions, and provide robust protocols for its application in both standard and challenging peptide syntheses. The core principle behind its utility lies in its enhanced chemical stability and excellent solvating properties, which directly address the primary drawbacks of DMF and NMP.
Physicochemical Profile of this compound
Understanding the fundamental properties of a solvent is critical to appreciating its role in synthesis. This compound is a tertiary amide with a structural design that confers significant stability.
| Property | Value | Reference |
| CAS Number | 2675-88-9 | [3] |
| Molecular Formula | C₅H₁₁NO | [4] |
| Molecular Weight | 101.15 g/mol | [4] |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | Not Available | [4] |
| Density | Not Available | [4] |
| Solubility | Generally soluble in polar solvents.[5] | [5] |
The Rationale: Why this compound is a Superior Choice for SPPS
The selection of a solvent in SPPS is not arbitrary; it directly influences reaction kinetics, peptide aggregation, and the purity of the final product. This compound offers distinct advantages rooted in its molecular structure.
Enhanced Chemical Stability
A significant drawback of DMF is its thermal and chemical instability, leading to decomposition into dimethylamine and carbon monoxide.[6] The liberated dimethylamine is basic enough to cause premature cleavage of the acid-labile Fmoc protecting group, leading to deletion sequences and complex purification challenges. This compound, by contrast, lacks the formyl proton and possesses a more sterically hindered structure, rendering it highly resistant to such decomposition pathways. This inherent stability ensures a cleaner reaction environment, free from rogue deprotecting agents.
Elimination of Formylation Side Reactions
During high-temperature couplings, particularly in microwave-assisted SPPS, DMF can act as a formylating agent, modifying the free N-terminal amine of the growing peptide chain. This irreversible side reaction terminates the peptide sequence and introduces a difficult-to-remove impurity. The chemical structure of this compound makes formylation impossible, providing a crucial advantage for syntheses requiring heat to overcome difficult couplings or aggregation.
Superior Solvation and Aggregation Disruption
Successful SPPS relies on the efficient solvation of both the polymer support and the elongating peptide chain.[6][7] Inadequate solvation leads to peptide aggregation, where secondary structures (like β-sheets) form, rendering the N-terminus inaccessible for the next coupling cycle. This is a primary cause of failed syntheses, especially for hydrophobic or "difficult" sequences.[8] Like NMP, this compound is an excellent solvent for solvating the resin and growing peptide, helping to disrupt inter- and intra-chain hydrogen bonding that initiates aggregation.[9] Its performance is expected to be particularly beneficial in the synthesis of long or hydrophobic peptides where aggregation is a common failure point.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 3. This compound | 2675-88-9 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,2-Dimethylpropanamide
Welcome to the technical support center for the synthesis of N,2-Dimethylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a direct question-and-answer format.
Core Synthesis Pathway: The Schotten-Baumann Approach
The most prevalent and reliable method for synthesizing this compound is the N-acylation of dimethylamine with isobutyryl chloride (2-methylpropanoyl chloride). This reaction is a classic example of a nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions.[1][2] These conditions utilize a base, often in a two-phase solvent system, to neutralize the hydrochloric acid (HCl) byproduct, which is crucial for driving the reaction to completion and achieving high yields.[1][3]
Caption: General reaction scheme for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that can lead to poor outcomes in your synthesis.
Problem Area: Low or No Yield
Q1: My final yield is significantly lower than expected (<70%). What are the most common culprits?
A1: Low yields in this synthesis typically trace back to one of three main areas: hydrolysis of the acyl chloride, incomplete reaction, or loss of product during workup.
-
Hydrolysis of Isobutyryl Chloride: Isobutyryl chloride is highly reactive and readily hydrolyzes upon contact with water to form isobutyric acid.[1] This side reaction consumes your starting material and complicates purification. To mitigate this:
-
Ensure Dry Glassware and Solvents: All equipment must be thoroughly dried, and anhydrous solvents should be used where appropriate.
-
Maintain Low Temperature: The reaction is exothermic. Running it in an ice bath (0-5 °C) slows the rate of both the desired reaction and the undesired hydrolysis, allowing for better control.[1]
-
Vigorous Stirring: In a biphasic Schotten-Baumann setup (e.g., DCM and aqueous NaOH), vigorous stirring is essential to create a large surface area between the two phases, ensuring the amine reacts faster than the water.[1]
-
-
Incomplete Reaction: If the reaction does not go to completion, the unreacted dimethylamine can be difficult to separate from the product due to their similar boiling points.
-
Check Amine Stoichiometry: An excess of the amine is often used to ensure the complete consumption of the more valuable acyl chloride. However, a large excess can complicate purification. A molar ratio of 1.1 to 1.5 equivalents of dimethylamine to 1 equivalent of isobutyryl chloride is a good starting point. A second equivalent of amine can also act as the base, though an external base like NaOH is more common and efficient.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (typically isobutyryl chloride, though its high reactivity makes it difficult to spot; monitoring the amine is more practical).
-
-
Product Loss During Workup: The product, this compound, has some solubility in water.[4] Significant losses can occur during the aqueous wash steps.
-
Back-Extraction: After separating the organic layer, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., DCM) to recover any dissolved product.
-
Minimize Wash Volumes: Use the minimum volume of water/brine necessary for effective washing.
-
Q2: My TLC analysis shows the starting amine is completely gone, but my isolated yield is still poor. What happened?
A2: This scenario strongly suggests that your acyl chloride was consumed by a competing reaction, most likely hydrolysis.[1] The isobutyric acid byproduct formed from hydrolysis would be removed during the basic wash step of the workup, leaving you with a low product yield. Another possibility is the formation of an unreactive ammonium salt. The HCl generated during the reaction will react with the basic dimethylamine to form dimethylammonium chloride.[1][5] If your added base is insufficient or not mixing properly, the amine will be sequestered as this salt and become unavailable to react with the acyl chloride, halting the reaction.
Caption: Troubleshooting workflow for low yield diagnosis.
Frequently Asked Questions (FAQs)
Q3: What is the role of the base in this synthesis, and why is it so important?
A3: The base is critical for two reasons. First, the reaction between isobutyryl chloride and dimethylamine produces one equivalent of hydrochloric acid (HCl).[5] Dimethylamine is a base and will react with this HCl to form dimethylammonium chloride. This salt is unreactive towards the acyl chloride.[1] The added base (like NaOH) is stronger and neutralizes the HCl as it forms, preventing the protonation of the unreacted dimethylamine and ensuring it remains available as a nucleophile.[1][5] Second, by neutralizing the acid, the base drives the reaction equilibrium towards the formation of the amide product.[3]
Q4: Can I use isobutyric acid directly instead of isobutyryl chloride to make this compound?
A4: While direct amidation of carboxylic acids with amines is the most atom-economical route, it is challenging. The acidic carboxylic acid and the basic amine readily form a stable and unreactive ammonium carboxylate salt.[6][7] Driving the condensation to form the amide requires forcing conditions, such as very high temperatures (>160 °C) to dehydrate this salt, which can lead to degradation of the product.[6] Alternatively, coupling agents (like DCC) or special catalysts (e.g., boronic acids) are needed, which adds cost and generates waste.[8][9] The acyl chloride route is generally more reliable and higher-yielding for laboratory-scale synthesis.
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis involves several hazardous materials that require careful handling.
-
Isobutyryl Chloride: This is a corrosive, flammable, and toxic liquid. It reacts with water to evolve corrosive hydrogen chloride gas.[1] It is very toxic by inhalation, ingestion, or skin absorption.
-
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It is typically used as a solution in a solvent like THF, methanol, or water.
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen.
All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), safety goggles, and a flame-resistant lab coat, is mandatory.
Optimized Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound with an expected yield of 85-95%.
Reactant & Condition Summary
| Parameter | Value | Rationale |
| Isobutyryl Chloride | 1.0 eq | Limiting reagent. |
| Dimethylamine (40% in H₂O) | 2.2 eq | Acts as nucleophile and neutralizes HCl. |
| Dichloromethane (DCM) | ~3-5 mL/mmol | Organic solvent for a biphasic system. |
| Temperature | 0-5 °C | Controls exothermicity, minimizes hydrolysis.[1] |
| Reaction Time | 1-2 hours | Monitor by TLC for completion. |
| Stirring | Vigorous | Essential for efficient phase mixing.[1] |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add dimethylamine solution (2.2 eq) and dichloromethane. Cool the flask to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add isobutyryl chloride (1.0 eq) to the addition funnel. Add it dropwise to the rapidly stirred dimethylamine solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction stir at room temperature for another hour.
-
Workup - Quenching & Separation: Transfer the reaction mixture to a separatory funnel. If two layers are not distinct, add more DCM and water. Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1M HCl (to remove any unreacted dimethylamine).
-
Saturated NaHCO₃ solution (to remove any isobutyric acid).
-
Brine (to remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound as a colorless liquid.
References
- BenchChem. (2025). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis. BenchChem.
-
Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]
-
Valle, L. D., & Masson, G. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Organic Synthesis. (n.d.). Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
ChemSynthesis. (2024). This compound. [Link]
-
Cornella, J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Preparation method of N,N-dimethyl propionamide.
-
ChemSynthesis. (2024). N,N-diethyl-2,2-dimethylpropanamide. [Link]
-
Solubility of Things. (n.d.). N,N-Dimethylpropanamide. [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. byjus.com [byjus.com]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 7. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of N,2-Dimethylpropanamide
Welcome to the technical support guide for the synthesis of N,2-Dimethylpropanamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Foundational Chemistry: The Amidation Reaction
The industrial and laboratory-scale synthesis of this compound, also known as N-Methylisobutyramide, is most commonly achieved through the acylation of methylamine with an activated derivative of isobutyric acid. The classic and robust method is the Schotten-Baumann reaction , which utilizes isobutyryl chloride as the acylating agent.[1][2][3]
The core transformation is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final amide product and a proton.[2][4] This process generates hydrogen chloride (HCl), an acidic byproduct that must be neutralized to drive the reaction to completion.[1][]
Core Reaction Pathway
Caption: Desired reaction pathway for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the primary causes?
A1: Low yield is the most frequent issue and typically stems from two main side reactions or procedural losses:
-
Competitive Hydrolysis of Isobutyryl Chloride: Isobutyryl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive isobutyric acid.[6][7] This is often the single largest contributor to yield loss.
-
Protonation of the Amine: The reaction generates HCl. If an external base is not used, this acid will react with your methylamine nucleophile to form the unreactive methylammonium chloride salt.[8] This effectively consumes your starting material. You must use at least two equivalents of methylamine (one as the nucleophile, one as the acid scavenger) or one equivalent of amine with a stronger, external base.[]
-
Loss During Workup: this compound has some water solubility. Aggressive or multiple aqueous washes can lead to significant product loss into the aqueous phase.
Q2: My NMR spectrum shows a persistent acidic impurity. What is it and how can I prevent it?
A2: This impurity is almost certainly isobutyric acid , the byproduct of isobutyryl chloride hydrolysis.[6] Its presence indicates that water was present in your reaction vessel, solvents, or was introduced during the reaction under basic conditions.
Root Cause Analysis & Prevention:
-
Mechanism: Under the basic conditions required to neutralize HCl, any present water (as hydroxide ions) can act as a competing nucleophile, attacking the isobutyryl chloride.[7] While methylamine is generally more nucleophilic than water or hydroxide, the high concentration of water in an aqueous phase can make this a significant side reaction.[9]
-
Prevention Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents if performing the reaction in a single-phase organic system.
-
Control Temperature: The reaction is exothermic.[3][] Running the reaction at low temperatures (e.g., 0-5 °C) significantly slows the rate of hydrolysis relative to the desired amidation.[10]
-
Optimize Biphasic Conditions: When using Schotten-Baumann conditions (e.g., DCM/water), vigorous stirring is essential to create a large interfacial area for the reaction to occur, but the principle is to keep the bulk of the acyl chloride in the organic phase, away from the aqueous base.[11]
-
Caption: Competition between amidation and hydrolysis pathways.
Q3: What is the optimal base and solvent system for this synthesis?
A3: The choice of base and solvent is critical for maximizing yield and purity. There is no single "best" system; the optimal choice depends on your scale, available reagents, and purification strategy.
| System Configuration | Base | Solvent(s) | Pros | Cons |
| Classic Schotten-Baumann | Aqueous NaOH or K2CO3 | Dichloromethane / Water | Excellent for neutralizing HCl.[4] Keeps product in the organic phase, simplifying workup. Minimizes acyl chloride hydrolysis by phase separation.[11] | Requires vigorous stirring. Risk of hydrolysis at the interface. Can form emulsions. |
| Homogeneous Organic | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM), THF, or Ethyl Acetate | Anhydrous conditions are easier to maintain.[1][12] Simple workup (filter salt, evaporate solvent). | TEA/Pyridine can be difficult to remove completely. Formation of insoluble triethylammonium chloride can make stirring difficult. |
| Excess Amine | Methylamine (≥2 equiv.) | Aprotic Solvent (e.g., THF) | Simplest setup; no additional base required. | Consumes a full equivalent of the (potentially expensive) amine. Methylammonium chloride salt can be soluble, complicating removal. |
Q4: My reaction becomes a thick, unstirrable slurry. What's happening?
A4: This is due to the precipitation of the salt byproduct. When using an amine base like triethylamine in an aprotic solvent like DCM, the resulting triethylammonium chloride is often poorly soluble and precipitates. Similarly, using excess methylamine will produce methylammonium chloride. This is a normal and expected outcome.
Troubleshooting Steps:
-
Mechanical Stirring: Use a robust overhead mechanical stirrer instead of a magnetic stir bar for larger-scale reactions.
-
Solvent Volume: Ensure you are using a sufficient volume of solvent to keep the mixture mobile. A more polar solvent might increase salt solubility, but could also affect reactivity.
-
Reverse Addition: In some cases, adding the amine/base mixture to the acyl chloride solution (instead of the other way around) can help manage the consistency, though this is less common as it can lead to side reactions from temporary high acyl chloride concentration.
Recommended Experimental Protocols
Protocol 1: Optimized Synthesis via Schotten-Baumann Conditions
This protocol is designed to maximize yield by carefully controlling temperature and minimizing hydrolysis.
-
Setup: Equip a jacketed reaction vessel with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Set the circulator for the jacket to 0 °C.
-
Reagents: In the reaction vessel, combine a solution of methylamine (1.0 eq) in water with sodium hydroxide (1.1 eq) in water. Add dichloromethane to create the biphasic system.
-
Addition: Dissolve isobutyryl chloride (1.05 eq) in dichloromethane. Add this solution to the dropping funnel.
-
Reaction: Begin vigorous stirring of the aqueous amine solution. Add the isobutyryl chloride solution dropwise from the funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1 hour to ensure full conversion. Monitor by TLC or LC-MS.
-
Workup:
-
Stop stirring and allow the layers to separate.
-
Drain the lower organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any isobutyric acid), and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Purity Assessment by ¹H NMR
¹H NMR is an excellent tool for assessing the purity of the final product.
-
This compound (Product): Look for a doublet for the six (CH₃)₂CH- protons, a septet for the (CH₃)₂CH- proton, and a singlet for the N-CH₃ protons.
-
Isobutyric Acid (Impurity): This will show a characteristic broad singlet for the carboxylic acid proton (-COOH) far downfield (>10 ppm), in addition to its own doublet and septet signals which may overlap with the product.
-
Solvents: Residual solvents like dichloromethane (~5.3 ppm) or ethyl acetate will be visible.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- Fisher Scientific. Amide Synthesis.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
- Benchchem.
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Wikipedia. Schotten–Baumann reaction.
- ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF.
- Chemistry LibreTexts.
- Chemistry Educ
- Organic Syntheses Procedure. A. - Isobutyryl chloride.
- Master Organic Chemistry.
- BOC Sciences.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
Sources
- 1. fishersci.it [fishersci.it]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. grokipedia.com [grokipedia.com]
- 6. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N,2-Dimethylpropanamide
Welcome to the Technical Support Center for the purification of N,2-Dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for overcoming common challenges encountered during the purification of this valuable synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Understanding the Challenge: Common Impurities in Crude this compound
The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). A thorough understanding of the potential impurities arising from its synthesis is the first step toward effective purification. The most common laboratory synthesis involves the reaction of isobutyryl chloride with methylamine.
Based on this synthetic route, the primary impurities in crude this compound are:
-
Unreacted Starting Materials:
-
Isobutyryl chloride
-
Methylamine (often in excess)
-
-
Byproducts:
-
Methylammonium chloride (a salt formed from the reaction of excess methylamine with the HCl byproduct)
-
Isobutyric acid (from the hydrolysis of isobutyryl chloride)
-
-
Residual Solvents:
-
Solvents used during the reaction and workup (e.g., dichloromethane, diethyl ether, toluene).
-
The following diagram illustrates the synthesis and the origin of these common impurities.
Caption: Synthesis of this compound and Origin of Impurities.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Aqueous Workup
Q1: My crude product is a messy slurry. What's the best first step for purification?
A1: An aqueous workup is an excellent initial purification step to remove water-soluble impurities. The primary goal is to remove the methylammonium chloride salt and any excess methylamine or isobutyric acid.
Causality: The amide product, this compound, is significantly less soluble in water than the ionic byproduct, methylammonium chloride, and the small, polar starting materials. This difference in solubility allows for their separation by partitioning between an organic solvent and water.
Protocol 1: Mild Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize and remove excess methylamine.
-
Basic Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any unreacted isobutyryl chloride (by hydrolysis to isobutyric acid) and isobutyric acid itself. Vent the separatory funnel frequently, as CO₂ gas will be evolved.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed this compound.
Q2: I suspect my amide is hydrolyzing during the aqueous workup. How can I prevent this?
A2: Amide hydrolysis can occur under strongly acidic or basic conditions, especially with heating. While this compound is relatively stable, it's best to use mild reagents during the workup.
Troubleshooting:
-
Avoid Strong Acids and Bases: Use saturated ammonium chloride instead of strong acids like HCl, and sodium bicarbonate instead of strong bases like NaOH.[1]
-
Maintain Low Temperatures: Perform the aqueous workup at room temperature or below to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic layer sit in contact with the acidic or basic aqueous layers for extended periods.
Distillation
Q3: My product from the aqueous workup is still not pure enough. What is the next logical purification step?
A3: For liquid amides like this compound, fractional distillation is a powerful technique to separate compounds with different boiling points.
Causality: The components of the crude mixture have distinct boiling points, allowing for their separation by careful heating and collection of fractions. A close analog, N,N-dimethylpropanamide, has a boiling point of 174-175 °C at atmospheric pressure.[1] Distillation under reduced pressure is often preferred to lower the required temperature and prevent potential decomposition.[2]
Physicochemical Properties for Distillation Planning
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| This compound | ~175 (estimated) | Similar to N,N-dimethylpropanamide.[1] |
| Isobutyryl chloride | 91-93 | A likely low-boiling impurity.[3] |
| Isobutyric acid | 152-154 | A potential higher-boiling impurity. |
| Diethyl Ether (solvent) | 34.6 | Will be removed first. |
| Ethyl Acetate (solvent) | 77.1 | Will be removed first. |
Protocol 2: Fractional Distillation Under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and free of leaks. Use a stir bar or boiling chips in the distillation flask for smooth boiling.
-
Vacuum Application: Carefully apply a vacuum to the system. A water aspirator or a vacuum pump can be used.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities, such as residual solvents and unreacted isobutyryl chloride, in the initial fraction.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask and collect the pure product.
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring of any high-boiling impurities.
-
-
Monitoring: Monitor the temperature at the head of the distillation column and the pressure of the system throughout the process.
Caption: General Purification Workflow for this compound.
Recrystallization
Q4: My this compound is a solid at room temperature, or I want to achieve very high purity. Can I use recrystallization?
A4: Yes, recrystallization is an excellent method for purifying solid compounds.[4] The key is to find a suitable solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Causality: As a saturated solution of the crude product in a suitable hot solvent cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[5]
Solvent Selection for Recrystallization:
-
Polarity: this compound is a polar molecule and is expected to be soluble in polar solvents.[1]
-
Single Solvents: Good starting points for single-solvent recrystallization include ethanol, acetone, or acetonitrile.[6]
-
Mixed Solvents: A mixed-solvent system can be very effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[7] A potential mixed-solvent system for this compound could be ethanol/water or acetone/hexane.
Protocol 3: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on small-scale solubility tests.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purity Assessment
Q5: How can I confirm the purity of my final product?
A5: A combination of chromatographic and spectroscopic techniques should be used to provide a comprehensive purity profile.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.[8]
-
Typical GC Conditions: A non-polar column (e.g., HP-5ms) is often used. The oven temperature can be programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to separate compounds with a range of boiling points.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for identifying and quantifying impurities if their signals do not overlap with the product signals.
References
-
ChemBK. (2024, April 9). N,N-dimethyl-Propanamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- BenchChem. (2025). Preventing hydrolysis of N-ethyl-2,2-dimethylpropanamide during workup.
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Solubility of Things. (n.d.). N,N-Dimethylpropanamide. Retrieved from [Link]
-
Wikipedia. (2023, August 29). Isobutyryl chloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Study.com. (n.d.). D. If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of... Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Validating the Purity of N-ethyl-2-methylpropanamide using High-Performance Liquid Chromatography.
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- 10. pubs.rsc.org [pubs.rsc.org]
- 11. hplc.eu [hplc.eu]
Technical Support Center: N,2-Dimethylpropanamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N,2-Dimethylpropanamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve a successful synthesis with a high degree of purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the N-acylation of dimethylamine with isobutyryl chloride (2-methylpropanoyl chloride). This reaction is a form of nucleophilic acyl substitution, where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This process forms a tetrahedral intermediate, which then collapses to expel a chloride ion, resulting in the formation of the amide bond. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2][3][4]
Q2: Why is a base necessary in this reaction, and what are the common choices?
A base is crucial for neutralizing the hydrochloric acid generated during the reaction.[5] Without a base, the HCl would protonate the dimethylamine, rendering it non-nucleophilic and effectively stopping the reaction. Common bases for this type of reaction include tertiary amines like triethylamine (TEA) or pyridine, or an excess of the dimethylamine reactant itself.[1][6] The choice of base can influence the reaction rate and the profile of any side products. For instance, using excess dimethylamine is an economical choice, as it serves as both a reactant and a base.
Q3: What are the primary side reactions to be aware of during this synthesis?
The main side reaction of concern is the hydrolysis of the isobutyryl chloride.[3][7] Acyl chlorides are highly reactive and susceptible to reaction with any moisture present in the reaction setup, which would lead to the formation of isobutyric acid. This not only consumes the starting material but can also complicate the purification of the final product. Therefore, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[8][9] By spotting the reaction mixture alongside the starting materials (isobutyryl chloride and a suitable derivative of dimethylamine for visualization), you can observe the consumption of the reactants and the formation of the this compound product. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
Q5: What are the recommended purification methods for this compound?
The purification strategy will depend on the scale of the reaction and the impurities present. For many lab-scale preparations, a simple aqueous workup followed by distillation is sufficient. The workup typically involves washing the organic layer with a dilute acid (to remove excess amine), a dilute base (like sodium bicarbonate solution to remove any acidic byproducts), and finally with brine.[8] After drying the organic layer, the solvent is removed, and the crude product can be purified by distillation under reduced pressure. If non-volatile impurities are present, column chromatography may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Isobutyryl chloride is moisture-sensitive and can hydrolyze over time.[3][7] Dimethylamine solutions can degrade. 2. Insufficient Base: The HCl byproduct protonates the dimethylamine, preventing it from acting as a nucleophile.[5] 3. Low Reaction Temperature: The reaction rate may be too slow if the temperature is not optimal. | 1. Check Reagent Quality: Use freshly opened or properly stored isobutyryl chloride. Ensure the concentration of the dimethylamine solution is accurate. 2. Ensure Adequate Base: Use at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine, or excess dimethylamine).[1][6] 3. Optimize Temperature: While the initial addition is often done at a low temperature to control the exothermic reaction, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.[10] |
| Presence of a Significant Amount of Isobutyric Acid in the Product | Hydrolysis of Isobutyryl Chloride: Presence of water in the reaction vessel, solvents, or reagents.[3][7] | Maintain Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a White Precipitate During the Reaction | Formation of Dimethylamine Hydrochloride: This is the salt formed from the reaction of dimethylamine with the HCl byproduct and is an expected observation.[10] | This is a normal part of the reaction. The salt is typically removed during the aqueous workup. |
| Difficulty in Purifying the Product | Similar Polarity of Product and Impurities: Unreacted starting materials or byproducts may have similar solubility and chromatographic behavior to the desired product. | Optimize Workup and Purification: 1. Aqueous Wash: A thorough aqueous workup with dilute acid and base can effectively remove most ionic impurities.[8] 2. Distillation: Fractional distillation under reduced pressure can separate compounds with different boiling points. 3. Column Chromatography: If distillation is ineffective, silica gel chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed. |
Experimental Protocols
Synthesis of this compound via Acyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Isobutyryl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of dimethylamine (1.2 equivalents) in the chosen anhydrous solvent.
-
Add triethylamine (1.5 equivalents) to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add isobutyryl chloride (1.0 equivalent) dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
Visualizations
Reaction Mechanism
The synthesis of this compound from isobutyryl chloride and dimethylamine proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.
Troubleshooting Workflow
A logical approach to troubleshooting common synthesis failures.
Caption: A workflow for troubleshooting this compound synthesis failures.
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
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- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. savemyexams.com [savemyexams.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. fishersci.it [fishersci.it]
- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N,2-Dimethylpropanamide Formation
Welcome to our dedicated technical support guide for the synthesis of N,2-Dimethylpropanamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Low Yield & Reaction Inefficiency
Q1: My reaction yield for this compound is consistently low. What are the primary causes?
Low yields in the synthesis of this compound, a sterically hindered amide, are a common challenge.[1][2][3][4] Several factors can contribute to this issue:
-
Steric Hindrance: The bulky isopropyl group on the isobutyryl moiety and the methyl groups on the nitrogen atom can physically impede the approach of the nucleophilic amine to the electrophilic carbonyl carbon.[1] This is often the most significant barrier to achieving high yields.[2][3][4]
-
Incomplete Carboxylic Acid Activation: If you are using a coupling agent to mediate the reaction between isobutyric acid and dimethylamine, the activation of the carboxylic acid may be inefficient.[5] This can be due to an insufficient amount of coupling reagent or the use of a reagent not potent enough for this hindered transformation.[5]
-
Amine Deactivation: A competing acid-base reaction between isobutyric acid and dimethylamine can occur, forming an ammonium salt.[6][7][8] This protonates the amine, rendering it non-nucleophilic and unable to participate in the desired amide bond formation.[5][6]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to isobutyric acid and preventing amide formation.[5] It is crucial to use anhydrous solvents and reagents.[5]
Q2: How can I optimize reaction temperature and time to improve yield?
Optimizing temperature and time is a delicate balance. Here are some strategies:
-
Initial Low Temperature: When using the acid chloride route, it is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[9] This can help to control the initial exothermic reaction and minimize side product formation.
-
Elevated Temperatures for Hindered Couplings: For sterically hindered couplings, elevated temperatures may be necessary to overcome the activation energy barrier.[10] However, be mindful that higher temperatures can also promote side reactions and decomposition.
-
Reaction Monitoring: The best approach is to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the optimal reaction time and avoid unnecessary heating that could lead to degradation.
Q3: What is the optimal stoichiometry of reactants and reagents?
The ideal stoichiometry depends on your chosen synthetic route:
-
Acid Chloride Method: When using isobutyryl chloride and dimethylamine, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or pyridine) are typically used.[9][11] The second equivalent of amine or the added base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the dimethylamine and halt the reaction.[9][12]
-
Coupling Agent Method: With coupling agents like DCC or HATU, it's common to use a slight excess of the coupling agent (1.0-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).[5] A slight excess of the amine (1.0-1.2 equivalents) can also be used to drive the reaction to completion.[5]
Side Reactions & Impurities
Q4: I am observing significant side products in my analytical data. What are they likely to be and how can I minimize them?
Side product formation is a common issue, particularly with highly reactive starting materials.
-
From Acid Chlorides: If you are using isobutyryl chloride, a potential side product is the anhydride, formed by the reaction of the acid chloride with unreacted isobutyric acid or carboxylate. Ensuring the high purity of your acid chloride is crucial.
-
From Coupling Agents: With carbodiimide coupling agents like DCC, the main byproduct is dicyclohexylurea (DCU). While DCU is generally insoluble in many organic solvents and can be filtered off, its removal can sometimes be challenging.[13] Using a more water-soluble carbodiimide like EDC can simplify the workup, as the resulting urea byproduct is water-soluble.[6][7]
-
Racemization: If your starting materials contain chiral centers, racemization can be a concern, especially with carbodiimide coupling agents.[1] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) can help to suppress this side reaction.[5]
Q5: How do I effectively remove unreacted starting materials and byproducts during workup?
A well-designed workup procedure is critical for obtaining pure this compound.
-
Aqueous Washes: A standard aqueous workup is often effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted dimethylamine and any other basic impurities. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove unreacted isobutyric acid. Finally, a brine wash will help to remove residual water before drying the organic layer.[5]
-
Filtration for Urea Byproducts: If you use DCC as a coupling agent, the resulting dicyclohexylurea (DCU) is often insoluble in solvents like dichloromethane (DCM) or ethyl acetate and can be removed by filtration.
-
Recrystallization: For solid amides, recrystallization is an excellent purification technique.[14] Solvents like ethanol, acetone, or acetonitrile can be effective.[14]
-
Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used. However, it's important to note that some product loss can occur during this process.[14]
Reagent Selection & Handling
Q6: What are the pros and cons of different synthetic routes for this compound?
The two primary routes are the acid chloride method and the use of coupling agents.
| Method | Pros | Cons |
| Isobutyryl Chloride + Dimethylamine | - High reactivity of the acid chloride often leads to faster reaction times.[15] - Generally a cost-effective method. | - Isobutyryl chloride is moisture-sensitive and can be corrosive. - The reaction generates HCl, which must be neutralized.[12] - Can be too reactive for sensitive substrates. |
| Isobutyric Acid + Dimethylamine + Coupling Agent | - Milder reaction conditions compared to the acid chloride method.[6][7] - A wide variety of coupling agents are available to suit different needs.[1] - Can be more suitable for complex molecules with sensitive functional groups. | - Coupling agents can be expensive.[16] - Byproducts from the coupling agent (e.g., DCU) can complicate purification.[13] - Can be slower than the acid chloride method. |
Q7: Are there any special handling precautions for the reagents involved?
Yes, safety is paramount in the laboratory.
-
Isobutyryl Chloride: This is a corrosive and moisture-sensitive liquid. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong odor. It should also be handled in a fume hood.
-
Coupling Agents: Many coupling agents are irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Anhydrous Conditions: As mentioned, many of these reactions are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[5]
Scale-Up Considerations
Q8: I am having trouble reproducing my small-scale results on a larger scale. What factors should I consider?
Scaling up reactions can introduce new challenges.[16][17]
-
Heat Transfer: Amide bond formation is often exothermic. On a larger scale, inefficient heat dissipation can lead to an uncontrolled temperature increase, promoting side reactions. Ensure you have adequate cooling and consider slower addition of reagents.
-
Mixing: Efficient mixing is crucial to ensure homogeneity. What works in a small flask may not be sufficient in a large reactor. Use appropriate stirring mechanisms.
-
Workup and Purification: Procedures that are simple on a small scale, like extractions in a separatory funnel, can become cumbersome and less efficient at a larger scale. Consider alternative workup and purification strategies suitable for larger quantities.
Troubleshooting & Experimental Workflows
General Reaction Mechanism
The formation of this compound via the acid chloride route follows a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for this compound formation.
Troubleshooting Low Yield
This flowchart can help you systematically diagnose the cause of low reaction yields.
Caption: A flowchart for systematically troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Synthesis of this compound from Isobutyryl Chloride
-
To a stirred solution of dimethylamine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add isobutyryl chloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: Synthesis of this compound using HATU as a Coupling Agent [5]
-
Dissolve isobutyric acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[5]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add dimethylamine (1.0-1.2 equivalents) to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
References
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
- Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF - Scribd.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Amide Synthesis - Fisher Scientific.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central.
- The synthesis of sterically hindered amides - PubMed.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications.
- Synthesis of Amides - Organic Chemistry - Jack Westin.
- The Synthesis of Sterically Hindered Amides - CHIMIA.
- The Synthesis of Sterically Hindered Amides - ResearchGate.
- amide coupling help : r/Chempros - Reddit.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- synthesis of amides from acid chlorides - YouTube.
- What is the best technique for amide purification? - ResearchGate.
- Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH) - OrgoSolver.
- Amine to Amide (via Acid Chloride) - Common Conditions.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 8. jackwestin.com [jackwestin.com]
- 9. orgosolver.com [orgosolver.com]
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- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
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Technical Support Center: Navigating the Challenges of N,2-Dimethylpropanamide Workup
A Guide to Preventing Hydrolysis for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the stability of your compounds during reaction workup is paramount to achieving high yields and purity. This guide provides in-depth technical support for a common challenge encountered in organic synthesis: preventing the hydrolysis of N,2-Dimethylpropanamide. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols designed to ensure the integrity of your final product.
Troubleshooting Guide: Addressing Hydrolysis of this compound
This section is designed to help you identify and resolve issues related to the unwanted hydrolysis of this compound during the workup phase of your experiment.
Question: My final product yield is significantly lower than expected, and I suspect hydrolysis of my this compound. How can I confirm this?
Answer: The primary hydrolysis products of this compound are 2,2-dimethylpropanoic acid (pivalic acid) and methylamine. To confirm hydrolysis, you can analyze your crude product mixture before and after workup using the following techniques:
-
Thin-Layer Chromatography (TLC): Compare your crude and worked-up samples against a standard of 2,2-dimethylpropanoic acid. The appearance of a new, more polar spot corresponding to the carboxylic acid is a strong indicator of hydrolysis.
-
¹H NMR Spectroscopy: Look for the characteristic singlet of the nine equivalent protons of the tert-butyl group in 2,2-dimethylpropanoic acid, which will appear at a different chemical shift than the corresponding protons in the parent amide. The methyl group on the nitrogen of the starting material will also have a distinct signal that will be absent in the hydrolyzed amine salt.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method to detect the presence of both the starting amide and its hydrolysis products by their respective mass-to-charge ratios.
Question: I've confirmed hydrolysis is occurring. What are the most likely causes during my aqueous workup?
Answer: Amide hydrolysis is most commonly catalyzed by acidic or basic conditions, especially with prolonged exposure and elevated temperatures.[1][2] The steric hindrance provided by the tertiary carbon adjacent to the carbonyl in this compound offers some protection, but harsh conditions can still lead to cleavage.[3] Key potential causes include:
-
Use of Strong Acids or Bases: Washing with strong acids (e.g., 1M HCl) to remove basic impurities or strong bases (e.g., 1M NaOH) to remove acidic impurities can significantly promote hydrolysis.[4]
-
Elevated Temperatures: Performing extractions and washes at elevated temperatures accelerates the rate of hydrolysis.[3]
-
Prolonged Contact Time: Extended exposure of the organic layer to the aqueous phase during workup increases the opportunity for hydrolysis to occur.[5]
Question: What specific steps can I take to modify my workup protocol to prevent hydrolysis?
Answer: To minimize hydrolysis, the goal is to neutralize and remove impurities under the mildest conditions possible and to limit the contact time with the aqueous phase.
Recommended Adjustments to Your Workup Protocol:
| Potential Cause | Recommended Solution | Rationale |
| Use of Strong Acid for Neutralization/Washing | Replace strong acids with a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 5-10% citric acid solution.[3] | Mildly acidic solutions are sufficient to neutralize residual bases (e.g., amines) without significantly promoting amide hydrolysis. |
| Use of Strong Base for Neutralization/Washing | Substitute strong bases with a milder basic wash, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[3][6] | Weakly basic solutions can effectively remove acidic impurities without causing significant saponification (base-catalyzed hydrolysis) of the amide. |
| Elevated Temperatures During Workup | Conduct all aqueous extraction and washing steps at room temperature or below. If the reaction was performed at a high temperature, ensure the mixture is cooled to room temperature before starting the workup.[3][5] | The kinetics of hydrolysis are significantly slowed at lower temperatures. |
| Prolonged Exposure to Aqueous Phases | Perform extractions and washes efficiently. Avoid letting the layers stand for extended periods. If emulsions form, they should be resolved promptly.[5] | Reducing the duration of exposure to potentially hydrolytic conditions will limit the extent of the side reaction. |
Understanding the Hydrolysis Mechanism
To effectively prevent hydrolysis, it is crucial to understand the underlying chemical mechanisms. Amide hydrolysis can proceed under both acidic and basic conditions, following different pathways.[7]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
In basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This is followed by the elimination of the amine.[7]
Caption: Base-catalyzed hydrolysis of this compound.
Recommended Experimental Protocol for a Mild Workup
This protocol is designed to purify this compound from a reaction mixture containing both acidic and basic impurities while minimizing the risk of hydrolysis.
Materials:
-
Crude reaction mixture containing this compound in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (ice-cold).[3]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (ice-cold).[3]
-
Brine (saturated aqueous NaCl solution) (ice-cold).[6]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Separatory funnel, Erlenmeyer flasks, and standard laboratory glassware.
Step-by-Step Procedure:
-
Cooling: Ensure the reaction mixture is cooled to room temperature. For particularly sensitive substrates, it is advisable to cool the mixture further in an ice bath before beginning the workup.
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction.
-
Bicarbonate Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of cold, saturated aqueous NaHCO₃ solution.
-
Caution: Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Ammonium Chloride Wash: To the organic layer remaining in the funnel, add an equal volume of cold, saturated aqueous NH₄Cl solution. Shake the funnel and allow the layers to separate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of cold brine. This will help to remove dissolved water and break any minor emulsions.[3]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to absorb any remaining water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.
Caption: Recommended workflow for a mild aqueous workup.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to hydrolysis compared to other amides?
A1: Due to the steric hindrance provided by the tert-butyl group adjacent to the carbonyl, this compound is relatively resistant to hydrolysis compared to less hindered amides like acetamide.[3] However, it is not completely inert and can be hydrolyzed under forcing conditions, such as prolonged heating in the presence of strong acids or bases.[2][4]
Q2: My reaction solvent is water-miscible (e.g., DMF, DMSO, THF). How should I modify the workup?
A2: For water-miscible solvents, a standard extractive workup is often problematic and can lead to emulsions or poor recovery.[10][11] A common approach is to first remove the bulk of the polar aprotic solvent under reduced pressure. Alternatively, you can dilute the reaction mixture with a large volume of water and then perform multiple extractions with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[11] Be aware that multiple washes with brine will be necessary to remove residual water-miscible solvent from the combined organic layers.
Q3: Can I use a strong base like sodium hydroxide to remove a very acidic impurity?
A3: It is highly discouraged. While a strong base will effectively neutralize an acidic impurity, it will also significantly increase the rate of amide hydrolysis.[7] A milder base like sodium bicarbonate, perhaps used in multiple washes, is a much safer alternative for preserving the amide bond.[3]
Q4: How can I deal with emulsions that form during the workup?
A4: Emulsions are common when working with complex mixtures. To break up emulsions, adding a small amount of brine (saturated aqueous NaCl solution) can be effective.[3] Brine increases the ionic strength of the aqueous phase, which can help to coalesce the dispersed droplets and improve layer separation.
By following the guidelines and protocols outlined in this technical support guide, you can significantly minimize the risk of this compound hydrolysis during your reaction workup, leading to improved yields and higher purity of your desired product.
References
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
- Eriksson, M. A., Härd, T., & Nilsson, L. (1995). On the pH dependence of amide proton exchange rates in proteins. Protein Science, 4(10), 2071–2079.
-
Chemistry For Everyone. (2025, May 28). How Does PH Affect Peptide Bonds? [Video]. YouTube. [Link]
- Toth, K., & Gáspári, Z. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports, 9(1), 19349.
-
National Center for Biotechnology Information. (n.d.). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. Retrieved from [Link]
- Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(6), 535-542.
-
ResearchGate. (2019, December). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Workup [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating Emulsion Challenges in N,2-Dimethylpropanamide Extractions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the formation and disruption of emulsions during liquid-liquid extractions involving N,2-Dimethylpropanamide. Our goal is to equip you with the foundational knowledge and practical techniques to resolve these common yet challenging separation issues.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to directly address the common issues encountered in the lab when working with this compound.
Q1: I'm observing a persistent, thick layer between my aqueous and this compound phases that won't separate. What is causing this emulsion?
A1: The formation of a stable emulsion is a frequent challenge in liquid-liquid extractions and is fundamentally a problem of interfacial stability. An emulsion is a mixture of two immiscible liquids where one is dispersed in the other as microscopic droplets.[1][2] This dispersion is often stabilized by third-party components present in your sample that act as emulsifying agents.
Causality Explained:
-
Presence of Surfactant-like Molecules: The most common culprits are compounds that have both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. In many drug development and natural product extractions, these can include phospholipids, free fatty acids, proteins, or high molecular weight starting materials.[3] These molecules arrange themselves at the interface between the aqueous and organic layers, lowering the interfacial tension and preventing the small droplets from coalescing into a distinct layer.
-
High-Energy Agitation: Vigorous shaking or mixing provides the energy to break up the liquid phases into fine droplets, increasing the surface area for emulsifying agents to act upon.[4] While thorough mixing is necessary for efficient extraction, excessive energy input often leads to highly stable emulsions.
-
Solvent Properties: this compound and related amide solvents are polar aprotic solvents with significant water solubility.[5][6] This partial miscibility can sometimes contribute to the formation of complex interfaces, making clean phase separation more difficult.
Q2: An emulsion has formed. What are the immediate, non-invasive steps I can take at the bench to resolve it?
A2: Before resorting to more disruptive methods, several simple techniques can be attempted directly in the separatory funnel. The guiding principle here is to gently disrupt the conditions stabilizing the emulsion without significantly altering the chemical composition of your phases.
Recommended First Steps:
-
Patience is Key ("Let it Sit"): The simplest approach is to allow the separatory funnel to stand undisturbed for an extended period (from 30 minutes to a few hours).[7][8] Gravity alone can sometimes be sufficient to allow the droplets to coalesce and the phases to separate.
-
Gentle Agitation: Gently swirl the funnel in a circular motion or slowly rock it back and forth. This can encourage droplets to merge without re-introducing the high energy that caused the emulsion.[3] Another technique is to gently stir the emulsion layer with a glass stirring rod.[1][8]
-
Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes help.[1][9] Increased temperature reduces the viscosity of the liquids and can increase the kinetic energy of the droplets, promoting coalescence.[1] However, this should be avoided if your target compounds are heat-sensitive.[1]
Q3: I've tried waiting and gentle agitation, but the emulsion persists. What is the next logical step?
A3: The most common and highly effective next step is to alter the ionic strength of the aqueous phase, a technique known as "salting out".
Mechanism of Salting Out: The addition of a salt, typically sodium chloride (NaCl) to create a brine solution, dramatically increases the polarity and ionic strength of the aqueous layer.[4][10] This has two primary effects:
-
It dehydrates the interface by sequestering water molecules to hydrate the salt ions.
-
It decreases the solubility of the organic solvent and any organic, surfactant-like molecules in the aqueous phase, forcing them into the organic layer and destabilizing the emulsion.[3][10]
Protocol 1: Breaking an Emulsion by Salting Out
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a small volume of the brine solution (approximately 10-20% of the aqueous phase volume) to the separatory funnel containing the emulsion.
-
Gently swirl or invert the funnel a few times to mix the salt into the aqueous phase. Avoid vigorous shaking.
-
Allow the funnel to stand and observe if the layers begin to separate. This process can be immediate or may take several minutes.
-
If separation occurs, drain the aqueous layer and proceed with your workup. You may consider washing the organic layer again with brine to remove residual water.[11]
Q4: Salting out did not fully resolve the issue. What other chemical or mechanical methods can I employ?
A4: When simple methods fail, more robust techniques are required. The choice depends on the scale of your experiment and the equipment available.
-
pH Adjustment: The stability of many emulsions is pH-dependent, especially if the emulsifying agents are acidic or basic (e.g., free fatty acids, amines).[12] Adjusting the pH of the aqueous layer with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can ionize or neutralize the emulsifying agent, changing its solubility and disrupting its ability to stabilize the interface.[1][8][13] For instance, acidifying the solution will protonate carboxylic acids, making them more soluble in the organic phase and breaking the emulsion.[14]
-
Filtration: Passing the entire mixture through a plug of Celite® (diatomaceous earth) or glass wool can physically disrupt the emulsion droplets, promoting coalescence.[4][7] This method is often effective but can lead to some loss of material on the filter aid.
-
Centrifugation: This is a highly effective mechanical method for breaking emulsions.[9][15] The application of high centrifugal force accelerates the separation of the phases based on their density differences.[4][16] This is often the go-to method for persistent emulsions, particularly with small-scale extractions.[3][15]
Protocol 2: Breaking a Persistent Emulsion using Centrifugation
-
Carefully transfer the entire emulsion mixture from the separatory funnel into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Place the tubes in the centrifuge.
-
Spin the samples at a moderate to high speed (e.g., 3000-5000 rpm) for 5-15 minutes.[16] The optimal speed and time may require some empirical testing.
-
After centrifugation, three layers may be visible: the upper organic phase, the lower aqueous phase, and a small solid pellet of precipitated material at the interface.
-
Carefully pipette the desired layer out of the centrifuge tube for further processing.
Q5: How can I proactively prevent emulsions from forming in my this compound extractions?
A5: Prevention is always preferable to treatment.[3][4] If you anticipate emulsion formation based on the nature of your sample (e.g., crude natural extracts, high-fat content samples), the following preventative strategies are recommended:
-
Minimize Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.[3] This reduces the energy input that creates fine droplets.
-
Pre-saturate the Aqueous Phase: Add salt (NaCl) to the aqueous phase before adding the organic solvent and performing the extraction.[8][13] This increases the initial polarity difference between the phases and can suppress emulsion formation.
-
Solvent System Modification: Adding a small amount of a different organic solvent can sometimes alter the polarity of the organic phase enough to prevent emulsions.[3][4] For particularly problematic samples, consider alternative extraction techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which avoid the direct mixing of two immiscible liquid phases.[3][4]
Decision-Making Workflow for Emulsion Troubleshooting
The following diagram outlines a logical progression for addressing emulsions during your extraction workflow.
Caption: A flowchart for troubleshooting emulsions.
Summary of Emulsion Breaking Techniques
| Technique | Principle | Speed | Scalability | Potential Issues |
| Standing/Gentle Agitation | Gravity/Low-energy coalescence | Slow | High | Ineffective for stable emulsions |
| Salting Out (Brine Wash) | Increase aqueous phase polarity | Fast | High | May affect solubility of some polar compounds |
| pH Adjustment | Neutralize/ionize emulsifying agents | Fast | High | May alter the chemical nature of the target compound |
| Heating | Reduce viscosity, increase kinetic energy | Moderate | Moderate | Risk of degrading thermally sensitive compounds |
| Filtration | Physical disruption of droplets | Moderate | Low to Moderate | Potential for product loss on the filter medium |
| Centrifugation | Accelerated phase separation by g-force | Fast | Low to Moderate | Requires specific equipment; limited by tube volume |
| Solvent Addition | Modify polarity of the organic phase | Fast | High | Complicates solvent removal; may alter extraction selectivity |
Frequently Asked Questions (FAQs)
Q: What exactly is an emulsion? A: An emulsion is a type of colloid formed by combining two immiscible liquids, where one liquid contains a dispersion of the other liquid.[1] In the context of an extraction, you typically have microscopic droplets of the organic phase dispersed in the aqueous phase, or vice versa, creating a cloudy, milky, or thick intermediate layer.[4][13]
Q: Are certain sample types more prone to forming emulsions with this compound? A: Yes. Samples derived from biological matrices, such as fermentation broths, plant extracts, or biological fluids (plasma, tissue homogenates), are particularly prone to emulsion formation.[3][17] This is due to the high concentration of natural surfactants like proteins and lipids. Similarly, reaction mixtures containing high molecular weight, amphiphilic reagents or byproducts can also cause issues.
Q: Can adding a small amount of a different solvent really break an emulsion? A: Yes, this can be an effective technique.[4] Adding a small volume of a solvent like methanol or chloroform can alter the properties of the organic or aqueous phase.[18] For example, adding methanol can increase the polarity of the organic phase, helping to dissolve emulsifying agents. Conversely, adding a less polar co-solvent might force surfactants out of the interface. This should be done judiciously, as it can complicate final solvent removal.
Q: When should I give up on an extraction and try a different purification method? A: If you consistently face intractable emulsions with a specific sample type despite trying multiple techniques (salting out, pH change, centrifugation), it may be more efficient to switch your purification strategy. Solid-Phase Extraction (SPE) is an excellent alternative where the aqueous sample is passed through a solid sorbent bed, and the analyte of interest is selectively retained and then eluted with an organic solvent, completely avoiding the liquid-liquid interface.[4]
Mechanism of Emulsion Disruption by Salting Out
Caption: How adding salt breaks an emulsion.
References
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions.
- ResearchGate. (n.d.).
- LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
- Oil & Gas Processing. (n.d.). Break an Emulsion.
- Spectro Scientific. (n.d.).
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- AZoM. (2018, May 17).
- ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
- YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
- Dolphin Centrifuge. (n.d.). Waste Oil Emulsion Breaking with an Industrial Centrifuge.
- Reddit. (2018, February 9). Breaking emulsions : r/chemistry.
- ResearchGate. (n.d.). Emulsion (1) before and (2)
- Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups.
- Solubility of Things. (n.d.). N,N-Dimethylpropanamide.
- Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction : r/chemistry.
- Biolin Scientific. (2024, June 11). How emulsions form and break?
- Semantic Scholar. (1990, April 15). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants.
- PubChem. (n.d.). Propanamide, N,N-dimethyl-.
Sources
- 1. youtube.com [youtube.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. Break an Emulsion - Oil & Gas Processing [tidjma.tn]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
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- 14. reddit.com [reddit.com]
- 15. dolphincentrifuge.com [dolphincentrifuge.com]
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- 17. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar [semanticscholar.org]
- 18. reddit.com [reddit.com]
catalyst selection for N,2-Dimethylpropanamide synthesis
Answering the user's request.## Technical Support Center: Catalyst Selection for N,2-Dimethylpropanamide Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a valuable amide in various chemical processes, is primarily achieved through the direct amidation of 2-methylpropanoic acid with dimethylamine. The key to a successful and efficient synthesis lies in the judicious selection of a catalyst. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the challenges of catalyst selection and reaction optimization for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the direct amidation of 2-methylpropanoic acid with dimethylamine?
The main challenge in the direct condensation of a carboxylic acid and an amine is the competing acid-base reaction, which forms a stable and unreactive ammonium carboxylate salt.[1] Overcoming the high activation energy required to dehydrate this salt to form the amide bond necessitates either high temperatures, which can lead to side reactions, or the use of a suitable catalyst.[1][2]
Q2: What are the most common classes of catalysts for the synthesis of this compound?
For the synthesis of this compound, several classes of catalysts have proven effective in promoting the direct amidation reaction. These can be broadly categorized as:
-
Boron-based catalysts: This is a widely used and versatile class, including simple boric acid, various arylboronic acids, and diboron compounds.[3][4][5][6][7][8][9] They are generally cost-effective and show good functional group tolerance.
-
Zirconium-based catalysts: Zirconium compounds, such as Zirconium(IV) chloride (ZrCl₄) and zirconium oxo clusters, are highly effective Lewis acid catalysts for this transformation.[10][11][12][13] They can often operate under milder conditions and are known for their high catalytic activity.
-
Other Metal Catalysts: Other transition metal salts, including those based on titanium, have also been successfully employed for direct amidation reactions.[14]
-
Biocatalysts: While less common for this specific small molecule, immobilized enzymes can be used for amidation and offer high selectivity under mild conditions, which is a key consideration in green chemistry.[1]
Q3: What are the key reaction parameters I need to consider when selecting a catalyst?
The choice of catalyst is intrinsically linked to the desired reaction conditions. Key parameters to consider include:
-
Temperature: Some catalysts, like boric acid, may require higher temperatures with azeotropic removal of water, while others, such as certain zirconium complexes, can function at lower temperatures.[4][9][13]
-
Solvent: The choice of solvent can influence catalyst solubility and the efficiency of water removal. Toluene is a common solvent for azeotropic reflux, but other solvents may be more suitable for different catalytic systems.[14]
-
Water Removal: The direct amidation is a dehydration reaction, so the removal of water is crucial to drive the equilibrium towards the product. This can be achieved through a Dean-Stark apparatus, the use of molecular sieves, or by running the reaction under vacuum.[9][15]
-
Substrate Steric Hindrance: While 2-methylpropanoic acid and dimethylamine are not exceptionally bulky, steric hindrance can be a factor with some catalysts. More active catalysts like zirconium-based systems may be more effective for sterically demanding substrates.[13][16]
Troubleshooting Guide
Issue 1: Low to No Yield of this compound
Potential Causes and Solutions:
-
Cause: Formation of the unreactive ammonium carboxylate salt.
-
Cause: Inefficient water removal.
-
Solution: If using a Dean-Stark trap, ensure the solvent is forming an effective azeotrope with water and that the reflux rate is adequate. If using molecular sieves, ensure they are properly activated and used in sufficient quantity.[9] Consider performing the reaction under vacuum if your catalyst and solvent are stable under these conditions.
-
-
Cause: Catalyst deactivation.
-
Solution: Some catalysts can be sensitive to air or moisture. While many modern catalysts are more robust, ensure you are using anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) if required for your chosen catalyst.[10]
-
-
Cause: Insufficient reaction temperature or time.
Issue 2: Presence of Significant Side Products
Potential Causes and Solutions:
-
Cause: Thermal degradation of starting materials or product at high temperatures.
-
Cause: Catalyst-mediated side reactions.
-
Solution: Review the literature for your chosen catalyst to understand its potential side reactions. It may be necessary to screen different classes of catalysts (e.g., switching from a Lewis acidic metal catalyst to a boron-based catalyst) to find one that is more selective for the desired amidation.
-
Issue 3: Catalyst Deactivation or Insolubility
Potential Causes and Solutions:
-
Cause: The catalyst is not soluble in the chosen reaction solvent.
-
Solution: Consult the literature for recommended solvents for your specific catalyst. If solubility remains an issue, you may need to screen different solvents or consider a heterogeneous catalyst that is designed to be insoluble.
-
-
Cause: The catalyst is sensitive to water.
-
Cause: Product inhibition.
Catalyst Selection and Reaction Workflow
The selection of an appropriate catalyst is a critical step in the synthesis of this compound. The following decision tree provides a logical workflow for this process.
Caption: A decision-tree to guide .
General Catalytic Cycle for Direct Amidation
Understanding the general mechanism of catalytic direct amidation can aid in troubleshooting and optimization. The following diagram illustrates a simplified catalytic cycle, which is broadly applicable to many Lewis acid catalysts.
Caption: A simplified catalytic cycle for the direct amidation of 2-methylpropanoic acid.
Comparison of Common Catalyst Classes
| Catalyst Class | Examples | Advantages | Disadvantages | Typical Conditions |
| Boron-based | Boric acid, Arylboronic acids, Diboron compounds[3][4][7][8] | Cost-effective, readily available, good functional group tolerance.[3][4] | Often require high temperatures and azeotropic water removal.[4][9] | 80-140 °C, Toluene, Dean-Stark or molecular sieves.[4][9] |
| Zirconium-based | ZrCl₄, Zirconium oxo clusters[10][13] | High catalytic activity, can operate under milder conditions, good for sterically hindered substrates.[10][13] | Higher cost, can be moisture sensitive.[10] | Room temperature to 110 °C, various organic solvents.[10][13][17] |
| Titanium-based | TiF₄, Ti(OⁱPr)₄[13][14] | Effective for a range of substrates.[13][14] | Can require higher catalyst loadings for some substrates.[14] | Refluxing toluene.[14] |
| Biocatalysts | Immobilized lipases (e.g., Novozym® 435)[1] | High selectivity, mild reaction conditions, environmentally friendly.[1] | Slower reaction rates, may not be suitable for all substrates, higher initial cost.[1] | Room temperature to 60 °C, organic solvents.[1] |
General Experimental Protocol
The following is a general protocol for the synthesis of this compound via catalytic direct amidation. This should be adapted based on the specific catalyst and conditions you have chosen.
Materials:
-
2-Methylpropanoic acid
-
Dimethylamine (as a solution in a suitable solvent or as a gas)
-
Selected Catalyst (e.g., Boric Acid, ZrCl₄)
-
Anhydrous solvent (e.g., Toluene)
-
Drying agent (e.g., molecular sieves, if not using a Dean-Stark)
-
Reaction flask, condenser, and Dean-Stark apparatus (if applicable)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. If using a Dean-Stark trap, fill the side arm with the reaction solvent.
-
Reagents: To the reaction flask, add the 2-methylpropanoic acid, the chosen catalyst (typically 1-10 mol%), and the anhydrous solvent.
-
Amine Addition: Add the dimethylamine solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for toluene) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹H NMR).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the catalyst and solvent used. A typical workup may involve:
-
Filtering the reaction mixture to remove any heterogeneous catalyst.
-
Washing the organic phase with a dilute aqueous base (e.g., NaHCO₃ solution) to remove any unreacted carboxylic acid, followed by a water wash and a brine wash.
-
Drying the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by a suitable method, such as distillation or column chromatography, to obtain the final product of desired purity.
References
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. Available at: [Link]
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. Available at: [Link]
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Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie. Available at: [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Available at: [Link]
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Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation. Catalysis Science & Technology. Available at: [Link]
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Catalytic dehydrative amide bond formation using aqueous ammonia: synthesis of primary amides utilizing diboronic acid anhydride catalysis. Chemical Communications. Available at: [Link]
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Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. Journal of the American Chemical Society. Available at: [Link]
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Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. ACS Publications. Available at: [Link]
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Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine: ( S )- tert -Butyl 2-(Benzylcarbamoyl)Pyrrolidine-1-Carboxylate. ResearchGate. Available at: [Link]
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Catalytic amide formation from non-activated carboxylic acids and amines. RSC Publishing. Available at: [Link]
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Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]
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Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Nature Communications. Available at: [Link]
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Diboron-Catalyzed Dehydrative Amidation of Aromatic Carboxylic Acids with Amines. Organic Letters. Available at: [Link]
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Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. Available at: [Link]
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TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. Available at: [Link]
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NHC‐catalyzed N‐formylation of various amines using CO2 and silane... ResearchGate. Available at: [Link]
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N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology. Available at: [Link]
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N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. Molecules. Available at: [Link]
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Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
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Technical Support Center: Minimizing Byproduct Formation in N,2-Dimethylpropanamide Synthesis
Welcome to the technical support center for the synthesis of N,2-Dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation, specifically focusing on strategies to minimize byproduct generation and enhance product purity. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the principal synthetic routes for this compound?
The formation of this compound, an amide, typically involves the coupling of a 2-methylpropanoic acid derivative with methylamine. The two most common laboratory-scale strategies are:
-
The Acyl Chloride Method: This involves converting 2-methylpropanoic acid into the more reactive 2-methylpropanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with methylamine to form the desired amide.[1]
-
Coupling Reagent-Mediated Synthesis: This modern approach involves the direct condensation of 2-methylpropanoic acid and methylamine in the presence of a "coupling reagent".[2] These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine under milder conditions than the acyl chloride method.[3] Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4]
Q2: Why is the direct reaction between 2-methylpropanoic acid and methylamine generally not recommended?
Simply mixing a carboxylic acid and an amine is often inefficient for amide synthesis. The primary reason is a competing acid-base reaction, where the acidic carboxylic acid protonates the basic amine to form a stable and unreactive carboxylate-ammonium salt.[1][5] Driving the reaction towards the amide requires high temperatures to remove water, conditions that can degrade sensitive molecules and are often impractical.
Q3: What is the fundamental role of a coupling reagent?
A coupling reagent's primary function is to convert the poor leaving group of a carboxylic acid (-OH) into a good leaving group. It achieves this by reacting with the carboxylate to form a highly reactive intermediate, such as an O-acylisourea in the case of carbodiimides.[1] This activated intermediate is highly electrophilic and susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond.[6]
Q4: What are the most common byproducts I should anticipate in a carbodiimide-mediated synthesis?
When using carbodiimide coupling reagents like DCC or DIC, two major byproducts are frequently encountered:
-
Substituted Urea: This is the byproduct of the coupling reagent itself after it has been consumed (e.g., dicyclohexylurea, or DCU, from DCC).[5]
-
N-Acylurea: This is a more problematic impurity formed by an irreversible intramolecular rearrangement of the O-acylisourea intermediate.[5] Its formation consumes the activated acid, reduces the yield of the desired amide, and can be difficult to separate from the final product.
Section 2: Troubleshooting Guide: Byproduct-Specific Issues
This guide provides direct answers to common experimental problems, focusing on the causality and providing actionable solutions.
Issue 1: I am observing a significant amount of an insoluble white precipitate during my DCC-mediated reaction. What is it, and how should I handle it?
Answer:
The insoluble white precipitate is almost certainly dicyclohexylurea (DCU) , the byproduct of the DCC coupling reagent. The formation of DCU is an intrinsic part of the reaction mechanism and indicates that the DCC is activating the carboxylic acid as intended.
Causality: DCC activates the carboxylic acid to form the O-acylisourea intermediate. When the amine attacks this intermediate, the amide bond is formed, and the DCC moiety is released as DCU. One of the perceived advantages of DCC is that the resulting DCU is poorly soluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, allowing for its removal by simple filtration.
Troubleshooting and Protocol:
-
Removal: At the end of the reaction, simply filter the reaction mixture through a medium-porosity sintered glass funnel or a Celite® pad. Wash the collected solid with a small amount of the reaction solvent to recover any trapped product.
-
Solvent Choice: If the DCU is not precipitating, you may be using a solvent in which it is more soluble (e.g., DMF). If possible, perform the reaction in a solvent like DCM or THF to facilitate its removal.
-
Alternative Reagent: If DCU's insolubility proves problematic for your specific process (e.g., in automated synthesis), consider switching to a water-soluble carbodiimide like EDC. The corresponding urea byproduct of EDC is water-soluble and can be removed with an aqueous workup.[7]
Issue 2: My final product is contaminated with a high-molecular-weight impurity that is difficult to remove by chromatography. What is the likely culprit and how can I prevent its formation?
Answer:
This persistent impurity is very likely the N-acylurea byproduct . Its formation is a classic side reaction in carbodiimide chemistry and is a major source of yield loss and purification challenges.[5]
Causality: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, is highly reactive. While it is intended to react with the amine (Path A), it can also undergo an intramolecular acyl transfer, known as a Mumm rearrangement, to form the stable and unreactive N-acylurea (Path B). This side reaction is particularly prevalent if the amine nucleophile is sterically hindered or present in low concentration.
Prevention Strategy: The Role of Additives
The most effective way to suppress N-acylurea formation is to use an additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5]
-
Mechanism of Action: HOBt acts as a nucleophilic catalyst. It rapidly intercepts the highly reactive O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is still reactive enough to acylate the amine but is significantly more stable and not prone to the N-acylurea rearrangement. This two-step activation process effectively diverts the reaction away from the problematic side pathway.
Optimized Protocol Steps:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1-1.2 eq) in an aprotic solvent (e.g., DMF or DCM).
-
Add the carbodiimide (e.g., DCC or EDC, 1.1 eq) to the solution and stir for 15-30 minutes at 0 °C. This is the pre-activation step where the HOBt-ester is formed.
-
Add the amine (1.0-1.1 eq) to the reaction mixture and allow it to warm to room temperature and stir until completion.
The order of addition is crucial. Activating the acid with the carbodiimide in the presence of HOBt before adding the amine is key to minimizing the N-acylurea byproduct.[7]
Diagram 1: Key Reaction Pathways in Carbodiimide Coupling
Caption: Competing reaction pathways and the role of HOBt additive.
Section 3: Optimized Experimental Protocols
These protocols are designed to provide a robust starting point for high-purity synthesis.
Protocol 1: Synthesis via the Acyl Chloride Method
This method is robust and high-yielding but involves a more reactive intermediate.
Step 1: Formation of 2-Methylpropanoyl Chloride
-
In a fume hood, add 2-methylpropanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).
-
Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to isolate the pure 2-methylpropanoyl chloride.
Step 2: Amidation
-
Dissolve methylamine hydrochloride (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in DCM and cool to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylpropanoyl chloride (1.05 eq) in DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by distillation or chromatography if necessary.
Protocol 2: Synthesis using EDC/HOBt Coupling
This is a milder method suitable for more complex molecules, optimized to prevent N-acylurea formation.
-
To a round-bottom flask, add 2-methylpropanoic acid (1.0 eq), HOBt hydrate (1.2 eq), and an aprotic solvent like DMF or DCM.
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the flask to 0 °C using an ice bath.
-
Add EDC hydrochloride (1.1 eq) in one portion. Stir the mixture at 0 °C for 20 minutes for pre-activation.
-
Add methylamine (as a solution in THF or water, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.
-
Workup: If using DCM, wash the organic layer as described in Protocol 1. If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and the water-soluble urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Section 4: Data Presentation & Analytical Summary
Proper analysis is key to identifying and quantifying byproducts.
Table 1: Comparison of Synthetic Methodologies
| Feature | Acyl Chloride Method | Carbodiimide (EDC/HOBt) Method |
| Reactivity | Very high; can be violent. | Moderate and controlled. |
| Conditions | Requires heating for acyl chloride formation. | Typically 0 °C to room temperature. |
| Key Byproducts | HCl, triethylamine hydrochloride. | Water-soluble urea, residual HOBt. |
| Primary Risk | Handling of corrosive SOCl₂/acyl chloride. | Formation of N-acylurea if not optimized. |
| Ideal Use Case | Robust, large-scale synthesis of simple amides. | Substrates with sensitive functional groups. |
Diagram 2: Troubleshooting Workflow for Low Purity Reactions
Caption: A logical workflow for diagnosing and solving common purity issues.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6735-6740. [Link]
-
Royal Society of Chemistry. (2022). Amide Bond Formation. In Green Chemistry. [Link]
-
Chemistry For Everyone. (2022, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
ChemSynthesis. This compound. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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ChemSynthesis. N,N-diethyl-2,2-dimethylpropanamide. [Link]
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Norris, J. (2018, April 21). Synthesis of Amides. [Video]. YouTube. [Link]
- Google Patents. (2014). Preparation method of N,N-dimethyl propionamide.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of N,2-Dimethylpropanamide: A Comparative Approach
Introduction: The Imperative of Structural Fidelity
In the realm of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent work is built. N,2-Dimethylpropanamide (C₅H₁₁NO) is a secondary amide that serves as a valuable model compound for understanding the spectroscopic signatures of this crucial functional group, which is central to peptide chemistry and materials science. This guide provides an in-depth analysis of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized through a direct comparison with other prevalent analytical techniques. Our objective is to move beyond mere data reporting and delve into the causality behind experimental choices, offering a framework for robust and reliable molecular characterization.
Part 1: Unraveling the Structure with NMR Spectroscopy
NMR spectroscopy stands unparalleled in its ability to provide a detailed atomic-level map of a molecule's covalent framework. Unlike other methods that identify functional groups or determine mass, NMR elucidates the precise connectivity and spatial arrangement of atoms, making it the gold standard for structural confirmation.
The structure of this compound presents several key features that are distinctly resolved by NMR. A critical aspect of amide chemistry to consider is the partial double bond character of the carbon-nitrogen bond due to resonance. This restricts free rotation, potentially leading to distinct cis and trans isomers.[1][2] While this is most famously observed in tertiary amides like N,N-dimethylformamide, it can also influence the spectra of secondary amides, often resulting in broadened signals at room temperature as the rate of rotation approaches the NMR timescale.[3][4][5]
Caption: Molecular structure of this compound with key proton groups labeled.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
-
N-CH₃ Protons: These protons are adjacent to the nitrogen atom and are coupled to the N-H proton. We expect to see a doublet. The chemical shift will be influenced by the electronegativity of the nitrogen and the amide carbonyl group.
-
N-H Proton: This proton's signal is often broad due to quadrupolar coupling with the nitrogen nucleus and chemical exchange. It should appear as a quartet due to coupling with the three N-CH₃ protons, though this fine structure may be obscured by broadening.
-
Cα-H Proton: This single proton is coupled to the six equivalent protons of the two adjacent methyl groups. According to the n+1 rule, its signal will be split into a septet.
-
Cα-(CH₃)₂ Protons: The six protons of the two methyl groups attached to the alpha-carbon are equivalent. They are coupled to the single Cα-H proton, resulting in a doublet.
¹³C NMR Spectral Analysis
A proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
-
Carbonyl Carbon (C=O): Amide carbonyls are characteristically deshielded and appear far downfield.
-
Alpha-Carbon (CH): The carbon bearing the two methyl groups.
-
Isopropyl Methyl Carbons (Cα-(CH₃)₂): These two methyl carbons are equivalent and will produce a single signal.
-
N-Methyl Carbon (N-CH₃): The carbon attached to the nitrogen.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| Cα-(CH₃)₂ | ~1.1 | Doublet (d) | 6H | ~20-25 |
| Cα-H | ~2.5 | Septet (sept) | 1H | ~35-40 |
| N-CH₃ | ~2.8 | Doublet (d) | 3H | ~25-30 |
| N-H | ~6.0-7.5 | Broad Quartet (br q) | 1H | N/A |
| C=O | N/A | N/A | N/A | ~175-180 |
Table 1: Predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While NMR is definitive for structure elucidation, a multi-technique approach provides a more complete analytical picture. Other methods offer complementary information, often with advantages in speed or sensitivity.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[6] For this compound, the key absorptions are:
-
N-H Stretch: A moderate to strong, sharp peak around 3300-3500 cm⁻¹.[1][7]
-
C=O Stretch (Amide I Band): A very strong and prominent peak typically found between 1630-1680 cm⁻¹.[8][9] Its exact position is sensitive to hydrogen bonding.
-
N-H Bend (Amide II Band): A strong peak resulting from N-H bending and C-N stretching, appearing near 1515-1570 cm⁻¹ in secondary amides.[8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, clues about the molecule's substructures.[10] It is a destructive technique that involves ionizing the sample.[6] Common fragmentation pathways for amides include:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of an isopropyl radical.[11][12]
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. This compound lacks a γ-hydrogen on its acyl side, but rearrangement involving the N-alkyl group is possible, though less common. The most likely fragmentation is cleavage of the amide C-N bond.[12][13][14]
Chromatographic Techniques (GC/HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primarily separation techniques.[15][16][17] They are invaluable for assessing the purity of a sample and for quantifying its concentration. When coupled with a detector like a mass spectrometer (GC-MS or LC-MS), they become powerful tools for analyzing complex mixtures, separating components before they are identified.[18][19]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, 3D structure. | Unambiguous structure elucidation, non-destructive, quantitative.[20] | Lower sensitivity, requires higher sample concentration, more expensive instrumentation.[21] |
| IR Spectroscopy | Presence of functional groups. | Fast, inexpensive, works on solid/liquid/gas samples. | Provides limited information on the overall molecular skeleton, not ideal for complex mixtures. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments. | Extremely high sensitivity, small sample amount needed, can be coupled to chromatography (GC/MS, LC/MS).[20] | Destructive, fragmentation can be complex, isomers can be difficult to distinguish. |
| GC/HPLC | Purity, quantification, separation of mixtures. | Excellent for assessing purity and analyzing complex mixtures, highly quantitative.[22][23] | Provides no primary structural information on its own; requires coupling to other detectors (e.g., MS). |
Table 2: Objective comparison of analytical techniques for the characterization of this compound.
Part 3: Experimental Protocols and Workflow
Adherence to a validated protocol is essential for acquiring high-quality, reproducible data. The following section details a standard operating procedure for NMR analysis.
Protocol: ¹H NMR Spectrum Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Methodology:
-
Sample Preparation (The "Why"):
-
Step 1.1: Accurately weigh approximately 5-10 mg of this compound. Causality: This amount ensures sufficient concentration for a good signal-to-noise ratio in a standard 5 mm NMR tube without causing solubility issues.
-
Step 1.2: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Step 1.3: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent. Causality: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
Step 1.4: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4-5 cm). Causality: Proper sample height is crucial for maximizing signal and enabling effective magnetic field shimming.
-
-
Data Acquisition (The "Why"):
-
Step 2.1: Insert the NMR tube into the spectrometer.
-
Step 2.2: Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock system uses the solvent's deuterium signal to continuously adjust for magnetic field drift, ensuring spectral stability over time.
-
Step 2.3: Shim the magnetic field. This involves adjusting specialized coils to optimize the homogeneity of the B₀ field across the sample volume. Causality: A homogeneous magnetic field is the single most critical factor for obtaining sharp, well-resolved NMR peaks. Poor shimming leads to broad, distorted lineshapes.
-
Step 2.4: Set acquisition parameters (e.g., number of scans, pulse width, acquisition time). For a routine ¹H spectrum, 8 to 16 scans are often sufficient.
-
Step 2.5: Acquire the Free Induction Decay (FID) signal.
-
Step 2.6: Process the data by applying a Fourier Transform, phasing the spectrum, and integrating the signals. Causality: The Fourier Transform converts the time-domain signal (FID) into the familiar frequency-domain spectrum. Phasing corrects signal distortions, and integration provides quantitative information about the relative number of protons corresponding to each peak.
-
Caption: Standard experimental workflow for NMR spectral analysis.
Conclusion: A Synergistic Approach to Analysis
For the complete and unambiguous structural elucidation of this compound, NMR spectroscopy is the indispensable primary tool. It provides a level of structural detail that other common laboratory techniques cannot match. However, a truly robust characterization leverages a synergistic approach. Mass spectrometry provides rapid confirmation of the molecular weight, while IR spectroscopy offers a quick and simple verification of key functional groups. Together, these techniques form a self-validating system, where the data from each method corroborates the others, leading to the highest degree of confidence in the final structural assignment. This integrated analytical strategy is fundamental to advancing research and development across the chemical sciences.
References
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A Study of the Infrared Spectrum of the Amide Group. (1952). AIP Publishing. [Link]
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Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]
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Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health (NIH). [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017). RSC Publishing. [Link]
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Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. (2020). ResearchGate. [Link]
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Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2011). ResearchGate. [Link]
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Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2011). National Institutes of Health (NIH). [Link]
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A Comparative Guide to N,2-Dimethylpropanamide and N,N-Dimethylformamide as Solvents for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and process safety. For decades, N,N-Dimethylformamide (DMF) has been a workhorse polar aprotic solvent, valued for its exceptional solvating power. However, mounting concerns over its reproductive toxicity have catalyzed a search for safer alternatives. This guide offers a detailed comparison of the well-established solvent, N,N-Dimethylformamide, with a less common alternative, N,2-Dimethylpropanamide, providing a resource for researchers, scientists, and drug development professionals to make informed solvent choices.
At a Glance: Key Physicochemical Properties
A direct comparison of the fundamental physicochemical properties of this compound and N,N-Dimethylformamide provides initial insights into their potential applications and handling requirements.
| Property | This compound | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₅H₁₁NO[1] | C₃H₇NO[2] |
| Molecular Weight | 101.15 g/mol [3] | 73.09 g/mol [2] |
| Boiling Point | Not available | 153 °C[2][4] |
| Melting Point | Not available | -61 °C[2] |
| Density | Not available | 0.944 g/mL[2] |
| Flash Point | Not available | 58 °C[4] |
| Solubility in Water | Not available | Miscible[5][6] |
Delving Deeper: A Tale of Two Amides
A thorough understanding of each solvent's individual characteristics is crucial for its effective and safe implementation in experimental and manufacturing processes.
N,N-Dimethylformamide (DMF): The Established Standard
N,N-Dimethylformamide is a colorless to pale-yellow liquid, often with a faint, fishy odor due to impurities of dimethylamine.[7] As a polar aprotic solvent with a high boiling point, it is highly effective at dissolving a wide array of organic, inorganic, and polymeric compounds.[5][6] This versatility has led to its widespread use in numerous applications within the pharmaceutical and chemical industries.
-
Pharmaceutical Synthesis: DMF is a common solvent in peptide coupling reactions, the synthesis of active pharmaceutical ingredients (APIs), and as a crystallization medium.[8][9]
-
Polymer Processing: It is extensively used in the production of acrylic fibers, polyurethane, and other polymers, acting as a solvent for spinning and casting.[5][10]
-
Chemical Reactions: DMF serves as a reagent in specific reactions like the Vilsmeier-Haack reaction and is a common solvent for SN2 reactions and Heck couplings.[5]
-
Electronics Industry: It is utilized in the manufacturing of electronic components, such as in the formulation of solutions for processing polymer films and coatings.[10][11]
Despite its utility, DMF is classified as a substance of very high concern. Acute exposure can lead to liver damage, with symptoms including abdominal pain, nausea, and jaundice.[8] Chronic occupational exposure has been linked to liver effects and digestive disturbances.[8] Furthermore, there have been associations suggested between DMF exposure and testicular cancer, although these have not been definitively confirmed.[8] Due to its reproductive toxicity, there is a significant impetus to find safer alternatives.[5]
This compound: An Alternative Under Consideration
This compound, also known as N-methylisobutyramide, is a less common N-alkylamide.[3] Detailed information on its solvent properties and applications is not as readily available as for DMF. Based on its chemical structure, it is an amide with a secondary amine, which allows it to act as both a hydrogen bond donor and acceptor. This contrasts with the tertiary amide structure of DMF, which can only accept hydrogen bonds. This difference in hydrogen bonding capability could influence its solvation properties for certain solutes.
While specific, well-documented applications of this compound as a solvent in drug development are scarce in publicly available literature, N-alkylamides, in general, are of interest for their biological activities and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[12] The structural features of this compound suggest it could be a polar solvent, but without experimental data on its polarity, dielectric constant, and solvating power for a range of compounds, its direct comparison to DMF remains theoretical.
Comprehensive toxicological data for this compound is limited. One available source indicates it can be used to treat, inhibit, or prevent plant pathogenic diseases.[8] Without a detailed safety data sheet and extensive toxicological studies, a thorough risk assessment for its use in a research or industrial setting is challenging.
The Quest for Greener Alternatives to DMF
The significant health concerns associated with DMF have driven extensive research into identifying and validating safer, more environmentally benign solvent alternatives. Several promising candidates have emerged and are being evaluated for their performance in various chemical transformations.
Some of the leading greener alternatives to DMF include:
-
N-Butylpyrrolidinone (NBP) [7]
-
Dimethyl Sulfoxide (DMSO) in combination with other solvents like ethyl acetate [7]
-
Propylene carbonate [7]
These alternatives are being actively investigated for their efficacy in key applications where DMF has traditionally been used, such as solid-phase peptide synthesis (SPPS) and various organic reactions.[4][5] The goal is to find a solvent or solvent system that matches the performance of DMF without its associated health and environmental risks.[4]
Experimental Design and Workflow
When evaluating a potential alternative solvent to replace an established one like DMF, a structured experimental approach is essential. The following workflow provides a general framework for such a comparative study.
Caption: A generalized workflow for the evaluation of alternative solvents.
Conclusion: Navigating the Solvent Selection Maze
The choice of a solvent is a multi-faceted decision that requires a careful balance of performance, safety, and environmental impact. While N,N-Dimethylformamide has a long history as a versatile and effective solvent, its significant health risks make its replacement a priority for the scientific community.
This compound, based on its chemical structure, presents some intriguing possibilities as a polar solvent with both hydrogen bond donor and acceptor capabilities. However, the current lack of comprehensive data on its solvent properties, performance in chemical reactions, and safety profile makes it difficult to recommend as a direct, drop-in replacement for DMF at this time.
For researchers and drug development professionals, the most prudent path forward involves the exploration of more extensively studied and validated greener alternatives to DMF. The ongoing research in this area is continually expanding the toolbox of sustainable solvents, offering the promise of safer and more environmentally friendly chemical processes without compromising on efficiency and product quality. As more data becomes available, a clearer picture of the true potential of solvents like this compound will emerge, potentially offering new options in the ever-evolving landscape of chemical synthesis.
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A Comparative Guide to the Validation of N,2-Dimethylpropanamide Purity by GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of any chemical entity is a cornerstone of robust and reproducible research. In the pharmaceutical landscape, this requirement is paramount, as impurities can directly impact the safety and efficacy of a drug substance. This guide provides an in-depth technical comparison for the validation of N,2-Dimethylpropanamide purity, focusing on a Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the rationale behind the experimental design for validation, compare its performance with alternative analytical techniques, and provide detailed, actionable protocols.
Introduction: The Significance of this compound Purity
This compound is a chemical intermediate with potential applications in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the drug manufacturing process, its purity must be rigorously controlled to prevent the introduction of unwanted side-reactants or toxic impurities into the final drug product.
The probable synthetic route for this compound involves the reaction of 2-methylpropanoyl chloride with methylamine. This synthesis pathway suggests the potential for several process-related impurities, including:
-
Unreacted starting materials: 2-methylpropanoyl chloride and methylamine.
-
Hydrolysis product: 2-methylpropanoic acid, formed from the reaction of 2-methylpropanoyl chloride with any residual water.
-
Side-products: Potentially other amides or acylated species formed through secondary reactions.
A robust analytical method is therefore essential to separate, identify, and quantify this compound from these potential impurities.
The Analytical Approach: Why GC-MS?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and sensitive quantification.[1]
The choice of GC-MS for this application is underpinned by its high specificity and sensitivity, which are critical for detecting and quantifying trace-level impurities.
A Validated GC-MS Method for this compound Purity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The validation of the GC-MS method for this compound purity assessment is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS detector).
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Solvent Delay: 3 minutes.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution to cover the expected range of the analyte and its impurities.
-
Dissolve the this compound sample to be tested in methanol to a final concentration of approximately 1 mg/mL.
Validation Parameters and Acceptance Criteria
The following parameters are evaluated to validate the GC-MS method:
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for this compound should be well-resolved from any impurity peaks (Resolution > 2). The mass spectrum of the analyte peak in a sample should match that of the reference standard. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.995. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | The percent recovery should be within 98.0% to 102.0% for the assay of the main component. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-day precision): Relative Standard Deviation (RSD) of ≤ 2.0%.Intermediate Precision (Inter-day precision): RSD of ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ≥ 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within the acceptance criteria after minor changes in parameters like flow rate, oven temperature ramp, etc. |
| System Suitability | To ensure that the chromatographic system is adequate for the intended analysis. | RSD of peak area and retention time for replicate injections of a standard solution should be ≤ 2.0%. Tailing factor for the analyte peak should be ≤ 2.0. |
Forced Degradation Studies for Specificity
To demonstrate that the method is stability-indicating, forced degradation studies are performed on the this compound sample.[4] This involves subjecting the sample to various stress conditions to induce degradation and then analyzing the stressed samples to ensure that the degradation products do not interfere with the quantification of the parent compound.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The results of these studies should show that the this compound peak is well-resolved from all degradation product peaks, confirming the method's specificity.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly suitable technique, other analytical methods can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of quantification.[5][6]
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Separation based on the analyte's affinity for a stationary and mobile phase, typically with UV or MS detection. | Absolute quantification based on the signal intensity of specific nuclei in a magnetic field, relative to a certified internal standard. |
| Analyte Suitability | Volatile and thermally stable compounds. | A wide range of non-volatile and thermally labile compounds. | Any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F). |
| Impurity Detection | Excellent for volatile and semi-volatile impurities. Provides structural information for identification. | Excellent for non-volatile and polar impurities. Can be coupled with MS for identification. | Can quantify any impurity containing NMR-active nuclei without the need for a specific reference standard for each impurity.[7] |
| Strengths | High sensitivity and specificity; provides structural information; well-established for volatile impurity analysis. | Versatile for a wide range of compounds; robust and widely available; non-destructive (with UV detection). | Provides an absolute measure of purity without the need for specific impurity standards; non-destructive. |
| Limitations | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some analytes. | May have lower resolution for very similar compounds compared to capillary GC; response factors can vary significantly between compounds. | Lower sensitivity compared to GC-MS and HPLC-MS; requires a more expensive and specialized instrument. |
Visualizing the Workflow
To better understand the process of validating the GC-MS method for this compound purity, the following diagrams illustrate the key workflows.
Caption: Workflow for the validation of the GC-MS method for this compound purity.
Caption: Logical flow for data analysis in the GC-MS purity validation of this compound.
Conclusion: Ensuring Confidence in Purity Assessment
The validation of an analytical method is a critical exercise that underpins the quality and reliability of data in pharmaceutical development. This guide has detailed a comprehensive approach to validating a GC-MS method for determining the purity of this compound. The inherent specificity and sensitivity of GC-MS make it an excellent choice for this application, capable of separating and quantifying the active compound from its potential process-related impurities and degradation products.
While alternative techniques such as HPLC and qNMR offer their own advantages and can be used as orthogonal methods for a more comprehensive purity profile, a well-validated GC-MS method provides a robust and reliable standalone solution for routine quality control. By following the principles of method validation outlined here, researchers and scientists can ensure the integrity of their analytical results and, ultimately, contribute to the development of safe and effective medicines.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
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A Comparative Spectroscopic Guide to N,2-Dimethylpropanamide and its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. N,2-Dimethylpropanamide, a secondary amide, and its structural isomers, N-methylpropanamide and N,N-dimethylpropanamide, serve as valuable building blocks and intermediates. While sharing the same molecular formula (C₅H₁₁NO), their distinct atomic arrangements give rise to unique spectroscopic signatures. This guide provides a comprehensive comparison of the infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for these amides, offering a practical framework for their differentiation and characterization.
Molecular Structures and Spectroscopic Overview
The subtle differences in the placement of methyl groups around the amide functionality lead to significant variations in their spectroscopic profiles. Understanding these differences is key to unambiguous identification.
Figure 1. Molecular structures of the compared amides.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. The amide functional group has several characteristic absorption bands.[1] For primary and secondary amides, the N-H stretching and bending vibrations are particularly diagnostic.[2]
Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | N-Methylpropanamide | N,N-Dimethylpropanamide |
| N-H Stretch | ~3300 (single, sharp) | ~3300 (single, sharp) | Absent |
| C-H Stretch | ~2970-2870 | ~2970-2870 | ~2970-2870 |
| C=O Stretch (Amide I) | ~1640 | ~1640 | ~1640 |
| N-H Bend (Amide II) | ~1550 | ~1550 | Absent |
Analysis:
-
N-H Stretch: The most telling difference is the presence of an N-H stretching band around 3300 cm⁻¹ for the secondary amides, this compound and N-methylpropanamide, and its complete absence in the tertiary amide, N,N-dimethylpropanamide.[3] This immediately distinguishes the tertiary amide from the other two.
-
C=O Stretch (Amide I): All three compounds exhibit a strong carbonyl stretch in the region of 1640 cm⁻¹. The exact position can be influenced by factors like hydrogen bonding and conjugation, but it is a prominent feature in all three spectra.[1]
-
N-H Bend (Amide II): The N-H bending vibration, appearing around 1550 cm⁻¹, is another characteristic peak for secondary amides and is absent in N,N-dimethylpropanamide.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum are all crucial for structure elucidation.[4]
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Environment | This compound | N-Methylpropanamide | N,N-Dimethylpropanamide |
| -CH(CH₃)₂ | ~2.4 (septet) | - | - |
| -CH(CH ₃)₂ | ~1.1 (doublet) | - | - |
| -NH-CH ₃ | ~2.8 (doublet) | ~2.8 (doublet) | - |
| -N(CH ₃)₂ | - | - | ~2.9 (singlet), ~3.0 (singlet) |
| -C(=O)-CH ₂-CH₃ | - | ~2.2 (quartet) | ~2.3 (quartet) |
| -C(=O)-CH₂-CH ₃ | - | ~1.1 (triplet) | ~1.1 (triplet) |
| -NH - | ~6.0 (broad singlet) | ~6.0 (broad singlet) | - |
Analysis:
-
This compound: The isopropyl group gives a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. The N-methyl group appears as a doublet due to coupling with the N-H proton.
-
N-Methylpropanamide: The ethyl group attached to the carbonyl carbon shows a quartet for the methylene protons and a triplet for the methyl protons. The N-methyl group is a doublet.
-
N,N-Dimethylpropanamide: The two N-methyl groups are diastereotopic due to restricted rotation around the C-N amide bond, leading to two distinct singlets. The ethyl group gives a quartet and a triplet. The absence of a broad N-H signal is a key identifier.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule.
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Environment | This compound | N-Methylpropanamide | N,N-Dimethylpropanamide |
| C =O | ~177 | ~174 | ~173 |
| -C H(CH₃)₂ | ~35 | - | - |
| -CH(C H₃)₂ | ~20 | - | - |
| -NH-C H₃ | ~26 | ~26 | - |
| -N(C H₃)₂ | - | - | ~35, ~38 |
| -C(=O)-C H₂-CH₃ | - | ~30 | ~27 |
| -C(=O)-CH₂-C H₃ | - | ~10 | ~10 |
Analysis:
The chemical shifts of the carbonyl carbons are all in the expected downfield region for amides.[5] The number and chemical shifts of the aliphatic carbons are distinct for each isomer, directly reflecting their unique structures. For instance, this compound shows three aliphatic signals, while N-methylpropanamide and N,N-dimethylpropanamide each show four.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. Amides undergo characteristic fragmentation pathways, including α-cleavage and McLafferty rearrangement.[6][7]
Table 4: Comparison of Key Mass Spectrometry Fragments (m/z)
| Fragmentation | This compound | N-Methylpropanamide | N,N-Dimethylpropanamide |
| Molecular Ion [M]⁺ | 101 | 87 | 101 |
| α-cleavage (loss of -CH(CH₃)₂) | 58 | - | - |
| α-cleavage (loss of -CH₂CH₃) | - | 58 | 72 |
| McLafferty Rearrangement | Not favorable | 59 (base peak) | Not favorable |
Analysis:
-
Molecular Ion: this compound and N,N-dimethylpropanamide have the same molecular weight of 101, while N-methylpropanamide has a molecular weight of 87. This immediately differentiates N-methylpropanamide.
-
Fragmentation: The fragmentation patterns are highly informative.
-
This compound: A prominent peak at m/z 58 results from the loss of the isopropyl radical.
-
N-Methylpropanamide: The base peak is often at m/z 59 due to a McLafferty rearrangement. Alpha-cleavage leading to a fragment at m/z 58 is also observed.
-
N,N-Dimethylpropanamide: A characteristic fragment at m/z 72 arises from α-cleavage with loss of the ethyl radical.
-
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A Comparative Study of N,2-Dimethylpropanamide Reaction Kinetics: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the reactivity of amide bonds is a cornerstone of molecular design and process development. This guide provides an in-depth comparative analysis of the reaction kinetics of N,2-dimethylpropanamide, a sterically hindered secondary amide. By examining its reactivity in comparison to structurally related amides, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict and control its chemical transformations.
Introduction: The Significance of Steric Hindrance in Amide Reactivity
The amide bond is renowned for its exceptional stability, a feature attributable to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance stabilization renders the amide carbonyl less electrophilic and the C-N bond possessed of partial double bond character. Consequently, the hydrolysis of amides is typically a slow process requiring forcing conditions such as strong acids or bases and elevated temperatures.[1][2]
This compound presents a particularly interesting case study due to the steric hindrance imparted by the isopropyl group adjacent to the carbonyl. This bulky substituent is expected to significantly influence the rates of nucleophilic attack at the carbonyl carbon, a key step in many of its reactions. This guide will explore the ramifications of this steric shielding on the kinetics of hydrolysis and other relevant transformations, drawing comparisons with less hindered structural analogs:
-
N,N-Dimethylpropanamide (Tertiary Amide): Lacks a proton on the nitrogen, altering its reactivity profile, particularly in base-catalyzed reactions.
-
N-Methylpropanamide (Secondary Amide): A less sterically hindered secondary amide, providing a direct comparison for the effect of the isopropyl group.
-
Propanamide (Primary Amide): The simplest structural analog, offering a baseline for amide reactivity.
This comparative approach will allow for a nuanced understanding of how subtle changes in molecular architecture can have profound effects on reaction kinetics.
Synthesis of this compound: A Practical Protocol
A reliable and scalable synthesis is the first step in any kinetic investigation. This compound can be readily prepared via the acylation of methylamine with 2,2-dimethylpropanoyl chloride. The following protocol is a robust starting point for laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2-Dimethylpropanoyl chloride (pivaloyl chloride)
-
Methylamine (40% solution in water or as a gas)
-
Diethyl ether or Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Acylation: Slowly add 2,2-dimethylpropanoyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C. A white precipitate of methylammonium chloride will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure amide.
Causality Behind Experimental Choices: The use of an excess of methylamine ensures complete consumption of the acid chloride and also acts as a base to neutralize the HCl byproduct. The reaction is performed at low temperature to control the exothermicity of the acylation. The aqueous workup is designed to remove the methylammonium chloride salt and any unreacted starting materials.
Caption: Workflow for the synthesis of this compound.
Comparative Hydrolysis Kinetics
The hydrolysis of amides can be catalyzed by both acids and bases. The rates of these reactions are highly dependent on the structure of the amide.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.[1][2] The generally accepted mechanism for acid-catalyzed amide hydrolysis is the AAC2 mechanism.
Caption: Simplified mechanism of base-catalyzed amide hydrolysis.
Steric and Electronic Effects: The steric hindrance from the isopropyl group in this compound will again slow down the initial nucleophilic attack by the hydroxide ion. For N,N-dimethylpropanamide, the two methyl groups on the nitrogen also contribute to steric hindrance and the lack of an N-H proton can influence the stability of the tetrahedral intermediate. Primary and secondary amides can be deprotonated at the nitrogen under strongly basic conditions, which would render them unreactive towards nucleophilic attack. However, under typical hydrolytic conditions, this is less of a concern.
Expected Rate Order (Basic Hydrolysis): Propanamide > N-Methylpropanamide > N,N-Dimethylpropanamide > this compound
Quantitative Kinetic Data
While specific kinetic data for this compound is scarce in the literature, we can compile representative data for related amides to illustrate the expected trends. The following table presents a summary of second-order rate constants for the hydrolysis of various amides under acidic and basic conditions. It is important to note that direct comparison of rate constants from different studies can be challenging due to variations in experimental conditions (temperature, solvent, acid/base concentration).
| Amide | Hydrolysis Condition | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| Propanamide | 0.1 M HCl | 25 | 4.5 x 10⁻⁵ | [3] |
| Propanamide | 0.1 M NaOH | 25 | 1.8 x 10⁻⁴ | [3] |
| N-Methylacetamide | 1 M HCl | 100 | 1.1 x 10⁻⁴ | [4] |
| N,N-Dimethylacetamide | 1 M HCl | 100 | 3.0 x 10⁻⁵ | [4] |
Note: The data presented are illustrative and sourced from various studies. Direct comparison requires careful consideration of experimental conditions. The rate constants for N-methylacetamide and N,N-dimethylacetamide are included as representative examples for N-substituted amides.
Experimental Design for Kinetic Studies
To empirically determine and compare the reaction kinetics of this compound and its analogs, a well-designed experimental setup is crucial. Both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful techniques for monitoring the progress of these reactions.
Kinetic Analysis using Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR allows for the direct and simultaneous measurement of the concentrations of reactants, intermediates, and products over time by integrating the signals in the ¹H NMR spectrum. This technique is non-invasive and provides rich structural information.
Experimental Protocol: qNMR for Amide Hydrolysis
-
Sample Preparation: Prepare a stock solution of the amide in a suitable deuterated solvent (e.g., D₂O for aqueous hydrolysis). In a separate vial, prepare the acid or base solution in the same deuterated solvent.
-
Reaction Initiation: In a thermostated NMR tube, add a known volume of the amide stock solution. At time t=0, inject a known volume of the acid or base solution and quickly mix the contents.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals. It is crucial to use a pulse sequence with a sufficiently long relaxation delay (d1) to ensure quantitative signal integration.
-
Data Analysis: Process the acquired spectra and integrate the signals corresponding to a non-overlapping peak of the starting amide and a product (e.g., the methyl group of the resulting amine or a peak from the carboxylic acid).
-
Kinetic Modeling: Plot the concentration of the amide versus time. Fit the data to the appropriate rate law (e.g., pseudo-first-order if the acid or base is in large excess) to determine the rate constant.
Causality Behind Experimental Choices: The use of a deuterated solvent is necessary to avoid a large solvent signal that would obscure the analyte signals. Thermostating the sample is critical for obtaining accurate and reproducible kinetic data. A long relaxation delay is essential for ensuring that all protons in the molecule have fully relaxed between pulses, which is a prerequisite for accurate quantification.
Caption: Workflow for kinetic analysis using qNMR.
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase. By monitoring the peak area of the starting material or a product over time, the reaction kinetics can be determined.
Experimental Protocol: HPLC for Amide Hydrolysis
-
Method Development: Develop a reverse-phase HPLC method capable of separating the starting amide from its hydrolysis products (carboxylic acid and amine). This will involve optimizing the mobile phase composition, column type, and detector wavelength.
-
Reaction Setup: In a thermostated reaction vessel, combine the amide, solvent, and acid or base. Start a timer at the moment of mixing (t=0).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by neutralization (e.g., adding a base to an acidic reaction or vice versa) or by rapid dilution and cooling.
-
Analysis: Inject the quenched aliquot into the HPLC system and record the chromatogram.
-
Data Analysis: Determine the peak area of the starting amide. Create a calibration curve by plotting the peak area of known concentrations of the amide. Use the calibration curve to convert the peak areas from the kinetic run into concentrations.
-
Kinetic Modeling: Plot the concentration of the amide versus time and fit the data to the appropriate rate law to determine the rate constant.
Causality Behind Experimental Choices: Quenching is a critical step to ensure that the measured concentration accurately reflects the concentration at the time of sampling. A robust calibration curve is essential for the accurate conversion of peak areas to concentrations.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the reaction kinetics of this compound. The steric hindrance imparted by the isopropyl group is a dominant factor in its reactivity, leading to significantly slower hydrolysis rates compared to less hindered amides. The provided experimental protocols for synthesis and kinetic analysis using qNMR and HPLC offer a practical starting point for researchers to quantitatively investigate these effects.
Future work should focus on obtaining precise kinetic data for this compound and its analogs under a range of conditions to build a comprehensive kinetic model. Investigating the effect of different nucleophiles and electrophiles will further elucidate the role of steric hindrance in controlling the reactivity of this and other sterically demanding amides. Such fundamental understanding is invaluable for the rational design of synthetic routes and the development of robust chemical processes in the pharmaceutical and fine chemical industries.
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Safety Operating Guide
Navigating the Unseen Risks: A Practical Guide to Personal Protective Equipment for N,2-Dimethylpropanamide
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe handling of novel chemical entities is a non-negotiable cornerstone of scientific integrity and personal well-being. This guide provides an in-depth, practical framework for the safe handling of N,2-Dimethylpropanamide, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive synthesizes data from structurally analogous compounds and authoritative safety standards to empower you with a robust risk mitigation strategy.
Understanding the Hazard Landscape: A Proactive Approach to Safety
The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide specific training to anyone at risk of exposure.[5][6] This guide serves as a critical component of that educational process, empowering you to work safely and confidently.
Core Principles of Protection: Your PPE Arsenal
The selection of appropriate PPE is not a one-size-fits-all endeavor; it is a dynamic process informed by a thorough risk assessment of the specific procedures being undertaken. The following sections detail the essential PPE for handling this compound, explaining the rationale behind each recommendation.
Eye and Face Protection: Your First Line of Defense
Given the high probability of this compound being a serious eye irritant, robust eye and face protection is mandatory.[1][2][3][4]
-
Safety Glasses with Side Shields: For low-volume transfers of dilute solutions, safety glasses meeting ANSI Z87.1 standards provide a minimum level of protection.
-
Chemical Splash Goggles: When handling stock solutions, performing reactions, or in any situation with an increased risk of splashing, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection from liquid splashes.[7]
-
Face Shield: For large-volume transfers or procedures with a high potential for energetic reactions or splashes, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[7][8]
Skin and Body Protection: An Impermeable Barrier
The potential for skin irritation necessitates comprehensive skin and body protection.[1][2][3][4][9]
-
Laboratory Coat: A properly fitting, buttoned lab coat made of a flame-resistant material like Nomex® or 100% cotton should be worn at all times.[8] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in the event of a fire.
-
Chemical-Resistant Gloves: The choice of glove material is critical and should be based on chemical compatibility. While specific data for this compound is unavailable, for similar amide solvents, nitrile or neoprene gloves are often recommended for their resistance to a broad range of chemicals.[7][10] Always inspect gloves for any signs of degradation or perforation before use.[1] It is also best practice to change gloves regularly, typically every 30 to 60 minutes, and immediately after known or suspected contact with the chemical.[11] Double-gloving can provide an additional layer of protection, especially during high-risk procedures.
-
Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, long pants and shoes that completely cover the foot are required.[8]
Respiratory Protection: Safeguarding Your Inhalation Pathway
Given the potential for respiratory tract irritation, all handling of this compound that could generate aerosols or vapors must be conducted within a certified chemical fume hood.[1][12][13] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection will be necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]
Operational Blueprint: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][14]
-
Ensure the storage container is clearly labeled with the full chemical name and any known hazard warnings.
Safe Handling Procedures
-
Always handle this compound in a designated area, preferably within a chemical fume hood.[12][15]
-
Avoid eating, drinking, or applying cosmetics in areas where chemicals are handled.[5]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][12]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material to contain and absorb the liquid.[16]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[16]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.[16]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[16][17]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from general lab traffic.[16]
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[16]
Visualizing Safety: Workflow and Decision Making
To further clarify the procedural steps for ensuring safety when handling this compound, the following diagrams illustrate key decision-making workflows.
Caption: PPE selection workflow based on task-specific splash potential.
Caption: Step-by-step workflow for responding to a chemical spill.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemicals is a collective responsibility that underpins the integrity and success of our scientific endeavors. By adhering to the principles and procedures outlined in this guide, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is integral to cutting-edge research and development. Always consult your institution's EHS department for specific guidance and clarification.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
